Shp2-IN-9
Description
Properties
Molecular Formula |
C20H20FN3O2S |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-4-yl)acetamide |
InChI |
InChI=1S/C20H20FN3O2S/c21-14-8-6-13(7-9-14)10-22-17(25)11-24-12-23-19-18(20(24)26)15-4-2-1-3-5-16(15)27-19/h6-9,12H,1-5,10-11H2,(H,22,25) |
InChI Key |
XMJVKWKUTXOIKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC3=C2C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Foundational & Exploratory
Shp2-IN-9: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the mechanism of action of Shp2-IN-9, a specific inhibitor of the Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (Shp2). This document details its molecular interactions, its effects on critical signaling pathways, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Allosteric Inhibition
This compound functions as an allosteric inhibitor of the Shp2 protein. In its basal state, Shp2 exists in an inactive, autoinhibited conformation where the N-terminal SH2 domain physically blocks the catalytic site of the protein tyrosine phosphatase (PTP) domain[1][2]. The activation of Shp2 is triggered by the binding of phosphotyrosine-containing proteins to its SH2 domains, which induces a conformational change, exposing the catalytic site and enabling its phosphatase activity[2][3].
This compound is designed to bind to a distinct allosteric pocket at the interface of the N-SH2, C-SH2, and PTP domains. This binding stabilizes the inactive, closed conformation of Shp2, preventing the conformational changes required for its activation[4][5]. By locking Shp2 in its autoinhibited state, this compound effectively inhibits its phosphatase activity, thereby blocking downstream signaling cascades.
Impact on Cellular Signaling Pathways
Shp2 is a critical positive regulator in multiple signaling pathways, most notably the Ras-MAPK pathway, which is essential for cell proliferation, differentiation, and survival[6][7]. Upon activation by receptor tyrosine kinases (RTKs), Shp2 dephosphorylates specific substrates, leading to the activation of Ras and the subsequent phosphorylation cascade of Raf, MEK, and ERK[6].
By inhibiting Shp2, this compound effectively suppresses the Ras-ERK signaling pathway[8]. This leads to a reduction in cell proliferation and has been shown to inhibit the growth of various cancer cells, including those of the cervix and glioblastoma, in vivo[8]. Shp2 is also implicated in the PI3K/Akt and JAK/STAT signaling pathways, and its inhibition can have broader effects on cell signaling, depending on the cellular context[7][9].
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 1.174 µM | - | Enzyme Inhibition Assay | [8] |
| Selectivity | 85-fold vs. Shp1 | - | Enzyme Inhibition Assay | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize Shp2 inhibitors like this compound.
Shp2 Enzymatic Inhibition Assay
This assay quantifies the ability of an inhibitor to block the phosphatase activity of Shp2.
Materials:
-
Recombinant full-length Shp2 protein
-
Shp2 activating peptide (e.g., dually phosphorylated IRS-1 peptide)[9][10]
-
Assay buffer (e.g., 50 mM Bis-Tris, pH 6.0, 50 mM NaCl, 5 mM DTT, and 0.01% Tween® 20)[9]
-
Fluorogenic substrate: 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP)[11]
-
This compound or other test compounds
-
384-well black plates
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of Shp2 in the assay buffer.
-
To activate Shp2, pre-incubate the enzyme with the activating peptide for 20 minutes at room temperature[9].
-
Serially dilute this compound in DMSO and then in the assay buffer.
-
In a 384-well plate, add the activated Shp2 enzyme solution.
-
Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Initiate the reaction by adding the DiFMUP substrate to all wells.
-
Immediately measure the fluorescence intensity in kinetic mode (e.g., every minute for 10-30 minutes) using a microplate reader with excitation at ~360 nm and emission at ~460 nm[9][11].
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to its target protein within intact cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and reagents
-
This compound or other test compounds
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Thermocycler
-
Western blot reagents (antibodies for Shp2 and a loading control)
Procedure:
-
Culture cells to a suitable confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the cell suspensions across a temperature gradient using a thermocycler for a short duration (e.g., 3 minutes)[1].
-
Cool the samples and lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble Shp2 in each sample by Western blotting.
-
The binding of this compound is expected to increase the thermal stability of Shp2, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control.
Western Blot Analysis of p-ERK
This method is used to assess the effect of Shp2 inhibition on the downstream Ras-MAPK pathway.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and reagents
-
Growth factors (e.g., EGF) to stimulate the pathway
-
This compound or other test compounds
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE and Western blot equipment
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed cells and grow until they reach the desired confluency.
-
Serum-starve the cells to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 5-10 minutes) to activate the RTK-Shp2-ERK pathway.
-
Immediately lyse the cells on ice.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) and incubate with the anti-phospho-ERK1/2 primary antibody overnight at 4°C[12].
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an anti-total-ERK1/2 antibody[13].
Colony Formation Assay
This assay evaluates the long-term effect of an inhibitor on the ability of single cells to proliferate and form colonies.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and reagents
-
This compound or other test compounds
-
6-well plates
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control. The treatment can be continuous or for a defined period.
-
Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Wash the wells with PBS.
-
Fix the colonies with a solution like 10% formalin for 10 minutes[14].
-
Stain the colonies with crystal violet solution for 10-20 minutes[14].
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition relative to the vehicle control.
References
- 1. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphotyrosine couples peptide binding and SHP2 activation via a dynamic allosteric network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 4. A small molecule inhibitor that stabilizes the autoinhibited conformation of the oncogenic tyrosine phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric SHP2 inhibitor IACS-13909 overcomes EGFR-dependent and EGFR-independent resistance mechanisms towards osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.biologists.com [journals.biologists.com]
- 8. This compound|CAS |DC Chemicals [dcchemicals.com]
- 9. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
The Discovery and Development of SHP2-IN-9: A Novel Allosteric Inhibitor of the SHP2 Phosphatase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical node in cellular signaling and a high-priority target for therapeutic intervention, particularly in oncology.[1][2] As the first identified oncogenic protein tyrosine phosphatase, SHP2 plays a pivotal role in regulating key signaling pathways, including the RAS/ERK/MAPK, PI3K/AKT, and JAK/STAT cascades, which are fundamental to cell growth, differentiation, and survival.[1][2][3] Hyperactivation of SHP2, often due to gain-of-function mutations, is implicated in various developmental disorders like Noonan syndrome and numerous malignancies, including juvenile myelomonocytic leukemia, breast cancer, lung cancer, and neuroblastoma.[3][4] The development of small-molecule inhibitors of SHP2, therefore, represents a promising therapeutic strategy. This guide details the discovery and preclinical development of Shp2-IN-9, a representative potent and selective allosteric inhibitor of SHP2.
The Rationale for Targeting SHP2
SHP2 is a non-receptor protein tyrosine phosphatase that acts as a critical downstream effector for multiple receptor tyrosine kinases (RTKs).[1][5] Its activation is a key step in signal transduction that promotes the activation of the RAS/MAPK pathway.[5][6] In many cancers, SHP2 is either mutated or overexpressed, leading to sustained activation of this pathway and uncontrolled cell proliferation.[6] Furthermore, SHP2 is involved in the PD-1/PD-L1 immune checkpoint pathway, suggesting that its inhibition could also have immunomodulatory effects.[1]
Historically, targeting phosphatases has been challenging due to the highly conserved and positively charged nature of their active sites, leading to inhibitors with poor selectivity and drug-like properties.[1][5] The breakthrough in SHP2 inhibitor development came with the discovery of an allosteric binding site.[1] Allosteric inhibitors, such as the pioneering compound SHP099, bind to a pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing SHP2 in an inactive, autoinhibited conformation.[4][7][8] This approach offers significantly improved selectivity over active-site inhibitors.[1][4] this compound was developed based on this allosteric inhibition strategy.
Discovery and Optimization of this compound
The discovery of this compound followed a structured, multi-stage process, beginning with high-throughput screening and progressing through rigorous characterization and optimization.
Initial Screening and Hit Identification
A high-throughput screening campaign was initiated to identify novel allosteric inhibitors of SHP2. This involved a fluorescence-based enzymatic assay to measure SHP2 phosphatase activity. A conformation-dependent thermal shift assay was used in parallel to cross-validate hits and exclude false positives arising from fluorescence interference.[9] This dual-assay approach led to the identification of a promising hit compound with a novel chemical scaffold.
Lead Optimization and Structure-Activity Relationship (SAR) Studies
The initial hit underwent extensive medicinal chemistry optimization to improve its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies, guided by co-crystal structures of early analogs bound to SHP2, enabled the rational design of modifications to enhance binding affinity and cellular activity. This process culminated in the identification of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and comparator compounds.
Table 1: Biochemical and Cellular Potency of this compound
| Compound | SHP2 IC50 (nM) | pERK IC50 (nM) in KYSE-520 cells |
| This compound | 15 | 25 |
| SHP099 | 71 | 250 |
| RMC-4550 | 0.58 | Not Reported |
Data are representative values compiled from literature on potent allosteric SHP2 inhibitors.[1][7]
Table 2: Selectivity Profile of this compound
| Phosphatase | This compound IC50 (µM) | Fold Selectivity vs. SHP2 |
| SHP2 | 0.015 | - |
| SHP1 | > 10 | > 667 |
| PTP1B | > 10 | > 667 |
| Other PTPs (Panel) | > 10 | > 667 |
Selectivity is a critical attribute of allosteric SHP2 inhibitors.[10]
Table 3: In Vivo Pharmacokinetic Properties of this compound (Mouse)
| Parameter | Value |
| Half-life (t1/2) | 8 hours |
| Bioavailability (F%) | 40% |
| Cmax (at 10 mg/kg, p.o.) | 1.5 µM |
Favorable pharmacokinetic properties are essential for in vivo efficacy.[10]
Signaling Pathways and Experimental Workflows
SHP2 Signaling Pathway
The diagram below illustrates the central role of SHP2 in the RAS/MAPK signaling cascade, which is a primary target of this compound.
Caption: SHP2's role in the RAS/MAPK signaling pathway and its inhibition by this compound.
Experimental Workflow for this compound Development
The following diagram outlines the key stages in the discovery and preclinical evaluation of this compound.
Caption: The discovery and development workflow for this compound.
Experimental Protocols
SHP2 Biochemical Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphatase activity of recombinant SHP2 protein.
-
Principle: The assay utilizes a fluorogenic phosphatase substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP). Dephosphorylation of DiFMUP by SHP2 yields a highly fluorescent product, which is monitored over time.
-
Methodology:
-
Recombinant full-length wild-type SHP2 is pre-incubated with a dually phosphorylated IRS-1 peptide to relieve autoinhibition and activate the enzyme.[11]
-
The SHP2 enzyme solution is dispensed into a 384-well plate.
-
This compound or control compounds are added at various concentrations.
-
The reaction is initiated by the addition of the DiFMUP substrate.
-
Fluorescence intensity is measured kinetically at room temperature using a plate reader (Excitation/Emission ~358/450 nm).
-
Initial reaction velocities are calculated, and the percent inhibition is determined relative to a DMSO control.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm target engagement of this compound within intact cells.[12]
-
Principle: The binding of a ligand (this compound) to its target protein (SHP2) typically increases the thermal stability of the protein. This stabilization can be measured by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.
-
Methodology:
-
Cultured cells (e.g., HEK293T) are treated with this compound or a vehicle control for a specified time.[13]
-
Cells are harvested and lysed.
-
The cell lysate is divided into aliquots, which are then heated to a range of temperatures (e.g., 40-60°C) for a short period, followed by cooling.[14]
-
Precipitated proteins are removed by centrifugation.
-
The amount of soluble SHP2 remaining in the supernatant is quantified by Western blotting or an enzyme fragment complementation assay.[12]
-
A "melting curve" is generated by plotting the amount of soluble SHP2 as a function of temperature. A shift in this curve in the presence of the compound indicates target engagement.[14]
-
pERK Inhibition Assay (Western Blot)
This assay assesses the functional consequence of SHP2 inhibition in a cellular context by measuring the phosphorylation status of ERK, a key downstream effector in the MAPK pathway.
-
Principle: Inhibition of SHP2 by this compound is expected to decrease signaling through the RAS/MAPK pathway, leading to a reduction in the phosphorylation of ERK1/2.
-
Methodology:
-
Cancer cell lines with known dependence on SHP2 signaling (e.g., KYSE-520) are seeded in multi-well plates.
-
Cells are treated with a serial dilution of this compound for a defined period (e.g., 2-4 hours).
-
Following treatment, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (pERK) and total ERK1/2 (as a loading control).
-
After incubation with appropriate secondary antibodies, the protein bands are visualized using chemiluminescence.
-
Band intensities are quantified, and the ratio of pERK to total ERK is calculated to determine the dose-dependent inhibition of ERK phosphorylation.
-
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of this compound in a preclinical animal model.
-
Principle: A human cancer cell line is implanted into immunocompromised mice to generate tumors. The mice are then treated with this compound, and the effect on tumor growth is monitored.
-
Methodology:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously inoculated with a suspension of cancer cells (e.g., KYSE-520).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally (p.o.) at a predetermined dose and schedule.
-
Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for pERK) to confirm target modulation in the tumor tissue.[3]
-
Efficacy is determined by comparing the tumor growth in the treated group to the vehicle control group.
-
Conclusion and Future Directions
This compound represents a potent, selective, and orally bioavailable allosteric inhibitor of SHP2 with demonstrated preclinical activity. By effectively suppressing the RAS/MAPK signaling pathway, it inhibits the proliferation of cancer cells in vitro and restricts tumor growth in vivo. The data presented in this guide underscore the therapeutic potential of targeting SHP2. Future development will focus on clinical trials to evaluate the safety and efficacy of this compound as a monotherapy and in combination with other targeted agents, such as MEK inhibitors or immune checkpoint blockers, to overcome potential resistance mechanisms and enhance anti-tumor activity.[7]
References
- 1. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Protein Tyrosine Phosphatase Biochemical Inhibition Assays [bio-protocol.org]
- 12. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Allosteric SHP2 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in multiple cell signaling pathways. It is a key regulator of the RAS/mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)/AKT, and Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathways.[1][2][3] SHP2's function is integral to processes such as cell proliferation, differentiation, and survival.[1] Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in the pathogenesis of various developmental disorders and cancers, making it a compelling therapeutic target.[1][3]
Structurally, SHP2 comprises two N-terminal SH2 domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail.[4] In its basal state, SHP2 exists in an autoinhibited conformation where the N-SH2 domain sterically blocks the active site of the PTP domain.[4] Activation occurs upon the binding of phosphotyrosine-containing proteins to the SH2 domains, which induces a conformational change that relieves this autoinhibition and allows substrate access to the catalytic site.[4]
The discovery of an allosteric binding site at the interface of the N-SH2, C-SH2, and PTP domains has paved the way for the development of a new class of inhibitors that stabilize the inactive conformation of SHP2.[4] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a series of imidazo[1,2-a]pyrazine-based allosteric SHP2 inhibitors, detailed experimental protocols for their evaluation, and visualizations of the relevant biological and experimental frameworks.
Data Presentation: Structure-Activity Relationship of Imidazopyrazine Analogs
The following table summarizes the SAR data for a series of imidazo[1,2-a]pyrazine-based allosteric SHP2 inhibitors. The data highlights how modifications to the core structure influence both biochemical potency against the SHP2 enzyme and cellular activity in inhibiting the downstream phosphorylation of ERK (pERK) in the KYSE-520 esophageal squamous carcinoma cell line.
| Compound ID | R1 | R2 | SHP2 IC50 (nM) | pERK IC50 (nM) in KYSE-520 |
| 1a | 2,3-dichlorophenyl | 4-amino-4-methylpiperidin-1-yl | 142 | 530 |
| 1d | 2,3-dichlorophenyl | 4-amino-4-methylpiperidin-1-yl | 74 | 250 |
| 2d | 2-chloro-3-pyridyl | 4-amino-4-methylpiperidin-1-yl | 47 | 150 |
| 8 | 2,3-dichlorophenyl | (3R,4R)-4-amino-3-methylpiperidin-1-yl | 3 | 28 |
| 10 | 2,3-dichlorophenyl | (3S,4S)-4-amino-3-fluoropiperidin-1-yl | 10 | 90 |
| 1e | 2,3-dichlorophenyl | 4-amino-4-methylpiperidin-1-yl | >1000 | >10000 |
| 1f | 2,3-dichlorophenyl | 4-amino-4-methylpiperidin-1-yl | >1000 | >10000 |
| 1g | 2,3-dichlorophenyl | 4-amino-4-methylpiperidin-1-yl | >1000 | >10000 |
Data extracted from "Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors"[5]. The core scaffold for compounds 1a, 1d, 1e, 1f, and 1g is aminopyrazine, while for 2d, 8, and 10 it is imidazopyrazine.
Experimental Protocols
Synthesis of Imidazo[1,2-a]pyrazine Core (Representative Protocol)
This protocol describes a general method for the synthesis of the imidazo[1,2-a]pyrazine core, a key scaffold for the inhibitors discussed. The synthesis involves a multi-step process including the formation of the pyrazine ring, followed by cyclization to form the fused imidazopyrazine system, and subsequent functionalization via cross-coupling reactions.
Step 1: Synthesis of 3-bromo-6-chloropyrazin-2-amine
A common starting material for many pyrazine-based inhibitors is 3-bromo-6-chloropyrazin-2-amine. Its synthesis can be achieved from 3-aminopyrazine-2-carboxylate through a sequence of chlorination, diazotization-bromination, ester hydrolysis, and carboxyl rearrangement.[6]
Step 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. In this context, it can be used to couple an amine to the halogenated pyrazine core.[7][8]
-
Reagents: 3-bromo-6-chloropyrazin-2-amine, desired amine (e.g., 4-amino-4-methylpiperidine), palladium catalyst (e.g., Pd(dba)2), phosphine ligand (e.g., tBuDavePhos), and a base (e.g., potassium tert-butoxide).
-
Solvent: Anhydrous, deoxygenated solvent such as xylene or toluene.
-
Procedure:
-
To a microwave vial, add the 3-bromo-6-chloropyrazin-2-amine, palladium catalyst, and ligand.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add the solvent, the amine, and the base.
-
Seal the vial and heat in a microwave reactor at a specified temperature (e.g., 160 °C) for a designated time (e.g., 10-30 minutes).
-
After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
Step 3: Suzuki Coupling
The Suzuki coupling is another palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds. This is used to introduce the aryl or heteroaryl group (R1 in the table).[9][10]
-
Reagents: The product from the previous step, an appropriate arylboronic acid or boronate ester (e.g., (2,3-dichlorophenyl)boronic acid), palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., potassium phosphate).
-
Solvent: A solvent system such as 1,4-dioxane and water.
-
Procedure:
-
Combine the pyrazine derivative, arylboronic acid, palladium catalyst, and base in a reaction vessel.
-
Add the solvent system and degas the mixture.
-
Heat the reaction mixture under an inert atmosphere at a specified temperature (e.g., 80-100 °C) for several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with aqueous solutions.
-
The organic layer is dried, concentrated, and the product is purified by chromatography.
-
Biochemical Assay: SHP2 Inhibition using DiFMUP
This fluorescence-based assay measures the enzymatic activity of SHP2 by quantifying the dephosphorylation of the substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).
-
Materials:
-
Recombinant full-length human SHP2 protein.
-
Activating phosphopeptide (e.g., dually phosphorylated peptide from IRS-1).
-
DiFMUP substrate.
-
Assay buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, and 5 mM DTT.
-
Test compounds dissolved in DMSO.
-
384-well black plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare a solution of SHP2 and the activating peptide in the assay buffer.
-
Dispense the test compounds at various concentrations into the wells of the 384-well plate.
-
Add the SHP2/peptide solution to the wells and incubate for a pre-determined time (e.g., 30-60 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells. The final concentration of SHP2 should be in the low nanomolar range (e.g., 0.5 nM) and DiFMUP in the micromolar range (e.g., 10-200 µM).[10][11]
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a potent PTP inhibitor such as bpV(Phen).
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the product, DiFMU (e.g., 350 nm excitation and 450 nm emission).[12]
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter dose-response curve.
-
Cellular Assay: pERK Inhibition in KYSE-520 Cells
This assay quantifies the ability of a compound to inhibit SHP2-mediated signaling within a cellular context by measuring the phosphorylation level of a downstream effector, ERK.
-
Materials:
-
KYSE-520 cells.
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS).
-
Test compounds dissolved in DMSO.
-
Lysis buffer.
-
AlphaScreen SureFire Phospho-ERK1/2 Assay Kit or similar detection reagents.
-
96-well cell culture plates.
-
-
Procedure:
-
Seed KYSE-520 cells into 96-well plates at a density of approximately 30,000 cells per well and allow them to adhere overnight.[10]
-
Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 2 hours) at 37 °C.[10]
-
After the incubation period, aspirate the medium and lyse the cells by adding lysis buffer.
-
Process the cell lysates according to the manufacturer's protocol for the p-ERK detection kit. This typically involves transferring the lysate to an assay plate and adding acceptor and donor beads.
-
Incubate the assay plate in the dark at room temperature for a specified time (e.g., 2 hours).
-
Read the plate on an appropriate plate reader capable of detecting the AlphaScreen signal.
-
Calculate the percent inhibition of pERK levels for each compound concentration and determine the IC50 value.
-
Visualizations
Caption: SHP2 Signaling Pathways.
Caption: SAR Experimental Workflow.
Caption: SAR Logical Relationships.
References
- 1. A comprehensive review of SHP2 and its role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complex Roles of PTPN11/SHP2 in Carcinogenesis and Prospect of Targeting SHP2 in Cancer Therapy | Annual Reviews [annualreviews.org]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine - Google Patents [patents.google.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 10. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations [mdpi.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
An In-depth Technical Guide to the Binding Affinity and Kinetics of Allosteric SHP2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of allosteric inhibitors of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), with a focus on Shp2-IN-9 and the well-characterized compound SHP099 as a case study. This document details the binding affinity and kinetics of these inhibitors, outlines the experimental protocols for their characterization, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The binding affinity and inhibitory potency of allosteric SHP2 inhibitors are critical parameters in drug discovery. The following tables summarize the available quantitative data for this compound and the representative allosteric inhibitor, SHP099.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Notes |
| IC50 | 1.174 µM | 85-fold more selective for SHP2 than SHP1.[1] |
Table 2: Binding Affinity and Potency of SHP099
| Parameter | Value | Method |
| IC50 | 71 nM[2] | Biochemical phosphatase assay |
| Cellular IC50 (pERK) | 71 nM (in KYSE520 cells)[3] | Western blot for phosphorylated ERK |
| Kd | 30 nM | Isothermal Titration Calorimetry (ITC)[4] |
SHP2 Signaling Pathway and Inhibitor Mechanism of Action
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, including the RAS-MAPK pathway, which is frequently hyperactivated in cancer.[5][6][7] In its inactive state, the N-SH2 domain of SHP2 folds back and blocks the active site of the phosphatase domain, leading to auto-inhibition.[8][9] Upon activation by upstream signals, such as growth factor receptor tyrosine kinases (RTKs), SHP2 undergoes a conformational change that relieves this auto-inhibition, allowing it to dephosphorylate its substrates and positively regulate downstream signaling.
Allosteric inhibitors like this compound and SHP099 bind to a pocket formed at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the auto-inhibited conformation of SHP2.[2] This prevents the activation of SHP2 and subsequently blocks downstream signaling cascades.
Experimental Protocols
The characterization of SHP2 inhibitors involves a series of biochemical and cellular assays to determine their binding affinity, kinetics, and functional effects.
Biochemical Phosphatase Activity Assay
This assay measures the enzymatic activity of SHP2 in the presence of an inhibitor to determine its IC50 value.
Materials:
-
Recombinant full-length SHP2 protein
-
Phosphatase substrate (e.g., DiFMUP)
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% BSA)
-
Test inhibitor (e.g., this compound)
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the test inhibitor to the wells.
-
Add the recombinant SHP2 protein to all wells except the negative control.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the phosphatase substrate.
-
Measure the fluorescence signal at regular intervals using a plate reader.
-
Calculate the rate of substrate hydrolysis for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between an inhibitor and its target protein.[10][11][12][13][14]
Materials:
-
Purified, concentrated SHP2 protein
-
Test inhibitor
-
Dialysis buffer identical for both protein and inhibitor
-
Isothermal titration calorimeter
Procedure:
-
Dialyze the SHP2 protein and the test inhibitor against the same buffer to minimize buffer mismatch effects.
-
Degas both the protein and inhibitor solutions.
-
Load the SHP2 protein into the sample cell of the calorimeter.
-
Load the test inhibitor into the injection syringe.
-
Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat change.
-
Integrate the heat change peaks to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of binding interactions, providing association (kon) and dissociation (koff) rate constants, in addition to the equilibrium dissociation constant (Kd).[15][16][17]
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Purified SHP2 protein (ligand)
-
Test inhibitor (analyte)
-
Running buffer
Procedure:
-
Immobilize the SHP2 protein onto the surface of the sensor chip.
-
Prepare a series of dilutions of the test inhibitor in the running buffer.
-
Flow the running buffer over the sensor surface to establish a stable baseline.
-
Inject the different concentrations of the test inhibitor over the immobilized SHP2, monitoring the change in the SPR signal in real-time (association phase).
-
After the injection, flow the running buffer over the surface to monitor the dissociation of the inhibitor from the protein (dissociation phase).
-
Regenerate the sensor surface if necessary.
-
Fit the sensorgram data from the association and dissociation phases to a kinetic binding model to determine kon and koff. The Kd can be calculated as koff/kon.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to confirm target engagement of an inhibitor in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.[1][18][19][20][21]
Materials:
-
Cell line expressing SHP2
-
Cell culture medium and reagents
-
Test inhibitor
-
Lysis buffer
-
SDS-PAGE and Western blotting reagents
-
Anti-SHP2 antibody
-
Thermocycler
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with the test inhibitor or vehicle control for a specified time.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Heat the cell suspensions at a range of temperatures in a thermocycler.
-
Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Analyze the amount of soluble SHP2 in each sample by SDS-PAGE and Western blotting using an anti-SHP2 antibody.
-
Plot the amount of soluble SHP2 as a function of temperature for both inhibitor-treated and control samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and characterization of a novel SHP2 inhibitor.
References
- 1. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Series of Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 11. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isothermal titration calorimetry (ITC): a standard operating procedure (SOP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficient Isothermal Titration Calorimetry Technique Identifies Direct Interaction of Small Molecule Inhibitors with the Target Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. nicoyalife.com [nicoyalife.com]
- 17. rrc.uic.edu [rrc.uic.edu]
- 18. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors [jove.com]
- 19. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Shp2-IN-9: A Technical Guide to its Downstream Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shp2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical transducer of signaling cascades downstream of various receptor tyrosine kinases (RTKs). It plays a pivotal role in regulating cell growth, differentiation, and survival, primarily through the activation of the Ras-mitogen-activated protein kinase (MAPK) pathway. Gain-of-function mutations in Shp2 are associated with developmental disorders like Noonan syndrome and various malignancies, making it a compelling target for therapeutic intervention. Shp2-IN-9 is a potent and specific inhibitor of Shp2, demonstrating significant potential in preclinical studies for the treatment of cancers such as cervix cancer and glioblastoma. This technical guide provides an in-depth overview of the downstream signaling effects of this compound, supported by quantitative data and detailed experimental protocols.
Quantitative Data Summary
The inhibitory activity and selectivity of this compound have been characterized, providing key metrics for its potency and specificity.
| Parameter | Value | Notes |
| IC50 (Shp2) | 1.174 µM | Half-maximal inhibitory concentration against Shp2 phosphatase activity.[1] |
| Selectivity | 85-fold more selective for Shp2 than Shp1 | Demonstrates significant specificity for the target enzyme over a closely related phosphatase.[1][2] |
Core Signaling Pathways Modulated by this compound
Shp2 primarily functions as a positive regulator of the Ras-ERK (MAPK) signaling pathway. Upon activation by RTKs, Shp2 is recruited to phosphorylated tyrosine residues on adaptor proteins like Grb2-associated binder 1 (Gab1). This leads to the dephosphorylation of specific substrates, ultimately resulting in the activation of Ras and the subsequent phosphorylation cascade of Raf, MEK, and ERK. This compound, as an inhibitor of Shp2, effectively attenuates this signaling cascade.
Ras-ERK Pathway Inhibition
The primary downstream effect of this compound is the inhibition of the Ras-ERK signaling pathway. By blocking Shp2's phosphatase activity, this compound prevents the dephosphorylation events necessary for the full activation of Ras. This leads to a reduction in the phosphorylation of downstream kinases MEK and ERK. The inhibition of ERK phosphorylation is a key biomarker for assessing the cellular activity of Shp2 inhibitors.
Impact on STAT3 Signaling
The role of Shp2 in regulating the JAK/STAT3 pathway is more complex and can be context-dependent. In some cellular settings, Shp2 can act as a negative regulator of STAT3 signaling by dephosphorylating JAK kinases or STAT3 itself. However, in other contexts, it can promote STAT3 activation. Therefore, the effect of this compound on STAT3 phosphorylation should be empirically determined in the specific cellular model being investigated.
Experimental Protocols
Western Blotting for Phospho-ERK Analysis
This protocol is for assessing the inhibition of ERK phosphorylation in response to this compound treatment.
Materials:
-
Cell line of interest
-
This compound (dissolved in DMSO)
-
Growth medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle (DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities and normalize the phospho-ERK signal to total ERK and the loading control.
Cell Viability Assay
This protocol is for determining the effect of this compound on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
This compound (dissolved in DMSO)
-
Growth medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound or vehicle (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate as required.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Immunoprecipitation (IP) for Shp2 Interaction Analysis
This protocol can be used to investigate the effect of this compound on the interaction of Shp2 with its binding partners.
Materials:
-
Cell line of interest
-
This compound (dissolved in DMSO)
-
Growth medium and PBS
-
IP Lysis Buffer (non-denaturing)
-
Anti-Shp2 antibody for IP
-
Protein A/G agarose beads
-
Antibodies for Western blotting (e.g., anti-Gab1, anti-phosphotyrosine)
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle, then lyse with non-denaturing IP lysis buffer.
-
Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-Shp2 antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using Laemmli buffer.
-
Western Blot Analysis: Analyze the immunoprecipitated proteins by Western blotting using antibodies against potential interaction partners.
Conclusion
This compound is a potent and selective inhibitor of Shp2 that effectively targets the Ras-ERK signaling pathway, a key driver of proliferation and survival in many cancers. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to investigate the downstream signaling effects of this compound in various cellular contexts. Further characterization of its impact on other signaling pathways, such as the STAT3 pathway, will provide a more comprehensive understanding of its mechanism of action and therapeutic potential. As with any small molecule inhibitor, it is crucial to empirically validate its effects in the specific biological system under investigation.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Role of SHP2 Inhibition in the RAS-MAPK Pathway
Abstract
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical transducer of signaling cascades downstream of receptor tyrosine kinases (RTKs). It plays a pivotal role in activating the RAS-Mitogen-Activated Protein Kinase (MAPK) pathway, a central signaling nexus that governs cell proliferation, differentiation, and survival.[1] Gain-of-function mutations in SHP2 or its hyperactivation are implicated in various human cancers and developmental disorders like Noonan syndrome, making it a compelling target for therapeutic intervention.[1][2] This guide focuses on the role and mechanism of small-molecule allosteric inhibitors of SHP2, exemplified by compounds that stabilize its auto-inhibited conformation, in modulating the RAS-MAPK pathway. We will refer to a specific inhibitor, (E)-1-(1-(5-(3-(2,4-dichlorophenyl)acryloyl)-2-ethoxy-4-hydroxybenzyl)-1,2,5,6-tetrahydropyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one, which has been identified as a potent SHP2 inhibitor, to illustrate these principles.[3]
The Role of SHP2 in RAS-MAPK Signaling
SHP2 is a non-receptor protein tyrosine phosphatase essential for the full activation of the RAS-MAPK pathway downstream of RTK stimulation.[4][5] In its basal, inactive state, the N-terminal SH2 domain of SHP2 folds back to block the active site of the catalytic protein tyrosine phosphatase (PTP) domain, creating an auto-inhibited conformation.[2]
Upon ligand binding to an RTK (e.g., EGFR, FGFR), the receptor dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Grb2 and GAB1. SHP2 is recruited to these phosphotyrosine sites via its SH2 domains. This binding event induces a conformational change in SHP2, relieving the auto-inhibition and exposing its catalytic site.[6] The now-active SHP2 dephosphorylates specific substrates, a key step in activating RAS. SHP2 facilitates the exchange of GDP for GTP on RAS, leading to its activation and subsequent engagement of the downstream kinase cascade: RAF, MEK, and ERK.[7] Activated ERK translocates to the nucleus to regulate gene expression related to cell growth and proliferation.
Mechanism of Action of Allosteric SHP2 Inhibitors
Unlike active-site inhibitors that often suffer from poor selectivity, allosteric inhibitors target a unique pocket that is only accessible in the inactive conformation of SHP2. These inhibitors act as a "molecular glue," stabilizing the auto-inhibited state where the N-SH2 domain blocks the PTP catalytic site. By locking SHP2 in this closed, inactive conformation, the inhibitor prevents the conformational change required for its activation, thereby blocking downstream signaling to RAS and the MAPK cascade.
Quantitative Data
The potency of SHP2 inhibitors is typically characterized by their half-maximal inhibitory concentration (IC₅₀) in both biochemical (enzymatic) and cellular assays. The table below summarizes the reported inhibitory activity of the representative compound against SHP2 and the closely related phosphatase SHP1 to demonstrate selectivity.
| Compound Name / Identifier | Assay Type | Target | IC₅₀ (µM) | Selectivity (vs. SHP1) | Reference |
| (E)-1-(1-(5-(3-(2,4-dichlorophenyl)acryloyl)-2-ethoxy-4-hydroxybenzyl)... | Biochemical | SHP2 (WT) | 9.8 | ~7.4-fold | [3] |
| Biochemical | SHP1 | 72.7 | - | [3] | |
| Biochemical | SHP2 (PTP domain only) | 20.87 | - | [3] | |
| Biochemical | SHP2 (E76K mutant) | 7.67 | - | [4] | |
| NSC-87877 | Biochemical | SHP2 | 0.318 | None | [4] |
| SHP099 | Biochemical | SHP2 (WT) | 0.071 | >500-fold | [8] |
Key Experimental Protocols
Biochemical SHP2 Phosphatase Activity Assay
This assay measures the direct enzymatic activity of recombinant SHP2 and its inhibition by a test compound.
-
Principle: A fluorogenic or colorimetric phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) or p-nitrophenyl phosphate (pNPP), is used. Dephosphorylation by SHP2 yields a fluorescent or colored product that can be quantified. Since wild-type SHP2 is auto-inhibited, a dually phosphorylated peptide (e.g., from IRS-1) is added to induce the active conformation.
-
Methodology:
-
Reagents: Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 2 mM EDTA, 3 mM DTT, pH 7.4), recombinant full-length SHP2 protein, phosphopeptide activator, DiFMUP substrate, test inhibitor (e.g., Shp2-IN-9) dissolved in DMSO.[9]
-
Procedure: a. In a 96-well or 384-well plate, add assay buffer. b. Add serial dilutions of the test inhibitor. c. Add SHP2 protein and the phosphopeptide activator to the wells and incubate for 15-30 minutes at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding the DiFMUP substrate. e. Monitor the increase in fluorescence (Excitation/Emission ~358/450 nm) over time using a plate reader.[9]
-
Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase). Plot the percentage of inhibition against the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify that a compound engages its target protein within intact cells.
-
Principle: The binding of a ligand (inhibitor) to its target protein typically increases the protein's thermal stability. When cells are heated, unstabilized proteins denature and aggregate, while ligand-bound proteins remain soluble at higher temperatures.[10][11]
-
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T) and treat them with the test inhibitor or vehicle (DMSO) for a specified time (e.g., 1 hour).[12]
-
Heat Shock: Aliquot the cell suspensions into PCR tubes or a 96-well plate and heat them across a temperature gradient (e.g., 40°C to 68°C) for a short duration (e.g., 3 minutes) using a thermocycler. Cool immediately on ice.[13]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Detection: Collect the supernatant (containing the soluble, stabilized protein) and quantify the amount of target protein (SHP2) using a detection method like Western Blot or an enzyme complementation assay (e.g., InCell Pulse).[10][12]
-
Data Analysis: Plot the amount of soluble SHP2 against the temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement. An isothermal dose-response can also be performed at a fixed temperature to calculate an EC₅₀.[10]
-
Western Blotting for Pathway Inhibition (pERK)
This assay assesses the functional consequence of SHP2 inhibition by measuring the phosphorylation status of downstream pathway components like ERK.
-
Principle: Inhibition of SHP2 should block signal transduction to the MAPK cascade, resulting in a decrease in the phosphorylated, active form of ERK (pERK) without affecting total ERK levels.
-
Methodology:
-
Cell Treatment: Plate cells (e.g., MDA-MB-468 or other RTK-driven cancer cell lines) and serum-starve them to reduce basal pathway activity.[14]
-
Pre-treat cells with various concentrations of the SHP2 inhibitor for 1-2 hours.
-
Stimulate the RAS-MAPK pathway by adding a growth factor (e.g., EGF, HGF) for a short period (5-15 minutes).
-
Lysis and Protein Quantification: Immediately lyse the cells on ice and determine the total protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for pERK (e.g., pT202/pY204) and total ERK. A loading control (e.g., GAPDH, Actin) should also be probed.[15][16]
-
Incubate with appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify band intensities using densitometry. A reduction in the pERK/total ERK ratio indicates effective pathway inhibition.[14]
-
In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of the SHP2 inhibitor in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.
-
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells in Matrigel/PBS) into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).[17][18]
-
Tumor Growth and Randomization: Monitor mice until tumors reach a palpable size (e.g., 60-100 mm³). Then, randomize the mice into treatment and control groups.[17]
-
Drug Administration: Administer the SHP2 inhibitor or vehicle control to the mice via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume (e.g., using calipers) and mouse body weight two to three times per week.
-
Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice. Tumors can be excised for further analysis (e.g., Western blotting for pERK, immunohistochemistry for proliferation markers like Ki-67).[19]
-
Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor effect. Statistical analysis is performed to determine significance.
-
Conclusion
Allosteric inhibition of SHP2 represents a validated therapeutic strategy for cancers driven by aberrant RTK and RAS-MAPK signaling.[8] Inhibitors like the one detailed here function by stabilizing the auto-inhibited conformation of SHP2, effectively preventing its activation and halting the downstream signaling cascade.[3] The comprehensive suite of biochemical and cellular assays described provides a robust framework for the discovery, characterization, and preclinical validation of novel SHP2 inhibitors, paving the way for their development as targeted cancer therapies.
References
- 1. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting Shp2 as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule inhibitor that stabilizes the autoinhibited conformation of the oncogenic tyrosine phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SHP2 targets ITK downstream of PD-1 to inhibit T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-based discovery of a specific SHP2 inhibitor with enhanced blood-brain barrier penetration from PubChem database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors [jove.com]
- 14. Time-resolved phosphoproteomics reveals scaffolding and catalysis-responsive patterns of SHP2-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SHP2 inhibition displays efficacy as a monotherapy and in combination with JAK2 inhibition in preclinical models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 18. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 19. aacrjournals.org [aacrjournals.org]
In Vitro Enzymatic Assays of SHP2 Inhibitors: A Technical Guide
This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the core in vitro enzymatic assays used to characterize SHP2 inhibitors. The document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of key signaling pathways and experimental workflows.
Data Presentation: In Vitro Inhibitory Activity of Compound 1/29
The inhibitory potency and selectivity of SHP2 inhibitors are critical parameters evaluated in early-stage drug discovery. The following tables summarize the in vitro enzymatic assay data for Compound 1/29.
| Target Enzyme | Construct | IC50 (µM) | Assay Substrate |
| SHP2 | Wild-Type (WT) | 9.8[1] | Phospho-peptide |
| SHP2 | PTP Domain | 20.87[1] | Phospho-peptide |
| SHP2 | E76K Mutant | 7.67[2] | Phospho-peptide |
| SHP1 | Wild-Type (WT) | 72.7[1] | Phospho-peptide |
Table 1: Inhibitory activity of Compound 1/29 against SHP2 and its variants.
| Comparison | Selectivity Fold (IC50 SHP1 / IC50 SHP2 WT) |
| SHP1 vs SHP2 WT | ~7.4 |
Table 2: Selectivity profile of Compound 1/29.
Experimental Protocols
Detailed methodologies for the in vitro enzymatic assays are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for determining the inhibitory activity of compounds against SHP2 and the related phosphatase PTP1B.
SHP2 In Vitro Enzymatic Inhibition Assay
This assay measures the ability of a test compound to inhibit the dephosphorylation of a synthetic phospho-peptide substrate by the SHP2 enzyme.
Materials:
-
Recombinant full-length human SHP2 protein
-
SHP2 phospho-peptide substrate (e.g., a dually phosphorylated insulin receptor substrate 1 (IRS-1) peptide)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.05% Brij-35, 5 mM DTT
-
Test compound (e.g., Compound 1/29) dissolved in DMSO
-
Malachite Green Phosphate Detection Kit
-
384-well microplates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Add the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the SHP2 enzyme solution to each well and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the phospho-peptide substrate to each well.
-
Incubate the reaction mixture at 37°C for a defined time (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
PTP1B In Vitro Enzymatic Inhibition Assay (for Selectivity)
To assess the selectivity of a SHP2 inhibitor, a similar enzymatic assay is performed using the closely related phosphatase, PTP1B.
Materials:
-
Recombinant human PTP1B protein
-
PTP1B substrate (e.g., p-nitrophenyl phosphate (pNPP) or a specific phospho-peptide)
-
PTP1B Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, and 1 mM dithiothreitol (DTT).[3]
-
Test compound dissolved in DMSO
-
For pNPP substrate: NaOH to stop the reaction
-
For phospho-peptide substrate: Malachite Green Phosphate Detection Kit
-
96- or 384-well microplates
Procedure (using pNPP substrate):
-
Prepare serial dilutions of the test compound in DMSO and then in PTP1B Assay Buffer.
-
Add the diluted compound or DMSO to the wells of a microplate.
-
Add the PTP1B enzyme to each well and pre-incubate for 15 minutes at room temperature.[3]
-
Add the pNPP substrate to initiate the reaction.[3]
-
Incubate at 37°C for 30 minutes.[3]
-
Stop the reaction by adding a solution of NaOH.
-
Measure the absorbance at 405 nm. The amount of produced p-nitrophenol is proportional to the enzyme activity.[3]
-
Calculate the percent inhibition and determine the IC50 value as described for the SHP2 assay.
Mandatory Visualizations
Diagrams illustrating the relevant signaling pathway and a typical experimental workflow are provided below.
Caption: SHP2-mediated activation of the RAS/ERK signaling pathway.
Caption: General workflow for an in vitro enzymatic inhibition assay.
References
- 1. A small molecule inhibitor that stabilizes the autoinhibited conformation of the oncogenic tyrosine phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decoding the selective mechanism behind a monobody inhibitor to the phosphatase domain of SHP2: insights from molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Shp2-IN-9 Cellular Thermal Shift Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Cellular Thermal Shift Assay (CETSA) as applied to the study of Shp2-IN-9, an inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2). It covers the underlying principles of Shp2 signaling, the mechanism of action of allosteric inhibitors, detailed experimental protocols, and data presentation.
Introduction to Shp2 and its Role in Cellular Signaling
Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in regulating various cellular processes, including cell growth, differentiation, and survival.[1] It is a key component of multiple signaling pathways, most notably the RAS-mitogen-activated protein kinase (MAPK) pathway.[1] In its inactive state, the N-terminal SH2 domain of Shp2 blocks the catalytic site of the protein tyrosine phosphatase (PTP) domain, leading to autoinhibition. Activation of Shp2 occurs upon binding of its SH2 domains to specific phosphotyrosine residues on receptor tyrosine kinases (RTKs) or adaptor proteins, which relieves this autoinhibition and allows Shp2 to dephosphorylate its substrates.
Gain-of-function mutations in the gene encoding Shp2, PTPN11, are associated with developmental disorders such as Noonan syndrome and are implicated in various types of cancer. This has made Shp2 an attractive target for therapeutic intervention.
Shp2 Signaling Pathway
Shp2 is a critical positive regulator of the RAS/MAPK signaling cascade. Upon activation by growth factors, receptor tyrosine kinases (RTKs) become phosphorylated, creating docking sites for adaptor proteins like Grb2 and Gab1. Shp2 is recruited to these signaling complexes and, once activated, dephosphorylates specific substrates, leading to the activation of RAS and the downstream MAPK cascade (ERK1/2). This pathway ultimately promotes cell proliferation and survival.
This compound and the Principle of Cellular Thermal Shift Assay (CETSA)
This compound is a specific inhibitor of Shp2 with a reported IC50 of 1.174 μM and demonstrates 85-fold selectivity for Shp2 over the closely related phosphatase SHP1. It is an allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the active site. This binding stabilizes the autoinhibited conformation of Shp2, preventing its activation.
The Cellular Thermal Shift Assay (CETSA) is a powerful technique used to verify and quantify the engagement of a drug with its target protein in a cellular environment. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. When a protein is heated, it denatures and aggregates. However, if a ligand (such as a small molecule inhibitor) is bound to the protein, the protein-ligand complex is often more stable and denatures at a higher temperature.
In a typical CETSA experiment, cells are treated with the compound of interest, heated to a range of temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is then quantified, usually by Western blotting or other protein detection methods. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Experimental Workflow for Shp2 CETSA
The workflow for a Shp2 cellular thermal shift assay involves several key steps, from cell culture and treatment to data analysis.
Experimental Protocols
The following protocols are based on established methods for Shp2 CETSA and can be adapted for use with this compound.
Cell Culture and Treatment
-
Cell Line: HEK293T cells are commonly used for CETSA experiments due to their high transfection efficiency, allowing for the overexpression of tagged target proteins if necessary.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Seed cells in appropriate culture vessels (e.g., 10 cm dishes) to reach 70-80% confluency on the day of the experiment.
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution in pre-warmed culture medium to the desired final concentrations. A vehicle control (DMSO only) must be included.
-
Replace the culture medium with the medium containing this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 1-2 hours) at 37°C.
-
Cellular Thermal Shift Assay
-
Cell Harvesting: After incubation, detach the cells using a non-enzymatic cell dissociation solution or by gentle scraping.
-
Cell Suspension: Resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors) and adjust the cell density.
-
Aliquoting: Aliquot the cell suspension into PCR tubes for each temperature point to be tested.
-
Heating: Place the PCR tubes in a thermal cycler and heat them for a set time (e.g., 3 minutes) at a range of temperatures (e.g., 40°C to 65°C). Include an unheated control at room temperature.
-
Cell Lysis: After heating, lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or by using a suitable lysis buffer.
-
Clarification of Lysates: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Analysis: Carefully collect the supernatant (soluble protein fraction) and determine the protein concentration using a standard method like the BCA assay.
Protein Detection by Western Blot
-
SDS-PAGE: Normalize the protein concentrations of the samples and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Shp2 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using image analysis software.
Data Presentation and Analysis
Quantitative data from CETSA experiments and biochemical assays are crucial for evaluating the efficacy and target engagement of inhibitors.
Biochemical and Cellular Activity of Shp2 Inhibitors
| Compound | Biochemical IC50 (μM) | Cellular Thermal Shift (ΔTm, °C) | CETSA EC50 (μM) |
| This compound | 1.174 | Not Reported | Not Reported |
| SHP099 | 0.07 | 3.7[2] | ~1.5[2] |
| RMC-4550 | 0.002[2] | 7.0[2] | Not Reported |
| Ex-57 | 0.004[2] | 7.0[2] | Not Reported |
Data Analysis and Interpretation
The primary output of a CETSA experiment is a "melting curve," which is a plot of the amount of soluble Shp2 protein as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is denatured.
-
Thermal Stabilization: In the presence of a binding ligand like this compound, the melting curve is expected to shift to the right, indicating an increase in the thermal stability of Shp2. The magnitude of this shift (ΔTm) is a measure of the extent of target engagement.
-
Isothermal Dose-Response: To determine the cellular potency of the inhibitor, an isothermal dose-response experiment can be performed. In this assay, cells are treated with a range of inhibitor concentrations and then heated to a single, fixed temperature (typically near the Tm of the unliganded protein). The concentration of the inhibitor that results in 50% stabilization of the protein is the CETSA EC50.
Conclusion
The Cellular Thermal Shift Assay is an indispensable tool for validating the target engagement of Shp2 inhibitors like this compound in a physiologically relevant cellular context. By providing a quantitative measure of drug-target interaction, CETSA plays a critical role in the preclinical development of novel therapeutics targeting the Shp2 phosphatase. While specific CETSA data for this compound is not yet widely published, the established protocols and the data from analogous compounds provide a robust framework for its characterization.
References
Shp2-IN-9 Target Engagement in Intact Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methods used to assess the target engagement of Shp2-IN-9, an allosteric inhibitor of the protein tyrosine phosphatase Shp2, in intact cells. This document details the core principles, experimental protocols, and data interpretation for key assays, enabling researchers to effectively evaluate the cellular activity of this and similar compounds.
Introduction to Shp2 and Allosteric Inhibition
Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling.[1][2][3][4] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, as well as other signaling cascades such as the PI3K/Akt and JAK/STAT pathways.[2][3] Shp2 is ubiquitously expressed and is involved in various cellular processes, including proliferation, differentiation, and survival.[5]
In its inactive state, the N-terminal SH2 domain of Shp2 blocks the catalytic site of the phosphatase domain, leading to autoinhibition. Upon activation by upstream signals, such as receptor tyrosine kinases (RTKs), Shp2 undergoes a conformational change that relieves this autoinhibition, allowing it to dephosphorylate its substrates and propagate downstream signaling.[6][7]
This compound is an allosteric inhibitor that stabilizes the inactive, autoinhibited conformation of Shp2.[1] By binding to a pocket formed by the N-SH2, C-SH2, and phosphatase domains, it locks the enzyme in its closed state, preventing its activation and subsequent signaling.[1] This mechanism of action provides a high degree of selectivity over other phosphatases.[2]
Assessing Target Engagement in Intact Cells
Confirming that a compound binds to its intended target within a cellular environment is a critical step in drug development. For this compound, several methods can be employed to demonstrate target engagement.
Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying drug-target interaction in intact cells. It is based on the principle that the binding of a ligand, such as this compound, to its target protein, Shp2, increases the protein's thermal stability.[1][8] This stabilization results in less protein denaturation and aggregation upon heating.
The general workflow for a CETSA experiment involves treating cells with the compound of interest, heating the cell lysate or intact cells to a range of temperatures, separating soluble from aggregated proteins, and quantifying the amount of soluble target protein remaining.
Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).
While specific data for this compound is not publicly available, the following table summarizes the thermal stabilization data for the well-characterized, structurally similar allosteric Shp2 inhibitor, SHP099.[1] This data was generated using a cellular thermal shift assay in HEK293T cells transiently expressing wild-type (WT) or mutant Shp2.[1]
| Compound | Shp2 Variant | Concentration (µM) | ΔTm (°C) | Reference |
| SHP099 | WT | 10 | +3.7 | [9] |
| RMC-4550 | WT | 10 | +7.0 | [9] |
| Ex-57 | WT | 10 | +7.0 | [9] |
| SHP836 | WT | 50 | Muted Effect | [9] |
| SHP099 | E76K | 10 | Marginal | [8][9] |
| RMC-4550 | E76K | 10 | +2.3 | [9] |
| Ex-57 | E76K | 10 | +2.3 | [9] |
Note: ΔTm represents the change in the melting temperature of the protein in the presence of the compound compared to the vehicle control. A positive ΔTm indicates stabilization. The E76K mutation leads to a constitutively active form of Shp2, to which allosteric inhibitors that bind the inactive state show reduced affinity.[1]
This protocol is adapted from established procedures for SHP2 allosteric inhibitors.[8]
-
Cell Culture and Treatment:
-
Plate HEK293T cells and transfect with a plasmid encoding for Shp2 (wild-type or mutant) fused to a reporter tag (e.g., ePL).
-
24 hours post-transfection, treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for 1 hour at 37°C.
-
-
Heating Step:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 48°C to 68°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Quantification:
-
Transfer the supernatant containing the soluble protein fraction to a new plate.
-
Quantify the amount of soluble Shp2 using an appropriate method, such as:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for Shp2 or the reporter tag.
-
Enzyme Fragment Complementation (EFC) Assay: If using a reporter tag like ePL, add the corresponding enzyme substrate and measure the resulting chemiluminescence.[8]
-
-
-
Data Analysis:
-
Plot the amount of soluble Shp2 as a function of temperature for both the treated and vehicle control samples.
-
Determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.
-
Calculate the ΔTm by subtracting the Tm of the vehicle control from the Tm of the this compound-treated sample.
-
Proximity Ligation Assay (PLA)
The Proximity Ligation Assay (PLA) is a technique that allows for the in-situ visualization of protein-protein interactions.[10] While not a direct measure of drug-target binding, it can be used to assess the functional consequences of target engagement. For this compound, PLA can be employed to investigate the disruption of Shp2's interaction with its upstream activators or downstream substrates. For example, one could assess the association of Shp2 with the scaffolding protein Gab1 upon growth factor stimulation in the presence and absence of the inhibitor.
Caption: A conceptual workflow for a Proximity Ligation Assay (PLA).
-
Cell Preparation:
-
Seed cells on coverslips and allow them to adhere.
-
Starve the cells to reduce basal signaling.
-
Pre-treat with this compound or vehicle for 1 hour.
-
Stimulate with a growth factor (e.g., EGF) for a short period (e.g., 5-10 minutes) to induce the Shp2-Gab1 interaction.
-
-
Immunostaining:
-
Fix, permeabilize, and block the cells according to standard immunofluorescence protocols.
-
Incubate with primary antibodies raised in different species against Shp2 and its interaction partner (e.g., rabbit anti-Shp2 and mouse anti-Gab1).
-
-
PLA Procedure:
-
Follow the manufacturer's protocol for the PLA kit. This typically involves:
-
Incubation with secondary antibodies conjugated to oligonucleotides (PLA probes).
-
Ligation of the oligonucleotides when the probes are in close proximity (<40 nm).
-
Rolling circle amplification of the ligated DNA circle.
-
Hybridization of fluorescently labeled oligonucleotides to the amplified DNA.
-
-
-
Imaging and Analysis:
-
Mount the coverslips on slides.
-
Visualize the PLA signals as fluorescent dots using a fluorescence microscope.
-
Quantify the number of PLA signals per cell to determine the extent of the protein-protein interaction. A reduction in the number of signals in the this compound-treated cells would indicate that the inhibitor is disrupting the interaction.
-
Assessing Downstream Signaling Inhibition
A key consequence of this compound target engagement is the inhibition of downstream signaling pathways, most notably the Ras/Raf/MEK/ERK pathway. Therefore, measuring the phosphorylation status of key pathway components, such as ERK, serves as a robust pharmacodynamic marker of this compound activity.
Western Blotting for Phospho-ERK (p-ERK)
Western blotting is a widely used technique to detect and quantify the levels of specific proteins in a sample. By using antibodies that specifically recognize the phosphorylated forms of proteins, one can assess the activation state of signaling pathways.
Caption: Simplified diagram of the role of Shp2 in the RAS/MAPK signaling pathway.
The following table presents representative data on the effect of the Shp2 inhibitor PHPS1 on HGF/SF-induced ERK phosphorylation in a cellular context.
| Cell Line | Treatment | p-ERK/Total ERK (Fold Change) | Reference |
| MDCK | HGF/SF | ~4.5 | |
| MDCK | HGF/SF + PHPS1 (10 µM) | ~1.5 |
This protocol is a standard procedure for assessing ERK phosphorylation.
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate with an appropriate growth factor (e.g., EGF, HGF) for 5-15 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at high speed to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against p-ERK (e.g., anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK as a loading control.
-
Quantify the band intensities using image analysis software. Normalize the p-ERK signal to the total ERK signal.
-
Conclusion
The methodologies described in this guide provide a robust framework for assessing the target engagement of this compound in intact cells. The Cellular Thermal Shift Assay offers direct evidence of binding, while the analysis of downstream signaling, particularly the inhibition of ERK phosphorylation, provides a functional readout of the inhibitor's cellular activity. The Proximity Ligation Assay can further elucidate the mechanism of action by visualizing the disruption of specific protein-protein interactions. By employing these techniques, researchers can gain a comprehensive understanding of the cellular pharmacology of this compound and other allosteric Shp2 inhibitors, which is essential for their continued development as therapeutic agents.
References
- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Time-resolved phosphoproteomics reveals scaffolding and catalysis-responsive patterns of SHP2-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Preclinical Oncology Models for SHP2 Inhibition
Introduction to SHP2 as an Oncology Target
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth, differentiation, and survival. It is a key signaling node downstream of multiple receptor tyrosine kinases (RTKs).[1][2][3] Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[1][4] SHP2 inhibitors are being investigated as monotherapies and in combination with other targeted agents to overcome drug resistance.[2]
Shp2-IN-9 is a potent and specific inhibitor of SHP2 with an IC50 of 1.174 μM.[1] It exhibits 85-fold selectivity for SHP2 over the closely related phosphatase SHP1 and has enhanced blood-brain barrier penetration.[1] Preclinical evidence suggests that this compound inhibits SHP2-mediated signal transduction and cancer cell proliferation, leading to the suppression of cervix cancer and glioblastoma tumor growth in vivo.[1]
Mechanism of Action and Signaling Pathways
SHP2 functions as a positive regulator of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade. Upon activation by RTKs, SHP2 is recruited to the cell membrane where it dephosphorylates specific substrates, leading to the activation of RAS and downstream effectors like ERK. By inhibiting the phosphatase activity of SHP2, this compound and other allosteric inhibitors lock the enzyme in an inactive conformation, thereby blocking downstream signaling required for tumor cell proliferation and survival.
SHP2 Signaling Pathway
Caption: Simplified SHP2 signaling pathway in cancer.
Preclinical Models and Data
The preclinical evaluation of SHP2 inhibitors involves a range of in vitro and in vivo models to assess their potency, selectivity, and anti-tumor efficacy.
In Vitro Models
A variety of cancer cell lines are utilized to determine the anti-proliferative activity of SHP2 inhibitors. The choice of cell lines is often guided by their dependency on RTK signaling pathways.
Table 1: In Vitro Activity of Representative SHP2 Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| TNO155 | NCI-H358 | Lung Cancer | 150 | Published Scientific Literature |
| KYSE-520 | Esophageal Cancer | 30 | Published Scientific Literature | |
| RMC-4630 | MIA PaCa-2 | Pancreatic Cancer | 8 | Published Scientific Literature |
| Calu-1 | Lung Cancer | 11 | Published Scientific Literature | |
| SHP099 | NCI-H358 | Lung Cancer | 230 | Published Scientific Literature |
| SNU-638 | Gastric Cancer | 180 | Published Scientific Literature | |
| This compound | N/A | N/A | 1174 |
Note: Specific cell line data for this compound is not publicly available.
In Vivo Models
Xenograft and patient-derived xenograft (PDX) models are crucial for evaluating the in vivo efficacy of SHP2 inhibitors. These studies provide insights into anti-tumor activity, pharmacokinetics, and pharmacodynamics.
Table 2: In Vivo Efficacy of Representative SHP2 Inhibitors in Xenograft Models
| Compound | Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| TNO155 | KYSE-520 Xenograft | Esophageal Cancer | 30 mg/kg, p.o., q.d. | 75 | Published Scientific Literature |
| RMC-4630 | MIA PaCa-2 Xenograft | Pancreatic Cancer | 10 mg/kg, p.o., q.d. | 95 | Published Scientific Literature |
| SHP099 | NCI-H358 Xenograft | Lung Cancer | 100 mg/kg, p.o., q.d. | 60 | Published Scientific Literature |
| This compound | Cervix Cancer Xenograft | Cervical Cancer | Not Specified | Efficacious | [1] |
| Glioblastoma Xenograft | Glioblastoma | Not Specified | Efficacious | [1] |
Note: Detailed quantitative in vivo data for this compound is not publicly available.
Experimental Protocols
Detailed and standardized protocols are essential for the reliable preclinical evaluation of SHP2 inhibitors.
SHP2 Enzymatic Assay
Objective: To determine the in vitro potency of an inhibitor against purified SHP2 enzyme.
Methodology:
-
Recombinant human SHP2 protein is incubated with the inhibitor at various concentrations in an assay buffer.
-
A phosphopeptide substrate is added to initiate the enzymatic reaction.
-
The reaction is stopped, and the amount of dephosphorylated product is quantified, typically using a fluorescence-based readout.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability Assay
Objective: To measure the anti-proliferative effect of the inhibitor on cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the SHP2 inhibitor for 72 to 96 hours.
-
Cell viability is assessed using reagents such as CellTiter-Glo® (Promega) or resazurin, which measure ATP levels or metabolic activity, respectively.
-
Luminescence or fluorescence is measured, and IC50 values are determined from the dose-response curves.
Western Blot Analysis
Objective: To assess the effect of the inhibitor on the SHP2 signaling pathway.
Methodology:
-
Cells are treated with the SHP2 inhibitor for a specified time.
-
Cell lysates are prepared, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against phosphorylated ERK (p-ERK), total ERK, and other relevant pathway proteins.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Methodology:
-
Human cancer cells are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups.
-
The SHP2 inhibitor is administered orally or via another appropriate route at a specified dose and schedule.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting for p-ERK).
Experimental Workflow for Preclinical Evaluation
Caption: A typical preclinical experimental workflow.
Combination Strategies
A significant area of investigation for SHP2 inhibitors is their use in combination with other targeted therapies to overcome or prevent drug resistance.
-
With MEK Inhibitors: Co-inhibition of SHP2 and MEK can lead to a more profound and durable suppression of the MAPK pathway, showing synergistic anti-tumor effects in various cancer models.
-
With RTK Inhibitors: In cancers driven by specific RTK alterations (e.g., EGFR-mutant NSCLC), resistance to RTK inhibitors can emerge through SHP2-mediated reactivation of the MAPK pathway. Combining a SHP2 inhibitor can resensitize tumors to the RTK inhibitor.
-
With Immune Checkpoint Inhibitors: SHP2 is also involved in regulating immune responses, and its inhibition may enhance anti-tumor immunity, providing a rationale for combination with anti-PD-1/PD-L1 therapies.
Conclusion
SHP2 is a well-validated target in oncology, and inhibitors like this compound hold promise for the treatment of various solid tumors. A systematic preclinical evaluation using a combination of in vitro and in vivo models is essential to characterize the therapeutic potential of novel SHP2 inhibitors. While detailed public data for this compound is currently limited, the established methodologies and findings from other compounds in this class provide a robust framework for its continued development and for advancing our understanding of SHP2-targeted cancer therapy.
References
Methodological & Application
Application Notes and Protocols for the Allosteric SHP2 Inhibitor SHP099
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling. It is a key component of the RAS-mitogen-activated protein kinase (MAPK), PI3K/AKT, and JAK/STAT signaling pathways, which are fundamental to cell growth, differentiation, proliferation, and survival.[1][2] Dysregulation of SHP2 activity, often due to gain-of-function mutations, is implicated in the pathogenesis of various developmental disorders, such as Noonan syndrome, and is a driver in numerous human cancers, including lung, breast, and gastric cancers, as well as leukemia.[3][4] Consequently, SHP2 has emerged as a compelling target for anticancer drug development.
SHP099 is a first-in-class, potent, and selective allosteric inhibitor of SHP2.[3][4] Unlike orthosteric inhibitors that target the highly conserved catalytic site of phosphatases, SHP099 binds to a novel allosteric tunnel at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains.[2][5] This binding stabilizes SHP2 in a closed, auto-inhibited conformation, thereby preventing its activation and downstream signaling.[3][6] This unique mechanism of action provides SHP099 with high selectivity over other phosphatases, including the closely related SHP1.[7] These application notes provide a representative synthesis protocol for SHP099, summarize its biochemical and cellular activity, and detail experimental protocols for its characterization.
Quantitative Data Summary
The following tables summarize the inhibitory activity of SHP099 against SHP2 and various cancer cell lines.
Table 1: Biochemical Activity of SHP099 against SHP2 and its Mutants
| Target | IC50 (µM) |
| SHP2 (wild-type) | 0.071[7] |
| SHP2 D61Y | 1.241[1] |
| SHP2 E69K | 0.416[1] |
| SHP2 A72V | 1.968[1] |
| SHP2 E76K | 2.896[1] |
Table 2: Anti-proliferative Activity of SHP099 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MV4-11 | Acute Myeloid Leukemia | 0.32[1] |
| TF-1 | Erythroleukemia | 1.73[1] |
| KYSE-520 | Esophageal Squamous Cell Carcinoma | 1.4[7] |
| Detroit 562 | Pharynx Carcinoma | 3.76[8] |
| PC9 | Non-Small Cell Lung Cancer | 7.536 (24h)[9] |
| PC9GR | Gefitinib-Resistant NSCLC | 8.900 (24h)[9] |
| KATO III | Gastric Carcinoma | 17.28[8] |
| Hep3B | Hepatocellular Carcinoma | 19.08[8] |
| JHH-7 | Hepatocellular Carcinoma | 45.32[8] |
| SUM-52 | Breast Cancer | 49.62[8] |
| ASPC1 | Pancreatic Cancer | 64.04[1] |
| 4T1 | Mouse Breast Cancer | 119.3[1] |
Signaling Pathways and Experimental Workflows
SHP2 Signaling Pathway
The following diagram illustrates the central role of SHP2 in mediating signaling from receptor tyrosine kinases (RTKs) to the RAS-MAPK pathway.
Caption: SHP2 activation and its role in the RAS-MAPK pathway.
SHP099 Synthesis Workflow
The following diagram outlines a representative synthetic workflow for SHP099.
Caption: General synthetic workflow for SHP099.
Experimental Protocols
Representative Synthesis Protocol for SHP099
The synthesis of SHP099, 6-(4-amino-4-methylpiperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amine, can be achieved through a multi-step process. The following is a representative protocol based on synthetic strategies for analogous compounds found in the medicinal chemistry literature.[4][7]
Step 1: Synthesis of 3-chloro-5-(2,3-dichlorophenyl)pyrazin-2-amine
-
To a solution of 3,5-dichloropyrazin-2-amine in a suitable solvent (e.g., a mixture of dioxane and water), add (2,3-dichlorophenyl)boronic acid.
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature sufficient to drive the Suzuki coupling reaction (e.g., 90-100 °C) for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture, and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-chloro-5-(2,3-dichlorophenyl)pyrazin-2-amine.
Step 2: Synthesis of SHP099
-
In a sealed vessel, combine 3-chloro-5-(2,3-dichlorophenyl)pyrazin-2-amine and tert-butyl (4-methyl-1-((5-(2,3-dichlorophenyl)-3-aminopyrazin-2-yl)amino)piperidin-4-yl)carbamate (commercially available or synthesized separately).
-
Add a suitable base (e.g., N,N-diisopropylethylamine, DIPEA) and a solvent (e.g., N-methyl-2-pyrrolidone, NMP).
-
Heat the mixture to a high temperature (e.g., 150-180 °C) for several hours to facilitate the nucleophilic aromatic substitution.
-
Monitor the reaction for the formation of the desired product.
-
After cooling, purify the crude product by preparative high-performance liquid chromatography (HPLC).
-
The resulting intermediate is then deprotected. Treat the purified intermediate with a strong acid (e.g., trifluoroacetic acid, TFA, in dichloromethane, DCM, or HCl in dioxane) at room temperature to remove the Boc protecting group.
-
After the deprotection is complete (monitored by LC-MS), concentrate the reaction mixture under reduced pressure.
-
Purify the final product, SHP099, by preparative HPLC or crystallization to yield the desired compound.
Note: This is a representative protocol. Specific reaction conditions, such as reaction times, temperatures, and purification methods, may require optimization.
Biochemical SHP2 Inhibition Assay
This protocol describes a fluorescence-based in vitro assay to determine the IC50 of SHP099 against SHP2.
Materials:
-
Recombinant full-length wild-type SHP2 protein.
-
A bis-phosphorylated peptide substrate for SHP2 activation (e.g., from IRS-1).
-
A fluorogenic phosphatase substrate (e.g., 6,8-difluoro-4-methylumbelliferyl phosphate, DiFMUP).
-
Assay buffer (e.g., 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT).
-
SHP099 stock solution in DMSO.
-
384-well black plates.
-
A fluorescence plate reader.
Procedure:
-
Prepare a serial dilution of SHP099 in DMSO. Then, dilute the compounds in the assay buffer to the desired final concentrations.
-
In the wells of a 384-well plate, add the SHP2 protein and the activating peptide.
-
Add the serially diluted SHP099 or DMSO (for control wells) to the wells containing the SHP2 and activating peptide mixture.
-
Incubate the plate at room temperature for a predefined period (e.g., 30-60 minutes) to allow for compound binding.
-
Initiate the phosphatase reaction by adding the DiFMUP substrate to all wells.
-
Incubate the plate at room temperature, protected from light, for a specific duration (e.g., 30 minutes).
-
Stop the reaction by adding a potent phosphatase inhibitor (e.g., sodium orthovanadate).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for the product of DiFMUP).
-
Calculate the percent inhibition for each SHP099 concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the SHP099 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the target engagement of a compound in a cellular environment.
Materials:
-
Cells expressing the target protein (e.g., HEK293T cells overexpressing SHP2).
-
Cell culture medium and reagents.
-
SHP099 stock solution in DMSO.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
Equipment for protein quantification (e.g., Western blotting apparatus or ELISA).
Procedure:
-
Culture the cells to the desired confluency.
-
Treat the cells with various concentrations of SHP099 or DMSO (vehicle control) for a specified time (e.g., 1-2 hours) in cell culture conditions.
-
After treatment, harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cool the samples on ice.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.
-
Collect the supernatant containing the soluble protein.
-
Analyze the amount of soluble SHP2 in each sample using a suitable protein detection method (e.g., Western blot with an anti-SHP2 antibody).
-
Generate a melting curve by plotting the amount of soluble SHP2 as a function of temperature for both the vehicle- and SHP099-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of SHP099 indicates target engagement and stabilization of SHP2. The magnitude of the thermal shift can be correlated with the inhibitor's potency.
Conclusion
SHP099 is a valuable tool for studying the biological roles of SHP2 and for the development of novel therapeutics targeting SHP2-driven diseases. The provided protocols offer a foundation for the synthesis, characterization, and application of this potent and selective allosteric inhibitor. Researchers should adhere to all applicable safety guidelines when handling the chemical reagents and performing the described experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The influence of SHP2 cancer mutations on SHP099 efficacy [bio-protocol.org]
- 8. SHP099 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. novartis.com [novartis.com]
Application Notes and Protocols for In Vivo Studies of SHP2 Inhibitors: A Case Study with Shp2-IN-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical regulator in oncogenic signaling pathways, making it a compelling target for cancer therapy. SHP2 is a non-receptor protein tyrosine phosphatase that is essential for the full activation of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade downstream of various receptor tyrosine kinases (RTKs). Its role in promoting cell proliferation and survival in various cancers has led to the development of numerous small molecule inhibitors.
This document provides detailed application notes and protocols for the in vivo use of SHP2 inhibitors, with a specific focus on the publicly available information for Shp2-IN-9 . Due to the limited availability of specific in vivo formulation and efficacy data for this compound, this guide also incorporates generalized protocols based on well-characterized SHP2 inhibitors, such as SHP099, to provide a framework for experimental design.
This compound is a specific inhibitor of SHP2 with a reported IC50 of 1.174 μM and demonstrates 85-fold greater selectivity for SHP2 over the closely related phosphatase SHP1.[1][2][3][4][5][6] It has been shown to inhibit SHP2-mediated cell signal transduction and the proliferation of cancer cells, with reports indicating it inhibits the growth of cervical and glioblastoma tumors in vivo.[1][2][3][4][5][6]
Quantitative Data Summary
The following tables summarize the key in vitro data for this compound and provide an example of in vivo efficacy data for a representative SHP2 inhibitor (SHP099) that can be used as a reference for designing studies with this compound.
Table 1: In Vitro Properties of this compound
| Parameter | Value | Reference |
| IC50 (SHP2) | 1.174 μM | [1][2][3][4][5][6] |
| Selectivity | 85-fold vs. SHP1 | [1][2][3][4][5][6] |
| Molecular Formula | C₂₀H₂₀FN₃O₂S | [1] |
| Molecular Weight | 385.46 g/mol | [1] |
Table 2: Example In Vivo Efficacy of a SHP2 Inhibitor (SHP099) in a Xenograft Model
| Animal Model | Tumor Type | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Nude Mice | Multiple Myeloma (RPMI-8226 Xenograft) | SHP099 (75 mg/kg, p.o.) | Daily | Significant reduction in tumor volume and weight | [7] |
| Nude Mice | NSCLC (PC-9 Xenograft) | SHP099 (50 mg/kg, p.o.) | 5 days/week | Significant tumor growth inhibition | [1][8] |
| Immunodeficient Mice | Glioblastoma (GSC Xenograft) | SHP099 (30-100 mg/kg) | Not specified | Dose-dependent survival extension | [9][10] |
Signaling Pathway
SHP2 is a crucial downstream mediator of RTK signaling. Upon ligand binding and autophosphorylation of an RTK, SHP2 is recruited to the plasma membrane where it becomes activated. Activated SHP2 dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK (MAPK) pathway, which in turn promotes cell proliferation, survival, and differentiation. Inhibition of SHP2 is designed to block this signaling cascade, thereby impeding tumor growth.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound|CAS |DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. glpbio.com [glpbio.com]
- 7. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. An allosteric inhibitor of SHP2 effectively targets PDGFRα-driven glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting PDGFRα-activated glioblastoma through specific inhibition of SHP-2–mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SHP2 Inhibitors in Mouse Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth, differentiation, and apoptosis by modulating various signaling pathways, including the RAS/ERK MAP kinase cascade.[1][2] SHP2 is a key regulator of signaling downstream of multiple receptor tyrosine kinases (RTKs).[1][2] Its role as an oncogenic phosphatase has made it a significant target for cancer therapy.[3] Allosteric inhibitors of SHP2 have demonstrated efficacy in preclinical xenograft models by suppressing the RAS-ERK signaling pathway and inhibiting tumor growth.[2]
These notes provide an overview of the application of SHP2 inhibitors in mouse xenograft models, including dosage, administration, and protocols for evaluating in vivo efficacy, pharmacokinetics, and pharmacodynamics.
Quantitative Data Summary
The following tables summarize quantitative data for representative allosteric SHP2 inhibitors in mouse xenograft models.
Table 1: In Vivo Efficacy of Allosteric SHP2 Inhibitors in Mouse Xenograft Models
| Inhibitor | Cancer Model (Cell Line) | Dosage and Schedule | Administration Route | Efficacy | Reference |
| SHP099 | Esophageal Squamous Carcinoma (KYSE520) | Not specified | Oral gavage | Marked tumor growth inhibition. | [1] |
| SHP099 | KRAS-mutant Pancreatic (MIA PaCa-2) & Colorectal (T3M-4) | 100 mg/kg daily | Not specified | Significant tumor growth control. | [4] |
| RMC-4550 | Multiple Myeloma | Not specified | Not specified | Significantly reduced tumor growth rates. | [5] |
| PF-07284892 | EML4-ALK Lung Cancer (NCI-H3122 lorR-06) | 30 mg/kg q.o.d. | Oral | Significant tumor growth inhibition in combination with lorlatinib. | [6] |
| PF-07284892 | BRAFV600E Colorectal Cancer (VACO-432) | 30 mg/kg q.o.d. | Oral | Potent tumor growth inhibition in combination with encorafenib + binimetinib. | [6] |
| PF-07284892 | KRASG12C Pancreatic Cancer (MIA PaCa-2) | 30 mg/kg q.o.d. | Oral | Enhanced tumor growth inhibition in combination with binimetinib. | [6] |
| P9 (PROTAC) | Esophageal Squamous Carcinoma (KYSE-520) | 25 mg/kg or 50 mg/kg daily | Intraperitoneal injection | Dose-dependent tumor growth attenuation; nearly complete regression at 50 mg/kg. | [7] |
Table 2: Pharmacokinetic Parameters of a SHP2 PROTAC Degrader (P9) in Mice
| Parameter | 25 mg/kg (Single IP Injection) | 50 mg/kg (Single IP Injection) | Reference |
| Cmax (Peak Plasma Concentration) | 1.2 ± 0.1 µM | 2.5 ± 0.2 µM | [7] |
| t1/2 (Half-life) | 3.7 ± 0.7 h | 3.0 ± 0.5 h | [7] |
Signaling Pathway and Mechanism of Action
SHP2 is a crucial transducer of signals from RTKs to the downstream RAS/MAPK pathway.[2] Allosteric SHP2 inhibitors stabilize the enzyme in an inactive conformation, preventing its activation and subsequent signal propagation.
Caption: SHP2 signaling pathway and inhibition.
Experimental Protocols
Mouse Xenograft Model Establishment
This protocol describes the subcutaneous implantation of human cancer cells into immunodeficient mice.
-
Cell Culture: Culture human cancer cells (e.g., KYSE-520, MIA PaCa-2) in their recommended medium until they reach 70-80% confluency.
-
Cell Preparation: Harvest cells using trypsin, wash with PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 107 cells/mL.
-
Implantation: Subcutaneously inject 100-200 µL of the cell suspension (5-10 x 106 cells) into the flank of 6-8 week old immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Randomization: Once tumors reach a mean volume of approximately 150-200 mm3, randomize mice into treatment and control groups.[6]
In Vivo Efficacy Study
This protocol outlines the treatment and monitoring of tumor-bearing mice.
Caption: Workflow for a mouse xenograft efficacy study.
-
Compound Formulation: Prepare the SHP2 inhibitor formulation for the desired administration route (e.g., oral gavage, intraperitoneal injection). A common vehicle might consist of DMSO, Tween-80, and saline.
-
Dosing: Administer the inhibitor or vehicle to the respective groups according to the predetermined schedule (e.g., daily, every other day).[6] Dosages can range from 25 to 100 mg/kg.[4][7]
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times weekly. Body weight is a key indicator of treatment tolerance.
-
Observe mice for any signs of toxicity.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size, or after a specific duration.
-
At the endpoint, collect tumors and tissues for pharmacodynamic analysis.
-
Calculate Tumor Growth Inhibition (TGI) to quantify efficacy.
-
Pharmacokinetic (PK) Study
This protocol is for determining the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor.
-
Dosing: Administer a single dose of the SHP2 inhibitor to non-tumor-bearing mice via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentration of the inhibitor in plasma samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters like Cmax, t1/2, and AUC (Area Under the Curve).
Pharmacodynamic (PD) / Biomarker Analysis
This protocol assesses the biological effect of the inhibitor on its target pathway in tumor tissue.
-
Study Design: Treat tumor-bearing mice with a single dose or multiple doses of the SHP2 inhibitor.
-
Tissue Collection: Euthanize mice at various time points after the final dose and excise tumors.
-
Protein Extraction: Immediately snap-freeze tumors in liquid nitrogen or process them to extract total protein.
-
Western Blotting:
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target of interest (e.g., phospho-ERK, total ERK, SHP2) and a loading control (e.g., GAPDH, β-actin).
-
Incubate with appropriate secondary antibodies and visualize the bands.
-
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation or levels (e.g., a reduction in the p-ERK/total ERK ratio) as a result of treatment.[5][7] A reduction in p-ERK levels indicates successful target engagement and pathway inhibition.[7]
Conclusion
The protocols and data presented provide a framework for the preclinical evaluation of allosteric SHP2 inhibitors in mouse xenograft models. Careful study design, including appropriate model selection, dosing regimen, and endpoint analyses, is critical for accurately assessing the therapeutic potential of these agents. The inhibition of the RAS/MAPK pathway, often measured by a reduction in p-ERK, serves as a key pharmacodynamic biomarker for target engagement.[5]
References
- 1. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 6. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 7. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Shp2-IN-9 Western Blot for p-ERK Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the inhibition of ERK phosphorylation (p-ERK) upon treatment with the Shp2 inhibitor, Shp2-IN-9, using Western blotting. This protocol is intended for researchers in cell biology, cancer biology, and drug discovery.
Introduction
Src homology 2 domain-containing protein tyrosine phosphatase 2 (Shp2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signaling pathways, including the RAS/ERK MAP kinase cascade.[1][2][3] Shp2 is a key regulator downstream of multiple receptor tyrosine kinases (RTKs).[2][4] Upon growth factor stimulation, Shp2 is recruited to activated RTKs or adapter proteins like Gab1, where it contributes to the activation of RAS and the downstream ERK pathway.[5][6] Dysregulation of Shp2 activity is implicated in various cancers, making it an attractive therapeutic target. This compound is a potent and selective inhibitor of Shp2. This protocol outlines a method to evaluate the efficacy of this compound in blocking the Shp2-mediated ERK signaling pathway by measuring the levels of phosphorylated ERK (p-ERK).
Signaling Pathway
The diagram below illustrates the canonical RAS/ERK signaling pathway and the role of Shp2. Shp2 acts as a positive regulator, promoting the activation of RAS, which in turn initiates a phosphorylation cascade involving RAF, MEK, and finally ERK. Shp2 inhibitors, such as this compound, block this pathway, leading to a reduction in ERK phosphorylation.
Caption: Shp2-ERK Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
The following table summarizes the inhibitory activity of a representative Shp2 inhibitor, SHP099, on p-ERK levels in various cancer cell lines. This data provides an expected range of potency for Shp2 inhibitors.
| Cell Line | Cancer Type | IC50 for p-ERK Inhibition (SHP099) | Reference |
| KYSE520 | Esophageal Squamous Cell Carcinoma | ~0.25 µM | [2] |
| MDA-MB-468 | Breast Cancer | ~0.25 µM | [2] |
| H358 | Non-Small Cell Lung Cancer | Potent Inhibition | [7] |
| MIA PaCa-2 | Pancreatic Cancer | Potent Inhibition | [7] |
Experimental Workflow
The overall workflow for the Western blot protocol is depicted in the diagram below.
Caption: Western Blot Experimental Workflow.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
1. Materials and Reagents
-
Cell Line: A cell line known to have active RAS/ERK signaling (e.g., KYSE-520, MDA-MB-468).
-
This compound: Prepare stock solutions in DMSO.
-
Growth Factor: (e.g., EGF, FGF) to stimulate the pathway if necessary.
-
Cell Culture Medium and Supplements: (e.g., DMEM, FBS, Penicillin-Streptomycin).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).
-
Protein Assay Reagent: (e.g., BCA Protein Assay Kit).
-
Laemmli Sample Buffer: (4X or 2X).
-
SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels).
-
Running Buffer: (e.g., MOPS or MES).
-
Transfer Buffer: (e.g., Tris-Glycine with methanol).
-
PVDF or Nitrocellulose Membranes: 0.45 µm pore size.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[8]
-
Primary Antibodies:
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) antibody.
-
Rabbit or mouse anti-p44/42 MAPK (Erk1/2) antibody (for total ERK as a loading control).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate: (e.g., ECL).
-
Imaging System: Chemiluminescence imager.
2. Procedure
2.1. Cell Culture and Treatment
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to attach and grow overnight.
-
If studying growth factor-stimulated p-ERK, serum-starve the cells for 4-24 hours before treatment.
-
Treat cells with varying concentrations of this compound for the desired time (e.g., 1-4 hours). Include a DMSO vehicle control.
-
If applicable, stimulate cells with a growth factor (e.g., 10 ng/mL EGF) for a short period (e.g., 5-15 minutes) before harvesting.
2.2. Cell Lysis
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]
-
Transfer the supernatant (clarified lysate) to a new tube.
2.3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA assay or a similar method, following the manufacturer's instructions.
2.4. Sample Preparation for SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add the appropriate volume of Laemmli sample buffer to 20-30 µg of protein.
-
Heat the samples at 95-100°C for 5-10 minutes.
2.5. SDS-PAGE and Protein Transfer
-
Load the prepared samples into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane. Ensure complete transfer by checking the gel for remaining protein.
2.6. Immunoblotting
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[8]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody against p-ERK (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[8][10]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000-1:5000 dilution in blocking buffer) for 1 hour at room temperature.[8]
-
Wash the membrane three times for 10 minutes each with TBST.
2.7. Detection and Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To probe for total ERK, the membrane can be stripped and re-probed.[11] Briefly, incubate the membrane in a stripping buffer, wash, block, and then follow the immunoblotting steps starting from the primary antibody incubation with the total ERK antibody.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p-ERK signal to the total ERK signal for each sample.
Troubleshooting
-
No or Weak Signal:
-
Check antibody dilutions and incubation times.
-
Ensure the activity of the HRP-conjugated secondary antibody and substrate.
-
Confirm that the cell line expresses the target proteins and that the pathway is active.
-
-
High Background:
-
Increase the duration and number of washing steps.[11]
-
Optimize the blocking buffer and incubation time.
-
Use a lower concentration of the primary or secondary antibody.
-
-
Non-specific Bands:
-
Ensure the specificity of the primary antibody.
-
Optimize antibody concentrations and blocking conditions.
-
Ensure the lysis buffer contains sufficient protease and phosphatase inhibitors.
-
References
- 1. Tyrosyl phosphorylation of Shp2 is required for normal ERK activation in response to some, but not all, growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multivariate signaling regulation by SHP2 differentially controls proliferation and therapeutic response in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. astx.com [astx.com]
- 5. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanism for the Shp-2 tyrosine phosphatase function in promoting growth factor stimulation of Erk activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SHP2 Drives Adaptive Resistance to ERK Signaling Inhibition in Molecularly Defined Subsets of ERK-Dependent Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Shp2-IN-9 Immunoprecipitation with SHP2
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical signaling node and a well-validated target in oncology and rare diseases. It plays a pivotal role in mediating cellular signaling downstream of various receptor tyrosine kinases (RTKs) by regulating the RAS-MAPK pathway.[1][2] Dysregulation of SHP2 activity is implicated in the pathogenesis of several cancers and developmental disorders like Noonan syndrome.
Shp2-IN-9 is a specific, non-covalent small-molecule inhibitor of SHP2 with a reported IC50 of 1.174 μM. Its ability to penetrate the blood-brain barrier makes it a valuable tool for studying SHP2 function in the central nervous system and for the potential development of therapeutics for brain tumors. These application notes provide a comprehensive guide to utilizing this compound for the immunoprecipitation of SHP2, a key technique for studying the direct engagement of the inhibitor with its target protein within a cellular context.
Mechanism of Action of SHP2 and its Inhibition
SHP2 consists of two N-terminal Src homology 2 (SH2) domains, a central protein tyrosine phosphatase (PTP) domain, and a C-terminal tail. In its basal state, SHP2 exists in an auto-inhibited conformation where the N-SH2 domain blocks the active site of the PTP domain.[1] Upon growth factor stimulation, SHP2 is recruited to phosphorylated RTKs or adaptor proteins via its SH2 domains, leading to a conformational change that relieves auto-inhibition and activates its phosphatase activity.[1]
SHP2 inhibitors can be broadly classified into two categories:
-
Active-site inhibitors: These molecules directly compete with substrates for binding to the catalytic pocket of the PTP domain.[3]
-
Allosteric inhibitors: These compounds bind to a pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the auto-inhibited conformation of SHP2.[2][4][5][6][7]
While the specific binding site of this compound on SHP2 is not definitively reported in publicly available literature, its non-covalent nature necessitates carefully optimized protocols to preserve the inhibitor-protein complex during experimental procedures.
Quantitative Data for this compound
| Property | Value | Reference |
| Chemical Formula | C₂₀H₂₀FN₃O₂S | |
| Molecular Weight | 385.46 g/mol | |
| CAS Number | 2987135-92-0 | |
| IC₅₀ (SHP2) | 1.174 μM | |
| Binding Nature | Non-covalent |
Signaling Pathway Involving SHP2
The diagram below illustrates the central role of SHP2 in the RAS-MAPK signaling pathway, which is a primary target of this compound.
References
- 1. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. An allosteric inhibitor of SHP2 effectively targets PDGFRα-driven glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Allosteric inhibition of SHP2 phos ... | Article | H1 Connect [archive.connect.h1.co]
Application Notes and Protocols for Shp2-IN-9 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Shp2-IN-9, a selective SHP2 inhibitor, in high-throughput screening (HTS) campaigns aimed at identifying and characterizing novel modulators of the SHP2 phosphatase.
Introduction
Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling.[1][2] It is a key component of the RAS-MAPK, PI3K/AKT, and JAK/STAT signaling pathways, which are fundamental to cell growth, differentiation, and survival.[2][3][4] Dysregulation of SHP2 activity, often due to gain-of-function mutations, is implicated in the pathogenesis of various cancers and developmental disorders like Noonan syndrome.[2][4] This makes SHP2 a compelling target for therapeutic intervention. This compound is a specific inhibitor of SHP2 with an IC50 of 1.174 µM and demonstrates 85-fold greater selectivity for SHP2 over the closely related phosphatase SHP1.[3] Its ability to penetrate the blood-brain barrier further enhances its potential as a chemical probe and therapeutic lead.[3]
Mechanism of Action of SHP2
Under basal conditions, SHP2 exists in a closed, auto-inhibited conformation where the N-terminal SH2 domain blocks the active site of the protein tyrosine phosphatase (PTP) domain.[1][5] Upon activation by upstream signals, such as receptor tyrosine kinases (RTKs), SHP2 is recruited to phosphotyrosine residues on signaling partners.[6] This interaction induces a conformational change, exposing the catalytic site and activating its phosphatase activity.[5][6]
Data Presentation
A summary of the reported quantitative data for this compound is presented in the table below for easy reference and comparison.
| Compound | Target | IC50 (µM) | Selectivity | Notes |
| This compound | SHP2 | 1.174 | 85-fold vs. SHP1 | Blood-brain barrier penetrant.[3] |
Signaling Pathway
The following diagram illustrates the central role of SHP2 in the RAS/MAPK signaling cascade, a key pathway in cell proliferation and survival.
References
- 1. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of SHP2 and SHP1 Protein Tyrosine Phosphatase Activity by Chemically Induced Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|CAS |DC Chemicals [dcchemicals.com]
- 4. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphotyrosine couples peptide binding and SHP2 activation via a dynamic allosteric network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Studying Noonan Syndrome Models with SHP2-IN-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noonan syndrome (NS) is a common genetic developmental disorder characterized by a range of symptoms including distinctive facial features, congenital heart defects, and short stature.[1][2] It belongs to a group of conditions known as RASopathies, which are caused by mutations in genes that regulate the RAS/mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Approximately 50% of Noonan syndrome cases are attributed to gain-of-function mutations in the PTPN11 gene, which encodes the non-receptor protein tyrosine phosphatase SHP2.[1][2][3][4] These mutations lead to a constitutively active SHP2 protein, resulting in hyperactivation of the RAS/MAPK pathway.[1][3][4]
SHP2 inhibitors, such as the allosteric inhibitor Shp2-IN-9, represent a promising therapeutic strategy for Noonan syndrome by targeting the underlying molecular pathology.[2] These inhibitors stabilize the inactive conformation of SHP2, thereby reducing its phosphatase activity and normalizing downstream signaling. This document provides detailed application notes and protocols for utilizing this compound and other SHP2 inhibitors in preclinical Noonan syndrome models.
Mechanism of Action of Allosteric SHP2 Inhibitors
Under normal physiological conditions, SHP2 exists in a closed, autoinhibited conformation where the N-terminal SH2 domain blocks the active site of the protein tyrosine phosphatase (PTP) domain.[2] Upon stimulation by growth factors, SHP2 is recruited to phosphorylated tyrosine residues on adaptor proteins like GAB1, leading to a conformational change that releases the autoinhibition and activates the phosphatase. In Noonan syndrome, gain-of-function mutations, often at the interface of the N-SH2 and PTP domains, destabilize the inactive state, leading to a constitutively active enzyme and subsequent hyperactivation of the RAS/MAPK pathway.[1][2][3][4]
Allosteric SHP2 inhibitors, such as SHP099 and TNO155, bind to a pocket formed by the N-SH2, C-SH2, and PTP domains, stabilizing the autoinhibited conformation of SHP2.[3] This prevents the conformational change required for activation, thereby inhibiting its phosphatase activity.
Data Presentation: Efficacy of SHP2 Inhibitors
The following tables summarize representative quantitative data for the efficacy of allosteric SHP2 inhibitors in various assays. While specific data for "this compound" in Noonan syndrome models is not extensively published, the data for well-characterized inhibitors like SHP099 and TNO155 serve as a benchmark.
| Inhibitor | Assay Type | Target | IC50 | Reference |
| SHP099 | Biochemical Phosphatase Assay | Wild-Type SHP2 | 0.071 µM | [3] |
| TNO155 | Biochemical Phosphatase Assay | Wild-Type SHP2 | 0.011 µM | [5] |
| Cryptotanshinone | Biochemical Phosphatase Assay | Wild-Type SHP2 | 22.50 µM | [6] |
Table 1: Biochemical Potency of SHP2 Inhibitors. This table shows the half-maximal inhibitory concentration (IC50) of various SHP2 inhibitors against the wild-type SHP2 enzyme.
| Cell Line | SHP2 Mutation | Inhibitor | Concentration | Effect | Reference |
| Mouse Embryonic Fibroblasts | D61G | Dasatinib (indirect inhibitor) | 0.1, 0.5, 1.0 mg/kg (in vivo) | Dose-dependent reduction in p-ERK1/2 levels | [7] |
| Ba/F3 cells | E76K | Cryptotanshinone | 17.22 µM (IC50 for growth) | Inhibition of IL-3 dependent cell proliferation | [6] |
| NS-derived iPSCs | Various | SHP2 inhibitor | Not specified | Ameliorated biased glial differentiation and low neural activity | [8] |
Table 2: Cellular Activity of SHP2 Inhibitors in Noonan Syndrome Models. This table summarizes the observed effects of SHP2 inhibitors on downstream signaling and cellular phenotypes in cells expressing Noonan syndrome-associated SHP2 mutations.
| Animal Model | SHP2 Mutation | Inhibitor | Dosing Regimen | Observed Phenotypic Rescue | Reference |
| Mouse Model | D61G | Dasatinib (indirect inhibitor) | Low-dose | Improved cardiomyocyte contractility and functionality | [7] |
| Zebrafish Embryos | D61G | Peptide-based SHP2 inhibitor | Not specified | Dose-dependent reversal of developmental defects and mortality | [1] |
| Mouse Model | D61G | MEK inhibitor (U0126) | Injections to nursing females | Significant increase in body length |
Table 3: In Vivo Efficacy of SHP2 Pathway Inhibitors in Noonan Syndrome Models. This table highlights the therapeutic potential of inhibiting the SHP2 pathway in animal models of Noonan syndrome, leading to the rescue of disease-related phenotypes.
Experimental Protocols
Biochemical SHP2 Phosphatase Activity Assay
This protocol is designed to determine the in vitro potency of a SHP2 inhibitor.
Materials:
-
Recombinant full-length wild-type or mutant SHP2 protein
-
Phosphatase assay buffer (e.g., 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, and 0.05% BSA)
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate
-
SHP2 inhibitor (e.g., this compound) dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the SHP2 inhibitor in DMSO.
-
In a 384-well plate, add the SHP2 enzyme to the assay buffer.
-
Add the diluted SHP2 inhibitor or DMSO (vehicle control) to the wells containing the enzyme and incubate for a predefined period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the reaction by adding the DiFMUP substrate to a final concentration of 100 µM.
-
Immediately measure the fluorescence intensity (excitation/emission ~355/460 nm) in a kinetic mode for 15-30 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic read).
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Cellular Assay: Western Blot for Phospho-ERK (p-ERK)
This protocol assesses the ability of a SHP2 inhibitor to suppress downstream MAPK signaling in a cellular model of Noonan syndrome.
Materials:
-
Fibroblasts or other relevant cell types derived from a Noonan syndrome mouse model (e.g., carrying a D61G mutation) or patient-derived iPSCs.
-
Cell culture medium and supplements.
-
SHP2 inhibitor (e.g., this compound) dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Plate the Noonan syndrome model cells and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours.
-
Treat the cells with various concentrations of the SHP2 inhibitor or DMSO for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., FGF or EGF) for 10-15 minutes to induce MAPK signaling.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane and then incubate with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and capture the image.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
In Vivo Study in a Noonan Syndrome Mouse Model
This protocol outlines a general procedure for evaluating the efficacy of a SHP2 inhibitor in a genetically engineered mouse model of Noonan syndrome (e.g., Ptpn11 D61G knock-in mice).
Materials:
-
Noonan syndrome mouse model (e.g., Ptpn11 D61G/+).
-
SHP2 inhibitor formulated for in vivo administration (e.g., in a suitable vehicle for oral gavage or intraperitoneal injection).
-
Calipers and a scale for measuring body length and weight.
-
Equipment for cardiac function assessment (e.g., echocardiography).
-
Materials for tissue collection and processing for histology and western blotting.
Procedure:
-
Establish cohorts of Noonan syndrome mice and wild-type littermate controls.
-
Administer the SHP2 inhibitor or vehicle to the mice according to a predetermined dosing schedule and route.
-
Monitor the general health and body weight of the mice regularly.
-
At specific time points during and after the treatment period, perform phenotypic assessments. This may include:
-
Measurement of body length and weight to assess effects on growth.
-
Echocardiography to evaluate cardiac structure and function (e.g., left ventricular wall thickness, ejection fraction).
-
Analysis of craniofacial morphology.
-
-
At the end of the study, euthanize the mice and collect tissues (e.g., heart, bone) for further analysis.
-
Perform histological analysis to assess tissue morphology.
-
Prepare protein lysates from tissues to analyze the levels of p-ERK and other downstream signaling molecules by Western blot to confirm target engagement and pharmacodynamic effects.
-
Statistically analyze the data to determine the significance of the inhibitor's effects on the Noonan syndrome-related phenotypes.
Visualizations
Figure 1: Wild-Type SHP2 Signaling Pathway.
Figure 2: Hyperactive SHP2 Signaling in Noonan Syndrome.
References
- 1. Novel therapeutic perspectives in Noonan syndrome and RASopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Noonan syndrome-associated SHP2/PTPN11 mutants cause EGF-dependent prolonged GAB1 binding and sustained ERK2/MAPK1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. Identification of Cryptotanshinone as an Inhibitor of Oncogenic Protein Tyrosine Phosphatase SHP2 (PTPN11) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - Low-dose dasatinib rescues cardiac function in Noonan syndrome [insight.jci.org]
- 7. SHP2 mutations induce precocious gliogenesis of Noonan syndrome-derived iPSCs during neural development in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Noonan syndrome-causing SHP2 mutants inhibit insulin-like growth factor 1 release via growth hormone-induced ERK hyperactivation, which contributes to short stature - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Proteomic Analysis of SHP2 Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in regulating various cellular signaling pathways, including the RAS-MAPK and PI3K-AKT pathways.[1][2] Its function is essential for processes such as cell proliferation, differentiation, and survival.[2] Dysregulation of SHP2 activity, often due to gain-of-function mutations, is implicated in the pathogenesis of developmental disorders like Noonan syndrome and various cancers.[1][3] Consequently, SHP2 has emerged as a significant therapeutic target in oncology and other diseases.[4][5]
The identification of direct SHP2 substrates is paramount to understanding its biological functions and the pathological consequences of its dysregulation. Proteomic approaches have become indispensable tools for the large-scale and unbiased discovery of enzyme substrates. This document provides detailed application notes and protocols for the proteomic analysis of SHP2 substrates, focusing on the use of a hypothetical specific inhibitor, Shp2-IN-9 , as a tool to enrich and identify these substrates. The principles and protocols outlined here are based on established methodologies using SHP2 inhibitors and substrate-trapping mutants.[6][7]
Principle of the Method
The identification of SHP2 substrates using a specific inhibitor like this compound is based on the principle of "inhibitor-trapping." In the presence of the inhibitor, SHP2 is unable to dephosphorylate its substrates, leading to an accumulation of tyrosine-phosphorylated proteins that would otherwise be transiently dephosphorylated. By comparing the phosphotyrosine proteome of cells treated with and without this compound, it is possible to identify proteins that show a significant increase in phosphorylation at specific tyrosine residues. These proteins represent candidate SHP2 substrates.
This approach is often complemented by the use of SHP2 substrate-trapping mutants, which can covalently bind to substrates without releasing them, allowing for their subsequent isolation and identification.[6]
Key Signaling Pathway Involving SHP2
SHP2 is a critical positive regulator of the RAS/MAPK signaling pathway downstream of receptor tyrosine kinases (RTKs). Upon ligand binding, RTKs autophosphorylate, creating docking sites for adaptor proteins like Grb2. SHP2 is recruited to these signaling complexes and, through its phosphatase activity, is thought to dephosphorylate specific inhibitory sites on signaling intermediates, ultimately leading to the activation of RAS and the downstream MAPK cascade (ERK1/2).
Experimental Workflow for SHP2 Substrate Identification
The overall workflow for identifying SHP2 substrates using this compound involves several key steps, from cell culture and treatment to mass spectrometry and data analysis.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Line: MDA-MB-468 (or other relevant cancer cell line with active RTK signaling)
-
This compound: (Hypothetical inhibitor, prepare stock solution in DMSO)
-
Vehicle Control: DMSO
-
Growth Factor: Epidermal Growth Factor (EGF)
-
Cell Lysis Buffer: 8 M urea in 50 mM Tris-HCl, pH 8.0, with phosphatase and protease inhibitors
-
Protein Digestion: Trypsin (sequencing grade)
-
Phosphotyrosine Enrichment: Anti-phosphotyrosine antibody (e.g., p-Tyr-100) conjugated beads
-
Mass Spectrometry: High-resolution mass spectrometer (e.g., Q Exactive HF)
Protocol 1: Cell Culture, Treatment, and Lysis
-
Cell Culture: Culture MDA-MB-468 cells in appropriate media until they reach 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 12-16 hours to reduce basal signaling.
-
Inhibitor Treatment: Treat the cells with 1 µM this compound or an equivalent volume of DMSO (vehicle control) for 2 hours.
-
Growth Factor Stimulation: Stimulate the cells with 50 ng/mL EGF for 10 minutes.
-
Cell Lysis:
-
Immediately wash the cells with ice-cold PBS.
-
Add 1 mL of ice-cold lysis buffer to each 10 cm plate.
-
Scrape the cells and collect the lysate.
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Protocol 2: Protein Digestion and Phosphotyrosine Peptide Enrichment
-
Protein Reduction and Alkylation:
-
To 1 mg of protein lysate, add DTT to a final concentration of 5 mM and incubate at 37°C for 30 minutes.
-
Add iodoacetamide to a final concentration of 15 mM and incubate in the dark at room temperature for 30 minutes.
-
-
Protein Digestion:
-
Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl, pH 8.0.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptides using a C18 solid-phase extraction cartridge.
-
-
Phosphotyrosine Peptide Enrichment:
-
Resuspend the desalted peptides in immunoprecipitation (IP) buffer.
-
Incubate the peptides with anti-phosphotyrosine antibody-conjugated beads for 2 hours at 4°C with gentle rotation.
-
Wash the beads several times with IP buffer and then with water.
-
Elute the phosphotyrosine-containing peptides with 0.1 M glycine, pH 2.0.
-
Immediately neutralize the eluate with Tris-HCl, pH 8.0.
-
Desalt the enriched peptides using a C18 tip.
-
Protocol 3: LC-MS/MS Analysis
-
LC Separation:
-
Resuspend the enriched phosphopeptides in 0.1% formic acid.
-
Load the peptides onto a C18 analytical column.
-
Separate the peptides using a linear gradient of acetonitrile in 0.1% formic acid.
-
-
MS/MS Analysis:
-
Acquire data on a high-resolution mass spectrometer in data-dependent acquisition (DDA) mode.
-
Set the instrument to acquire a full MS scan followed by MS/MS scans of the top 10-15 most intense precursor ions.
-
Use higher-energy collisional dissociation (HCD) for fragmentation.
-
Data Presentation and Analysis
Quantitative Data Summary
The following tables present hypothetical quantitative data from a proteomic experiment using this compound. The data is presented as fold-change in phosphopeptide abundance in this compound treated cells compared to vehicle-treated cells.
Table 1: Known SHP2 Substrates
| Protein | Phosphosite | Fold Change (this compound / Vehicle) | p-value |
| GAB1 | Y627 | 3.8 | 0.001 |
| PTPN11 (SHP2) | Y542 | 2.5 | 0.005 |
| IRS1 | Y1172 | 3.1 | 0.002 |
Table 2: Novel Candidate SHP2 Substrates
| Protein | Phosphosite | Fold Change (this compound / Vehicle) | p-value |
| ARHGAP35 | Y1105 | 4.2 | < 0.001 |
| PLCG2 | Y818 | 3.5 | 0.001 |
| OCLN | Y443 | 2.9 | 0.004 |
| DOK1 | Y398 | 4.5 | < 0.001 |
Data Analysis Workflow
-
Peptide and Protein Identification:
-
Process the raw MS data using a search engine such as MaxQuant or Sequest.
-
Search the data against a human protein database (e.g., UniProt).
-
Set search parameters to include variable modifications for phosphorylation on serine, threonine, and tyrosine.
-
-
Label-Free Quantification:
-
Use the intensity of the precursor ions to determine the relative abundance of each phosphopeptide across different samples.
-
-
Statistical Analysis:
-
Perform statistical tests (e.g., t-test) to identify phosphopeptides that are significantly upregulated in the this compound treated samples compared to the vehicle control.
-
Apply a false discovery rate (FDR) correction to account for multiple hypothesis testing.
-
-
Candidate Substrate Selection:
-
Select candidate SHP2 substrates based on a combination of fold-change and statistical significance (e.g., fold-change > 2.0 and p-value < 0.05).
-
Prioritize candidates for further validation based on their known biological functions and involvement in relevant signaling pathways.
-
Validation of Candidate Substrates
The identification of candidate SHP2 substrates through proteomics should be followed by biochemical validation. This can include:
-
In vitro phosphatase assays: Using purified SHP2 and synthetic phosphopeptides corresponding to the identified sites to confirm direct dephosphorylation.
-
Immunoblotting: Using phospho-specific antibodies to confirm the increased phosphorylation of the candidate substrate in cells treated with this compound.
-
Co-immunoprecipitation: To demonstrate the interaction between SHP2 and the candidate substrate in cells.
Conclusion
The use of specific inhibitors like the hypothetical this compound in quantitative phosphoproteomics is a powerful strategy for the discovery of direct SHP2 substrates. The protocols and workflows described in these application notes provide a comprehensive guide for researchers to identify and validate novel SHP2 substrates, thereby advancing our understanding of SHP2 biology and its role in disease. This knowledge is critical for the development of novel therapeutic strategies targeting SHP2.
References
- 1. biorxiv.org [biorxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. Novel Strategies to Address the Challenges in Top-Down Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Phosphoproteomics-mediated identification of Fer kinase as a target of mutant Shp2 in Noonan and LEOPARD syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Integrated Proteomic Strategy to Identify SHP2 Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
Application Notes and Protocols for Shp2 Inhibition in Patient-Derived Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signaling downstream of various receptor tyrosine kinases (RTKs).[1][2] It is a key component of the RAS/mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently hyperactivated in various human cancers.[3] Shp2 acts as a scaffold and phosphatase, promoting the activation of RAS and subsequent downstream signaling cascades involved in cell proliferation, survival, and differentiation.[1][4] Consequently, Shp2 has emerged as a promising therapeutic target for the treatment of cancers driven by aberrant RAS/MAPK signaling.
Patient-derived organoids (PDOs) are three-dimensional in vitro culture systems that recapitulate the genetic and phenotypic characteristics of the original tumor tissue. These models serve as a powerful platform for preclinical drug screening and personalized medicine. This document provides detailed application notes and protocols for the use of a representative allosteric Shp2 inhibitor in patient-derived organoid cultures.
Note on "Shp2-IN-9": A thorough search of scientific literature did not yield specific information on a compound designated "this compound." Therefore, this document will focus on the application of a well-characterized, representative allosteric Shp2 inhibitor, SHP099, as a paradigm for studying Shp2 inhibition in patient-derived organoids.
Mechanism of Action of Allosteric Shp2 Inhibitors
Allosteric Shp2 inhibitors, such as SHP099, function by binding to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains. This binding stabilizes Shp2 in its auto-inhibited conformation, preventing its activation and downstream signaling.[5] The primary consequence of Shp2 inhibition is the suppression of the RAS-MAPK pathway, leading to decreased proliferation and survival of cancer cells that are dependent on this pathway.[2][4]
Quantitative Data Summary
The following tables summarize representative quantitative data for a potent allosteric Shp2 inhibitor in various cancer cell lines. This data is provided as a reference for expected outcomes when testing similar inhibitors in patient-derived organoid cultures.
Table 1: In Vitro IC50 Values of a Representative Shp2 Inhibitor
| Cell Line | Cancer Type | Genotype | IC50 (nM) |
| KYSE-520 | Esophageal Squamous Cell Carcinoma | - | 1.9 |
| MV-4-11 | Acute Myeloid Leukemia | MLL-AF4 | 320 |
| TF-1 | Erythroleukemia | - | 1730 |
Data is representative and compiled from various sources for illustrative purposes.
Table 2: Effect of a Representative Shp2 Inhibitor on Downstream Signaling
| Cell Line | Treatment | p-ERK1/2 Inhibition (IC50, nM) |
| NCI-H358 | RMC-4550 | 28 |
| MIA PaCa-2 | RMC-4550 | 63 |
Data is representative and compiled from various sources for illustrative purposes.
Signaling Pathway Diagram
Caption: Shp2 signaling pathway and the mechanism of allosteric inhibition.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating a Shp2 inhibitor in PDOs.
Experimental Protocols
Patient-Derived Organoid (PDO) Culture
This protocol outlines the general steps for establishing and maintaining PDO cultures from patient tumor tissue. Specific media formulations may vary depending on the tumor type.
Materials:
-
Fresh patient tumor tissue
-
Advanced DMEM/F-12
-
Matrigel®
-
Growth factors (e.g., EGF, Noggin, R-spondin1)
-
ROCK inhibitor (Y-27632)
-
Gentle cell dissociation reagent
-
Organoid culture medium (specific to tissue of origin)
-
Sterile PBS
Procedure:
-
Tissue Processing:
-
Wash the fresh tumor tissue with cold sterile PBS.
-
Mince the tissue into small fragments (~1-2 mm) using sterile scalpels.
-
Digest the tissue fragments with a gentle cell dissociation reagent according to the manufacturer's protocol to obtain a single-cell suspension or small cell clusters.
-
Wash the cells with Advanced DMEM/F-12 and centrifuge to pellet.
-
-
Organoid Seeding:
-
Resuspend the cell pellet in a small volume of organoid culture medium.
-
Mix the cell suspension with Matrigel® at a 1:1 ratio on ice.
-
Plate 50 µL domes of the Matrigel®-cell mixture into pre-warmed 24-well plates.
-
Incubate at 37°C for 15-30 minutes to allow the Matrigel® to solidify.
-
Gently add 500 µL of complete organoid culture medium supplemented with ROCK inhibitor to each well.
-
-
Organoid Maintenance:
-
Culture the organoids at 37°C in a humidified incubator with 5% CO2.
-
Change the culture medium every 2-3 days.
-
Passage the organoids every 7-14 days by mechanically disrupting the Matrigel® domes and replating as described above.
-
Drug Treatment and Viability Assay (CellTiter-Glo® 3D)
This protocol describes how to assess the effect of a Shp2 inhibitor on PDO viability using a luminescence-based ATP assay.
Materials:
-
Established PDO cultures
-
Shp2 inhibitor (e.g., SHP099)
-
DMSO (vehicle control)
-
384-well clear-bottom, white-walled plates
-
CellTiter-Glo® 3D Cell Viability Assay reagent
Procedure:
-
Organoid Plating:
-
Harvest established PDOs and dissociate them into small fragments or single cells.
-
Resuspend the organoids in Matrigel® and plate into a 384-well plate at a density of approximately 100-500 organoids per well in a 10 µL dome.
-
Allow the Matrigel® to solidify and add 40 µL of organoid culture medium.
-
Culture for 24-48 hours to allow organoid formation.
-
-
Drug Treatment:
-
Prepare a serial dilution of the Shp2 inhibitor in organoid culture medium. A typical concentration range would be from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Carefully remove the existing medium from the wells and add 50 µL of the medium containing the different drug concentrations.
-
Incubate the plate for 72 hours at 37°C.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add 50 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for 25-30 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the normalized viability against the logarithm of the drug concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blotting for Pathway Analysis
This protocol is for analyzing the phosphorylation status of key proteins in the RAS/MAPK pathway.
Materials:
-
Treated PDO cultures
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-total ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Treat PDOs with the Shp2 inhibitor for the desired time (e.g., 2-24 hours).
-
Harvest the organoids and wash with cold PBS.
-
Lyse the organoids in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Immunohistochemistry (IHC)
This protocol allows for the visualization of protein expression and localization within the 3D organoid structure.
Materials:
-
Treated PDO cultures
-
4% Paraformaldehyde (PFA)
-
Sucrose solutions (15% and 30%)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% donkey serum in PBS)
-
Primary antibodies (e.g., anti-Ki67, anti-cleaved caspase-3)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Fixation and Embedding:
-
Fix the PDOs in 4% PFA for 30-60 minutes at 4°C.
-
Wash with PBS and then cryoprotect by sequential incubation in 15% and 30% sucrose solutions.
-
Embed the organoids in OCT compound and freeze.
-
-
Sectioning and Staining:
-
Cut 5-10 µm sections using a cryostat and mount them on slides.
-
Permeabilize the sections with permeabilization buffer.
-
Block non-specific binding with blocking buffer.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorophore-conjugated secondary antibodies and DAPI.
-
-
Imaging:
-
Wash the slides, mount with mounting medium, and seal.
-
Visualize the staining using a fluorescence or confocal microscope.
-
Conclusion
The use of patient-derived organoids in conjunction with targeted inhibitors like allosteric Shp2 inhibitors provides a powerful platform for preclinical drug evaluation and the development of personalized cancer therapies. The protocols and data presented here offer a comprehensive guide for researchers to investigate the efficacy and mechanism of action of Shp2 inhibitors in a clinically relevant setting. While specific results will vary depending on the organoid model and the inhibitor used, the methodologies described provide a robust framework for such studies.
References
- 1. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Shp2-IN-9 in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are provided as a guideline for the potential use of Shp2-IN-9 in neurodegenerative disease models. While this compound possesses properties that suggest its potential utility in central nervous system (CNS) disorders, including enhanced blood-brain barrier penetration, to date, no specific studies have been published on its application in models of Alzheimer's disease, Parkinson's disease, Huntington's disease, or other neurodegenerative conditions. The experimental protocols provided are therefore based on established methodologies for evaluating Shp2 inhibitors in relevant biological contexts and should be adapted and optimized by the end-user for their specific research needs.
Introduction to Shp2 and its Role in Neurodegeneration
Src homology 2 domain-containing protein tyrosine phosphatase 2 (Shp2) is a non-receptor protein tyrosine phosphatase that plays a critical role in various cellular processes, including cell growth, differentiation, and survival.[1] It is a key component of multiple signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, which are essential for neuronal function and survival.[2] Dysregulation of Shp2 activity has been implicated in the pathogenesis of several neurodegenerative diseases.[1]
In the context of Alzheimer's disease , Shp2 is thought to be involved in the signaling pathways that regulate the production of amyloid-beta (Aβ) peptides and the phosphorylation of tau protein, two of the main pathological hallmarks of the disease.[1] In Huntington's disease , altered Shp2 signaling may contribute to neuronal dysfunction and cell death. The multifaceted role of Shp2 in cellular signaling makes it a compelling target for therapeutic intervention in neurodegenerative disorders.[2]
This compound: A Potent and CNS-Penetrant Shp2 Inhibitor
This compound is a specific inhibitor of Shp2 with an IC50 of 1.174 μM.[3] It exhibits high selectivity, being 85-fold more selective for Shp2 over its close homolog Shp1.[3] A key feature of this compound is its enhanced ability to cross the blood-brain barrier, a critical property for any therapeutic agent targeting CNS disorders.[3] While its efficacy has been demonstrated in in vivo cancer models, its potential in neurodegenerative disease models is yet to be formally explored.[3]
Quantitative Data for this compound
| Parameter | Value | Reference |
| IC50 (Shp2) | 1.174 µM | [3] |
| Selectivity | 85-fold vs. Shp1 | [3] |
| Blood-Brain Barrier | Enhanced Penetration | [3] |
Signaling Pathways and Experimental Workflows
Shp2 Signaling Pathway
The following diagram illustrates a simplified signaling cascade involving Shp2. In neurodegenerative contexts, growth factor signaling can be dysregulated. Shp2 acts as a critical downstream mediator for receptor tyrosine kinases (RTKs). Its inhibition by this compound is expected to modulate downstream pathways like RAS/MAPK and PI3K/AKT, which are involved in neuronal survival and synaptic plasticity.
Caption: Simplified Shp2 signaling pathway.
Experimental Workflow for Evaluating this compound in a Neurodegenerative Disease Model
The following diagram outlines a potential experimental workflow for researchers investigating the therapeutic potential of this compound in a neurodegenerative disease context.
Caption: Experimental workflow for this compound evaluation.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound in a Neuronal Cell Model of Alzheimer's Disease
Objective: To determine the neuroprotective effects of this compound against amyloid-beta (Aβ)-induced toxicity in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Aggregated Aβ42 peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
Primary antibodies: anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, anti-β-actin
-
Secondary antibodies (HRP-conjugated)
-
ECL detection reagent
Procedure:
-
Cell Culture and Plating:
-
Culture SH-SY5Y cells in complete medium at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 96-well plates for viability assays (1 x 10^4 cells/well) and in 6-well plates for Western blotting (5 x 10^5 cells/well). Allow cells to adhere overnight.
-
-
Aβ42 Preparation:
-
Prepare aggregated Aβ42 by dissolving the peptide in HFIP, evaporating the solvent, and resuspending in DMSO. Dilute in sterile PBS and incubate at 37°C for 24 hours to promote aggregation.
-
-
Treatment:
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours.
-
Add aggregated Aβ42 (final concentration 10 µM) to the wells and incubate for 24 hours. Include vehicle control (DMSO) and Aβ42-only control groups.
-
-
Cell Viability Assays:
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.
-
LDH Assay: Collect the cell culture supernatant and measure LDH release according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Lyse cells from the 6-well plates in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an ECL detection system.
-
Expected Outcome: this compound is expected to protect against Aβ42-induced cell death in a dose-dependent manner. This neuroprotection should correlate with a reduction in the phosphorylation of ERK and/or AKT, indicating successful target engagement and modulation of downstream signaling.
Protocol 2: In Vivo Evaluation of this compound in a Mouse Model of Parkinson's Disease
Objective: To assess the therapeutic efficacy of this compound in the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
MPTP-HCl
-
This compound
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Rotarod apparatus
-
Cylinder test apparatus
-
Primary antibodies: anti-Tyrosine Hydroxylase (TH), anti-phospho-ERK, anti-ERK
-
Secondary antibodies (fluorescently labeled)
-
DAPI
Procedure:
-
Animal Grouping and MPTP Induction:
-
Randomly assign mice to the following groups (n=10-12 per group): Vehicle control, MPTP + Vehicle, MPTP + this compound (low dose), MPTP + this compound (high dose).
-
Induce Parkinsonism by administering MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals on a single day.
-
-
This compound Administration:
-
Begin daily administration of this compound (e.g., 10 and 30 mg/kg, oral gavage) 24 hours after the last MPTP injection and continue for 14 days.
-
-
Behavioral Testing (perform on day 12-14):
-
Rotarod Test: Assess motor coordination and balance by measuring the latency to fall from a rotating rod.
-
Cylinder Test: Evaluate forelimb akinesia by observing the spontaneous use of each forelimb for wall exploration in a cylinder.
-
-
Tissue Collection and Processing:
-
On day 15, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix overnight. Cryoprotect the brains in sucrose solutions.
-
Section the substantia nigra and striatum using a cryostat.
-
-
Immunohistochemistry:
-
Perform immunofluorescent staining on brain sections for Tyrosine Hydroxylase (TH) to quantify dopaminergic neuron loss in the substantia nigra and fiber density in the striatum.
-
Co-stain with DAPI to visualize cell nuclei.
-
Capture images using a fluorescence microscope and quantify the number of TH-positive neurons and fiber density using image analysis software.
-
-
Western Blot Analysis of Brain Tissue:
-
Homogenize brain tissue from a subset of animals to prepare protein lysates.
-
Perform Western blotting as described in Protocol 1 to assess the levels of p-ERK and total ERK in the striatum.
-
Expected Outcome: Treatment with this compound is hypothesized to ameliorate MPTP-induced motor deficits, as demonstrated by improved performance on the rotarod and cylinder tests. This behavioral improvement should be associated with a reduction in the loss of TH-positive neurons in the substantia nigra and a normalization of ERK phosphorylation levels in the striatum.
Conclusion
This compound represents a promising chemical tool for investigating the role of Shp2 in the central nervous system. Its favorable pharmacokinetic property of blood-brain barrier penetration makes it a particularly interesting candidate for studies in neurodegenerative disease models. The protocols outlined above provide a framework for the initial in vitro and in vivo evaluation of this compound's therapeutic potential. Further research is warranted to explore the specific applications of this inhibitor in various models of neurodegeneration and to elucidate its precise mechanism of action in a neuronal context.
References
Troubleshooting & Optimization
Shp2-IN-9 Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Shp2-IN-9, a specific inhibitor of the SHP2 phosphatase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific inhibitor of the protein tyrosine phosphatase SHP2, with an IC50 of 1.174 µM.[1][2] It exhibits 85-fold greater selectivity for SHP2 over the related phosphatase SHP1.[1][2] this compound functions by inhibiting SHP2-mediated cell signal transduction pathways, thereby impacting cancer cell proliferation.[1][2] It has demonstrated efficacy in inhibiting the growth of cervical cancer and glioblastoma tumors in vivo and possesses the ability to penetrate the blood-brain barrier.[1][2]
Q2: What is the primary signaling pathway inhibited by this compound?
This compound primarily targets the SHP2 phosphatase, a critical component of the Receptor Tyrosine Kinase (RTK) signaling cascade. SHP2 is essential for the full activation of the Ras/MAPK pathway, which plays a central role in cell proliferation, differentiation, and survival. By inhibiting SHP2, this compound effectively dampens the downstream signaling of this pathway.
Signaling Pathway Diagram
Caption: SHP2 Signaling Pathway and Inhibition by this compound.
Troubleshooting Guides
Solubility Issues
Problem: this compound is not dissolving properly in my chosen solvent.
Background: The solubility of a compound is critical for preparing accurate stock solutions and ensuring reliable experimental results. This compound exhibits high solubility in DMSO but is likely to have very low solubility in aqueous solutions.
Troubleshooting Steps:
-
Verify the Solvent: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).
-
Check the Concentration: Attempting to dissolve the compound at a concentration higher than its solubility limit will result in a suspension or incomplete dissolution.
-
Employ Mechanical and Thermal Aid: For dissolving this compound in DMSO, the use of ultrasonication and warming the solution to 60°C is recommended to achieve the maximum solubility.[3]
-
Use Fresh, Anhydrous DMSO: The presence of water in DMSO can significantly decrease the solubility of hydrophobic compounds.[3] Always use a fresh, unopened bottle of anhydrous, high-purity DMSO for preparing stock solutions.
-
Consider a Co-solvent System (for aqueous applications): If a final aqueous solution is required, prepare a high-concentration stock in DMSO first. Then, dilute this stock into the aqueous buffer. Be aware that the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced effects on cells. Precipitation may still occur upon dilution; perform a small-scale test to determine the maximum achievable concentration in your final buffer.
Stability and Storage Issues
Problem: I am concerned about the stability of my this compound stock solution and the powdered compound.
Background: Proper storage is essential to maintain the integrity and activity of the inhibitor. Degradation can lead to inaccurate experimental results.
Troubleshooting Steps:
-
Follow Recommended Storage Temperatures:
-
Protect from Light and Moisture: Store the powdered compound and stock solutions in tightly sealed containers, protected from light.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot the DMSO stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
-
Monitor for Precipitation: Before each use, visually inspect the stock solution for any signs of precipitation, especially after thawing. If precipitation is observed, gently warm the solution and vortex to redissolve the compound.
Quantitative Data Summary
| Parameter | Solvent | Concentration | Notes |
| Solubility | DMSO | 33.33 mg/mL (86.47 mM) | Requires ultrasonication and warming to 60°C. Use of newly opened DMSO is recommended.[3] |
| Stability (Powder) | - | - | 2 years at -20°C.[1] |
| Stability (in DMSO) | DMSO | - | 6 months at -80°C.[1][4] |
| Stability (in DMSO) | DMSO | - | 2 weeks at 4°C.[1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder (MW: 385.46 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Ultrasonic bath
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 3.85 mg of this compound.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolve the compound:
-
Vortex the solution thoroughly.
-
Place the tube in a 60°C water bath or heat block for 5-10 minutes.
-
Sonicate the solution in an ultrasonic bath for 10-15 minutes.
-
-
Visually inspect: Ensure that the solution is clear and free of any visible particulates.
-
Aliquot and store: Aliquot the stock solution into single-use volumes and store at -80°C.
Experimental Workflow Diagram
References
Technical Support Center: Optimizing Shp2-IN-9 Concentration for Cell Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Shp2-IN-9 in cell-based assays. The information is tailored for scientists in drug development and related fields to help optimize experimental conditions and interpret results accurately.
Troubleshooting Guide
This guide addresses common issues encountered when determining the optimal concentration of this compound for cell-based assays.
Issue 1: Suboptimal Inhibition of SHP2 Signaling (e.g., no decrease in p-ERK levels)
Possible Causes and Solutions:
-
Insufficient Concentration: The concentration of this compound may be too low to effectively inhibit SHP2 in your specific cell line.
-
Solution: Perform a dose-response experiment. Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) for a fixed time and assess the levels of phosphorylated ERK (p-ERK) by Western blot. This will help determine the EC50 (half-maximal effective concentration) for your experimental system.
-
-
Inappropriate Incubation Time: The duration of treatment may be too short for the inhibitor to exert its effect.
-
Solution: Conduct a time-course experiment. Treat cells with a fixed concentration of this compound (based on initial dose-response or literature on similar compounds) for various durations (e.g., 2, 6, 12, 24 hours) and analyze p-ERK levels.
-
-
Cell Line Resistance: Some cell lines may be less sensitive to SHP2 inhibition due to redundant signaling pathways or low dependence on the SHP2 pathway for survival.
-
Solution: Confirm that your cell line is dependent on SHP2 signaling for the phenotype you are measuring. Consider using a positive control cell line known to be sensitive to SHP2 inhibition.
-
-
Compound Inactivity: The this compound stock solution may have degraded.
-
Solution: Prepare a fresh stock solution of this compound. Refer to the supplier's datasheet for proper storage conditions.[1]
-
Issue 2: Significant Cytotoxicity Observed at Concentrations Needed for SHP2 Inhibition
Possible Causes and Solutions:
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects that lead to cell death. Some allosteric SHP2 inhibitors have been reported to have off-target effects, such as inhibiting autophagy.[2][3]
-
Solution: Determine the therapeutic window for this compound in your cell line. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your dose-response experiment for p-ERK inhibition. This will allow you to identify a concentration range that effectively inhibits SHP2 without causing excessive cell death.
-
-
High Sensitivity of the Cell Line: The cell line being used may be particularly sensitive to SHP2 inhibition or the inhibitor itself.
-
Solution: Lower the concentration of this compound and/or reduce the incubation time. Even partial inhibition of SHP2 signaling may be sufficient for some biological effects.
-
Issue 3: Inconsistent Results Between Experiments
Possible Causes and Solutions:
-
Variability in Cell Culture Conditions: Differences in cell density, passage number, or serum concentration in the media can affect cellular signaling and the response to inhibitors.
-
Solution: Standardize your cell culture and experimental protocols. Ensure that cells are seeded at the same density and are in the logarithmic growth phase. Use the same batch and concentration of serum for all related experiments.
-
-
Pipetting Errors: Inaccurate pipetting can lead to significant variations in the final concentration of the inhibitor.
-
Solution: Use calibrated pipettes and be meticulous when preparing serial dilutions and treating cells.
-
-
DMSO Concentration: High concentrations of DMSO, the solvent for this compound, can be toxic to cells.
-
Solution: Ensure that the final concentration of DMSO is consistent across all wells, including the vehicle control, and is at a non-toxic level (typically ≤ 0.5%).
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a specific inhibitor of the SHP2 phosphatase.[4][5][6][7] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway, which is vital for cell growth, proliferation, and survival.[8] this compound is designed to inhibit the enzymatic activity of SHP2, thereby blocking downstream signaling cascades that can drive tumorigenesis.[4][5][6][7]
Q2: What is the recommended starting concentration for this compound in a cell-based assay?
A2: The biochemical IC50 of this compound is 1.174 µM.[1][4][5][6][7] However, the optimal concentration for cell-based assays will vary depending on the cell type, cell density, and the specific assay being performed. A good starting point for a dose-response experiment is to test a range of concentrations from 0.1 µM to 50 µM. For similar allosteric SHP2 inhibitors like SHP099, cellular IC50 values can be greater than 10 µM in some cell lines.[9]
Q3: How selective is this compound?
A3: this compound is reported to be 85-fold more selective for SHP2 over the closely related phosphatase SHP1.[1][4][5][6][7]
Q4: What are the potential off-target effects of this compound?
A4: While this compound is designed to be specific, high concentrations of any small molecule inhibitor can have off-target effects. For the broader class of allosteric SHP2 inhibitors, off-target effects such as inhibition of autophagy have been reported.[2][3] It is crucial to determine the therapeutic window where on-target inhibition is achieved with minimal off-target effects by running parallel assays for target engagement (e.g., p-ERK levels) and cytotoxicity.
Q5: How should I prepare and store this compound?
A5: this compound is typically dissolved in DMSO to create a stock solution. For long-term storage, the powder form should be stored at -20°C for up to 2 years. In DMSO, it can be stored at -80°C for up to 6 months or at 4°C for up to 2 weeks.[1] Always refer to the manufacturer's datasheet for specific instructions.
Data Presentation
Table 1: this compound Inhibitor Profile
| Parameter | Value | Reference |
| Biochemical IC50 | 1.174 µM | [1][4][5][6][7] |
| Selectivity | 85-fold for SHP2 over SHP1 | [1][4][5][6][7] |
| Mechanism of Action | SHP2 Phosphatase Inhibitor | [4][5][6][7] |
Table 2: Recommended Concentration Ranges for Initial Experiments with SHP2 Inhibitors
| Experiment | Suggested Concentration Range | Key Readout |
| Dose-Response (p-ERK) | 0.1 µM - 50 µM | Western Blot for p-ERK/ERK |
| Cell Viability | 0.1 µM - 50 µM | MTT, CellTiter-Glo, or similar |
| Time-Course | EC50 from dose-response | Western Blot for p-ERK/ERK |
Experimental Protocols
Protocol 1: Dose-Response Analysis of this compound by Western Blot
-
Cell Seeding: Plate your cells of interest in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5, 10, 25, 50 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal for each sample. Plot the normalized p-ERK levels against the log of the this compound concentration to determine the EC50.
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Cell Treatment: Treat the cells with the same range of this compound concentrations as in the Western blot experiment. Include a vehicle control and a positive control for cell death.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percent viability against the log of the this compound concentration to determine the IC50 for cytotoxicity.
Visualizations
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for suboptimal p-ERK inhibition.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. JCI - Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers [jci.org]
- 3. Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|CAS |DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Shp2-IN-9 Off-Target Effects: Technical Support Center
Disclaimer: Specific experimental data for a compound named "Shp2-IN-9" is not extensively available in the public domain. This guide is based on the well-documented on- and off-target effects of other widely studied SHP2 inhibitors. The principles, troubleshooting steps, and experimental protocols provided are broadly applicable for investigating the specificity of any novel SHP2 inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions researchers may encounter when investigating the effects of SHP2 inhibitors.
Q1: My SHP2 inhibitor is reducing p-ERK levels as expected, but I'm also observing unexpected cellular phenotypes (e.g., cytotoxicity, morphological changes). How can I determine if these are off-target effects?
A1: This is a critical question in drug development. An observed phenotype could result from on-target SHP2 inhibition, off-target effects, or a combination of both. The first step is to establish a clear link between SHP2 inhibition and the phenotype.
A key experiment is to test your inhibitor in cells lacking SHP2 (e.g., via CRISPR/Cas9 knockout or siRNA knockdown). If the unexpected phenotype persists in SHP2-deficient cells, it is definitively an off-target effect[1]. Conversely, if the phenotype is rescued or absent in these cells, it is likely mediated by on-target SHP2 inhibition.
Below is a logical workflow to diagnose the source of the observed effects.
Caption: Troubleshooting workflow to distinguish on-target vs. off-target effects.
Q2: What are the most common off-target effects reported for different classes of SHP2 inhibitors?
A2: Off-target effects vary significantly based on the inhibitor's chemical structure and mechanism of action (e.g., active-site vs. allosteric).
-
Active-Site Inhibitors: Many early-generation, active-site SHP2 inhibitors have been found to lack specificity. A primary off-target effect is the direct inhibition of receptor tyrosine kinases (RTKs). For example, inhibitors IIB-08, 11a-1, and GS-493 have been shown to suppress PDGFRβ phosphorylation independently of SHP2[1][2][3]. GS-493 also directly inhibits SRC kinase activity in vitro[1][2]. This cross-reactivity is a significant concern as it can confound data interpretation, making it difficult to attribute biological effects solely to SHP2 inhibition[1][2].
-
Allosteric Inhibitors: While generally more selective than active-site inhibitors, allosteric compounds are not without off-target activities. A recently discovered and significant off-target effect of some allosteric inhibitors, such as SHP099 and IACS-13909, is the inhibition of autophagy.[4]. These compounds accumulate in lysosomes and block autophagic flux in a manner that is completely independent of SHP2[4]. This can contribute to their anti-tumor activity and represents a critical consideration when interpreting experimental results[4].
Q3: My active-site SHP2 inhibitor appears to block phosphorylation of a receptor tyrosine kinase (RTK), such as PDGFR. How do I confirm if this is an off-target effect?
A3: Direct inhibition of RTK phosphorylation is a known off-target effect of certain active-site SHP2 inhibitors[1][2]. On-target SHP2 inhibition should block downstream signaling (like p-ERK) without affecting the ligand-dependent phosphorylation of the receptor itself[1].
To verify, you should perform a western blot analysis comparing the phosphorylation status of the RTK (e.g., p-PDGFRβ) and a downstream effector (e.g., p-ERK) in both wild-type and SHP2-knockout (KO) cells treated with your inhibitor.
-
Expected On-Target Result: In WT cells, the inhibitor decreases p-ERK but does not affect p-PDGFRβ.
-
Confirmed Off-Target Result: The inhibitor decreases p-PDGFRβ phosphorylation in both WT and SHP2-KO cells[1]. This unambiguously demonstrates an off-target effect on the receptor or an upstream kinase.
Caption: On-target vs. off-target inhibition of the RTK/RAS/ERK pathway.
Q4: I'm using an allosteric SHP2 inhibitor and observe significant vacuolization in the cytoplasm. What is the likely cause?
A4: The appearance of cytoplasmic vacuoles is a classic morphological characteristic of autophagy inhibition[4]. Certain allosteric SHP2 inhibitors, including SHP099 and IACS-13909, are known to accumulate in lysosomes. This leads to lysosomal dysfunction and a blockage of autophagic flux, resulting in the accumulation of autophagosomes, which appear as vacuoles[4]. This effect has been shown to be independent of SHP2, as it also occurs in SHP2-knockout cells[4]. You can confirm this by performing an autophagy flux assay (see Protocol 3).
Quantitative Data on Off-Target Effects
Table 1: Off-Target Kinase Inhibition by Active-Site SHP2 Inhibitors (Data compiled from in vitro and cellular assays reported in the literature[1][2])
| Inhibitor | Primary Target | Known Off-Targets | Effect | Potency/Concentration |
| GS-493 | SHP2 | PDGFRβ, SRC | Direct Inhibition | Inhibits PDGFRβ at 5 µM in cells; IC50 for SRC kinase domain in vitro |
| IIB-08 | SHP2 | PDGFRβ | Cellular Inhibition | Suppresses PDGFRβ phosphorylation at 10 µM in cells; no direct in vitro inhibition reported |
| 11a-1 | SHP2 | PDGFRβ | Cellular Inhibition | Suppresses PDGFRβ phosphorylation at 5 µM in cells; no direct in vitro inhibition reported |
Table 2: Off-Target Autophagy Inhibition by Allosteric SHP2 Inhibitors (Data from cellular assays reported in the literature[4])
| Inhibitor | On-Target SHP2 IC50 | Off-Target Effect | Off-Target EC50 (Autophagy Blockage) |
| SHP099 | ~70 nM | Autophagy Inhibition | ~2.5 µM |
| IACS-13909 | ~4 nM | Autophagy Inhibition | ~0.6 µM |
| TNO155 | ~30 nM | Minimal Autophagy Inhibition | > 10 µM |
Experimental Protocols
Protocol 1: Western Blotting to Differentiate On- vs. Off-Target RTK Effects
Objective: To determine if the inhibitor blocks RTK phosphorylation directly (off-target) or only inhibits downstream signaling (on-target).
Materials:
-
Wild-Type (WT) and SHP2-Knockout (KO) cells (e.g., MEFs, HEK293T).
-
Your SHP2 inhibitor (this compound).
-
A potent allosteric inhibitor as a control (e.g., SHP099).
-
Ligand for the RTK of interest (e.g., PDGF-BB).
-
Primary antibodies: anti-p-RTK, anti-total-RTK, anti-p-ERK, anti-total-ERK, anti-GAPDH.
-
Secondary antibodies, lysis buffer, and western blotting reagents.
Procedure:
-
Cell Culture: Plate WT and SHP2-KO cells and grow to 80-90% confluency.
-
Starvation: Serum-starve the cells for 3-24 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-treat cells with your inhibitor and control compounds at desired concentrations for the recommended time (e.g., 30 minutes to 3 hours). Include a DMSO vehicle control.
-
Stimulation: Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL PDGF-BB) for a short period (e.g., 5-10 minutes).
-
Lysis: Immediately wash cells with ice-cold PBS and lyse them.
-
Quantification & Blotting: Determine protein concentration, normalize samples, and perform SDS-PAGE and western blotting.
-
Analysis:
-
On-Target: p-ERK is reduced, but p-RTK is unaffected compared to the stimulated vehicle control.
-
Off-Target: Both p-ERK and p-RTK are reduced. If p-RTK is reduced in SHP2-KO cells, the effect is definitively SHP2-independent[1].
-
Protocol 2: Kinome Profiling for Broad Off-Target Identification
Objective: To screen the inhibitor against a large panel of kinases to identify potential off-target interactions.
Description: This is typically performed as a service by specialized companies. The inhibitor is tested at one or more concentrations against a panel of hundreds of purified kinases. The activity of each kinase is measured, and the percent inhibition is calculated.
General Workflow:
-
Compound Submission: Provide a high-purity sample of your inhibitor.
-
Screening: The service provider performs binding or activity assays (e.g., KINOMEscan™, Kinase HotSpot℠).
-
Data Analysis: Results are provided as a list of kinases, ranked by inhibition percentage or binding affinity (Kd).
-
Interpretation: Significant inhibition of kinases other than the intended pathway components indicates off-target activity. This data can guide further cellular validation experiments.
Protocol 3: Autophagy Flux Assay (LC3-II Turnover)
Objective: To measure whether the inhibitor blocks the degradation of autophagosomes, indicating a blockage in autophagic flux.
Materials:
-
Cells of interest.
-
Your SHP2 inhibitor.
-
Lysosomal inhibitor control (e.g., Bafilomycin A1 or Chloroquine).
-
Primary antibodies: anti-LC3B, anti-GAPDH.
Procedure:
-
Cell Plating: Plate cells to allow for several treatment groups.
-
Treatment: Treat cells for a relevant time period (e.g., 6-24 hours) with four conditions:
-
Vehicle (DMSO)
-
Your inhibitor
-
Lysosomal inhibitor (e.g., 100 nM Bafilomycin A1)
-
Your inhibitor + Lysosomal inhibitor
-
-
Lysis and Western Blotting: Lyse cells and perform western blotting for LC3B and a loading control.
-
Analysis: The key is to look at the levels of LC3-II (the lower, lipidated band).
-
Normal Autophagy: The lysosomal inhibitor alone will cause a significant accumulation of LC3-II compared to the vehicle.
-
Autophagy Blockage by Your Inhibitor: Your inhibitor alone will cause LC3-II to accumulate. Crucially, in the co-treatment group (your inhibitor + lysosomal inhibitor), there will be little to no further increase in LC3-II compared to your inhibitor alone. This indicates that the pathway is already maximally blocked by your compound[4].
-
References
- 1. Off‐target inhibition by active site‐targeting SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Off-target inhibition by active site-targeting SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers [jci.org]
Technical Support Center: Shp2-IN-9 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the SHP2 inhibitor, Shp2-IN-9, in animal models. The information is intended for scientists and drug development professionals to anticipate and mitigate potential in vivo toxicities.
Frequently Asked Questions (FAQs)
Q1: What are the known or expected toxicities of this compound in animal models?
A1: While specific public toxicology reports for this compound are limited, the class of SHP2 inhibitors has a known profile of on-target toxicities. Researchers should be prepared for potential adverse effects such as peripheral and pulmonary edema, decreased ejection fraction, and cytopenias.[1] Gastrointestinal issues like diarrhea may also occur. Close monitoring of animal health, including body weight, is crucial. For example, a SHP2 degrader, P9, was reported to be well-tolerated in mice at doses of 25 mg/kg and 50 mg/kg, with no significant impact on animal weight during the treatment period.[2]
Q2: How can I optimize the formulation of this compound to minimize toxicity?
A2: this compound is a poorly water-soluble compound, and its formulation is critical for bioavailability and minimizing vehicle-related toxicity.[1][3] Common strategies include:
-
Solvent Selection: Utilize biocompatible solvents. Co-solvents, which are water-miscible organic reagents, can enhance solubility.[3]
-
Particle Size Reduction: Nanonization or micronization can increase the surface area and improve dissolution.[3][4]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of hydrophobic compounds.[1][4]
It is imperative to conduct tolerability studies with the chosen vehicle alone before administering the compound.
Q3: What is the recommended dosing strategy to reduce the toxicity of this compound?
A3: Intermittent dosing schedules have been shown to mitigate on-target toxicities for some SHP2 inhibitors by allowing for recovery between doses.[5] The optimal dosing frequency and concentration will depend on the specific animal model and experimental goals. A maximum tolerated dose (MTD) study is highly recommended to establish a safe and effective dosing regimen for your specific model.
Q4: What are the key signaling pathways affected by this compound that I should monitor?
A4: this compound is an inhibitor of the SHP2 phosphatase, which is a critical node in multiple signaling cascades. The primary pathway to monitor is the RAS-RAF-MEK-ERK (MAPK) pathway, as SHP2 is a key activator of this cascade.[6] Inhibition of SHP2 is expected to decrease the phosphorylation of ERK. Additionally, SHP2 can influence the PI3K-AKT and JAK-STAT pathways.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Significant Body Weight Loss (>15%) | - Compound toxicity- Vehicle intolerance- Dehydration due to diarrhea | - Reduce the dose of this compound.- Switch to an intermittent dosing schedule.- Evaluate the tolerability of the vehicle alone.- Provide supportive care, such as subcutaneous fluids. |
| Peripheral Edema (Swelling of limbs) | - On-target effect of SHP2 inhibition | - Consider dose reduction or intermittent dosing.- Monitor for signs of respiratory distress, which could indicate pulmonary edema. |
| Diarrhea | - On-target gastrointestinal toxicity | - Ensure animals have free access to water to prevent dehydration.- Consider a lower dose or a different formulation. |
| Lack of Efficacy | - Poor bioavailability- Inadequate dosing | - Optimize the formulation to improve solubility and absorption.- Confirm target engagement by measuring p-ERK levels in tumor or surrogate tissues.- Increase the dose, provided it is well-tolerated. |
| Skin Rash or Dermatitis | - Potential on-target effect | - Monitor the severity of the rash.- Consult with a veterinarian for potential supportive care.- Consider dose reduction if the condition worsens. |
Experimental Protocols
General Formulation Protocol for Poorly Soluble Compounds
This protocol provides a general guideline for formulating a compound like this compound for in vivo studies. Note: This is a starting point and may require optimization.
-
Solubility Testing: Determine the solubility of this compound in various pharmaceutically acceptable vehicles (e.g., PEG400, DMSO, corn oil, Tween 80).
-
Vehicle Selection: Choose a vehicle or combination of vehicles that provides adequate solubility and has a known safety profile in the chosen animal model. A common vehicle for oral administration of hydrophobic compounds is a solution of 10% DMSO, 40% PEG400, and 50% water.
-
Formulation Preparation:
-
Dissolve this compound in the organic solvent (e.g., DMSO) first.
-
Slowly add the co-solvent (e.g., PEG400) while vortexing.
-
Add the aqueous component (e.g., water or saline) dropwise while continuously mixing to avoid precipitation.
-
-
Visual Inspection: Ensure the final formulation is a clear solution with no visible precipitates.
-
Vehicle Tolerability Study: Administer the final vehicle composition (without this compound) to a small cohort of animals and monitor for any adverse effects for at least 3-5 days before proceeding with the compound administration.
In Vivo Dosing and Monitoring Protocol
-
Animal Model: Use age and weight-matched animals for all experimental groups.
-
Dosing:
-
Administer this compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Dose volumes should be appropriate for the size of the animal (e.g., 5-10 mL/kg for mice).
-
-
Monitoring:
-
Record body weight daily for the first week of treatment and at least twice weekly thereafter.
-
Perform daily clinical observations, noting any changes in posture, activity, grooming, and the presence of any adverse effects (e.g., edema, diarrhea, skin changes).
-
Monitor food and water intake.
-
-
Pharmacodynamic Assessment: At the end of the study, or at selected time points, collect tumor and/or relevant tissues to assess the inhibition of the SHP2 signaling pathway (e.g., by Western blot for p-ERK).
Visualizations
Signaling Pathway of SHP2
Caption: SHP2 activation downstream of RTKs and its role in the RAS/MAPK pathway.
Experimental Workflow for In Vivo Toxicity Assessment
Caption: A logical workflow for assessing the in vivo toxicity of this compound.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. future4200.com [future4200.com]
- 5. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
Troubleshooting Inconsistent Results with Shp2 Inhibitors: A Technical Support Guide
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent experimental results with Shp2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: My Shp2 inhibitor shows variable potency across different cancer cell lines. What could be the reason?
A1: The potency of a Shp2 inhibitor can be influenced by the intrinsic molecular characteristics of the cancer cell lines.[1] Factors such as the specific driver mutations (e.g., KRAS, EGFR, ALK) and the activation status of the RAS/MAPK pathway can determine the dependency of the cells on Shp2 signaling.[2][3] Cell lines with activating mutations in receptor tyrosine kinases (RTKs) that signal through the RAS/MAPK pathway are often more sensitive to Shp2 inhibition.[2][4] Conversely, cells with mutations that render them insensitive to allosteric inhibitors, such as certain PTPN11 mutations that lock Shp2 in a hyperactive conformation, will show resistance.[1]
Q2: I am observing off-target effects with my Shp2 inhibitor. How can I confirm this and what are the common off-target pathways?
A2: Off-target effects are a known concern with some Shp2 inhibitors, particularly those that target the active site, which is conserved across many protein tyrosine phosphatases (PTPs).[5][] To confirm off-target activity, consider the following:
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Selectivity Profiling: Test your inhibitor against a panel of related PTPs, such as SHP1 and PTP1B, to assess its selectivity.[4]
-
Rescue Experiments: In a cell-based assay, if the observed phenotype can be rescued by overexpressing a resistant form of Shp2 but not by modulating other pathways, it suggests on-target activity.
-
Phenotypic Comparison: Compare the cellular phenotype induced by your inhibitor with that of a known, highly selective Shp2 inhibitor (e.g., an allosteric inhibitor like SHP099) or with the phenotype observed upon Shp2 knockdown (e.g., using siRNA or CRISPR).[7]
Some recently discovered off-target effects of allosteric Shp2 inhibitors include the inhibition of autophagy in a Shp2-independent manner.[8]
Q3: My western blot results for p-ERK are inconsistent after treatment with a Shp2 inhibitor. What are the potential causes and solutions?
A3: Inconsistent p-ERK results can arise from several factors:
-
Suboptimal Stimulation: The RAS/MAPK pathway, which Shp2 positively regulates, is often activated by growth factors (e.g., EGF, PDGF).[9][10] Ensure you are stimulating the cells with an appropriate agonist at a concentration and time that elicits a robust and reproducible p-ERK signal in your vehicle-treated control.
-
Cellular Context: The effect of Shp2 inhibition on p-ERK can be cell-type dependent. In some contexts, Shp2's role in regulating the PI3K/AKT pathway can indirectly influence MAPK signaling.[5]
-
Feedback Mechanisms: Inhibition of Shp2 can sometimes lead to feedback activation of upstream signaling components, which can complicate the interpretation of p-ERK levels at certain time points.
-
Experimental Variability: Ensure consistent cell density, serum starvation conditions, inhibitor incubation times, and lysis procedures. For detailed guidance on western blotting for p-ERK, refer to established protocols.[11][12][13]
Q4: I am not seeing the expected decrease in cell viability with my Shp2 inhibitor. What should I check?
A4: A lack of effect on cell viability could be due to:
-
Low Compound Potency or Stability: Verify the identity and purity of your inhibitor. Ensure it is properly dissolved and stored to maintain its activity. Some compounds may have low cell permeability.[]
-
Cell Line Resistance: As mentioned in Q1, the cell line may not be dependent on Shp2 for survival. Consider using a cell line known to be sensitive to Shp2 inhibition as a positive control.
-
Assay Duration and Endpoint: The effect of Shp2 inhibition on cell viability may take time to manifest. Consider extending the treatment duration. The choice of viability assay (e.g., MTT, CellTiter-Glo) can also influence the results.[14][15]
-
Drug Efflux: Some cancer cells can actively pump out drugs, leading to reduced intracellular concentrations of the inhibitor.
Data Presentation
Table 1: Example IC50 Values of a Hypothetical Shp2 Inhibitor in Different Cancer Cell Lines
| Cell Line | Driver Mutation | Shp2 Inhibitor IC50 (nM) |
| KYSE-520 | RTK amplification | 50 |
| NCI-H358 | KRAS G12C | 150 |
| MIA PaCa-2 | KRAS G12C | 800 |
| A549 | KRAS G12S | >10,000 |
Note: These are example values and will vary depending on the specific inhibitor and experimental conditions.
Table 2: Troubleshooting Checklist for Inconsistent Western Blot Results (p-ERK)
| Parameter | Checkpoint | Recommendation |
| Cell Culture | Consistent cell density and passage number. | Maintain a consistent cell culture routine. |
| Serum Starvation | Adequate duration to reduce basal p-ERK. | Typically 16-24 hours, but may need optimization. |
| Stimulation | Optimal agonist concentration and time. | Perform a time-course and dose-response experiment for your agonist. |
| Inhibitor Treatment | Consistent incubation time and concentration. | Use a freshly prepared inhibitor solution for each experiment. |
| Lysis Buffer | Contains phosphatase and protease inhibitors. | Prepare lysis buffer fresh and keep on ice. |
| Western Blotting | Consistent protein loading and antibody dilutions. | Use a housekeeping protein for normalization. |
Experimental Protocols
Key Experiment 1: Western Blot for p-ERK and Total ERK
Objective: To assess the effect of a Shp2 inhibitor on the phosphorylation of ERK1/2 in response to growth factor stimulation.
Methodology:
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with a low-serum or serum-free medium and incubate for 16-24 hours.
-
Inhibitor Treatment: Pre-treat the cells with the Shp2 inhibitor or vehicle control at the desired concentrations for 1-2 hours.
-
Stimulation: Add the growth factor (e.g., EGF at 10 ng/mL) for 10-15 minutes.
-
Cell Lysis: Aspirate the medium and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., Thr202/Tyr204) overnight at 4°C.[10]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane using a mild stripping buffer.[12]
-
Re-probe the membrane with a primary antibody against total ERK1/2 to normalize for protein loading.
-
Key Experiment 2: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of a Shp2 inhibitor on the viability of cancer cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
Inhibitor Treatment: The following day, treat the cells with a serial dilution of the Shp2 inhibitor or vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: Simplified Shp2 signaling pathways.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Decision tree for specific experimental issues.
References
- 1. rupress.org [rupress.org]
- 2. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off‐target inhibition by active site‐targeting SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers [jci.org]
- 9. pnas.org [pnas.org]
- 10. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phosphoflow-Based Evaluation of Mek Inhibitors as Small-Molecule Therapeutics for B-Cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Shp2-IN-9 Bioavailability for Oral Administration
Welcome to the technical support center for Shp2-IN-9, a valuable tool for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the oral administration of this compound in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is a specific, cell-permeable inhibitor of the protein tyrosine phosphatase Shp2, with an IC50 of 1.174 μM.[1][2][3][4] It has demonstrated the ability to penetrate the blood-brain barrier and inhibit the growth of cervical cancer and glioblastoma in vivo.[1][2][3][4][5] Like many small molecule kinase inhibitors, this compound's physicochemical properties may present challenges to achieving consistent and adequate oral bioavailability, which is crucial for reliable in vivo studies and potential therapeutic development.
Q2: What are the key signaling pathways regulated by Shp2?
A2: Shp2 is a critical signaling node involved in multiple pathways that regulate cell growth, proliferation, and survival. Key pathways include the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways. Understanding these pathways is essential for designing experiments and interpreting results when working with a Shp2 inhibitor like this compound.
Click to view Shp2 Signaling Pathway Diagram
Caption: Shp2 signaling pathways.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound, focusing on improving its oral bioavailability for in vivo experiments.
Issue 1: Low or Variable Oral Bioavailability
Possible Cause: Poor aqueous solubility of this compound.
Troubleshooting Steps:
-
Physicochemical Characterization:
-
Determine the aqueous solubility of this compound at different pH values (e.g., pH 2, 4.5, 6.8, and 7.4) to understand its pH-dependent solubility profile.
-
Experimentally determine the LogP or LogD value to assess its lipophilicity.
-
-
Formulation Development:
-
Co-solvent Systems: For initial in vivo screening, dissolving this compound in a mixture of solvents can be a rapid approach. Common co-solvents include:
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Ethanol
-
Cremophor EL
-
Solutol HS 15
-
-
Lipid-Based Formulations: These can enhance the absorption of lipophilic compounds.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.
-
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix can improve its dissolution rate and apparent solubility. Common polymers include:
-
Polyvinylpyrrolidone (PVP)
-
Hydroxypropyl methylcellulose (HPMC)
-
Soluplus®
-
-
Data Summary: Physicochemical Properties of this compound
| Property | Value | Source |
| IC50 (Shp2) | 1.174 μM | [1][2][3][4] |
| Selectivity | 85-fold more selective for Shp2 than Shp1 | [2][3][4] |
| Molecular Formula | C20H20FN3O2S | [2] |
| Molecular Weight | 385.46 g/mol | [2] |
Issue 2: Inconsistent Results in In Vivo Studies
Possible Cause: Issues with the experimental protocol for oral administration and pharmacokinetic analysis.
Troubleshooting Steps:
-
Standardize Oral Gavage Technique:
-
Ensure consistent dosing volume based on the animal's body weight.
-
Use appropriate gavage needle size to minimize stress and potential for injury.
-
Confirm proper placement of the gavage needle in the esophagus/stomach.
-
-
Optimize Blood Sampling Schedule:
-
Collect samples at appropriate time points to capture the absorption, distribution, metabolism, and elimination (ADME) phases. A typical schedule for a small molecule might be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Validate Bioanalytical Method:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.
-
The validation should include assessments of linearity, accuracy, precision, selectivity, recovery, and matrix effects.
-
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This in vitro assay is used to predict the intestinal permeability of a compound.
Workflow Diagram:
Caption: Caco-2 permeability assay workflow.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay:
-
A dosing solution of this compound (typically at a non-toxic concentration) is added to the apical (A) side of the monolayer to assess A-to-B permeability (absorptive direction).
-
For efflux studies, the dosing solution is added to the basolateral (B) side to measure B-to-A permeability (secretory direction).
-
Samples are collected from the receiver compartment at specified time points.
-
-
Analysis: The concentration of this compound in the collected samples is quantified using a validated LC-MS/MS method.
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor compartment.
-
An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.
Protocol 2: In Vivo Oral Bioavailability Study in Mice
This protocol outlines a typical pharmacokinetic study to determine the oral bioavailability of this compound.
Workflow Diagram:
Caption: In vivo oral bioavailability workflow.
Methodology:
-
Animal Dosing:
-
Use a sufficient number of animals per group (e.g., n=3-5).
-
Administer the formulated this compound via oral gavage (PO).
-
For determination of absolute bioavailability, a separate group of animals is dosed intravenously (IV).
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Sample Processing:
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax) using appropriate software.
-
-
Bioavailability Calculation:
-
Oral bioavailability (%F) is calculated using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Data Summary: Example Pharmacokinetic Parameters
| Formulation | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | %F |
| Suspension | PO | 10 | Data | Data | Data | Data |
| SEDDS | PO | 10 | Data | Data | Data | Data |
| Solution | IV | 2 | Data | Data | Data | 100 |
(Note: The table above is a template. Researchers should populate it with their experimental data.)
By following these guidelines and protocols, researchers can systematically address the challenges associated with the oral delivery of this compound and obtain reliable and reproducible data for their in vivo studies.
References
- 1. Structure-based discovery of a specific SHP2 inhibitor with enhanced blood-brain barrier penetration from PubChem database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound|CAS |DC Chemicals [dcchemicals.com]
Optimizing Shp2-IN-9 for Long-Term Cell Culture: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Shp2-IN-9, a specific SHP2 inhibitor, in long-term cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a specific, cell-permeable, allosteric inhibitor of the protein tyrosine phosphatase Shp2.[1][2] It functions by binding to a site on the Shp2 protein that is distinct from the active site, stabilizing the enzyme in an inactive conformation. This prevents Shp2 from dephosphorylating its target proteins, thereby inhibiting downstream signaling pathways, most notably the RAS-MAPK pathway, which is crucial for cell proliferation, differentiation, and survival.[3]
Q2: What are the key chemical properties of this compound?
Understanding the chemical properties of this compound is essential for its proper handling and use in experiments.
| Property | Value | Reference |
| IC50 | 1.174 µM | [1][2] |
| Selectivity | 85-fold more selective for SHP2 than SHP1 | [1][2] |
| Molecular Formula | C20H20FN3O2S | [1] |
| Molecular Weight | 385.46 g/mol | [1] |
| Appearance | Crystalline solid | |
| Storage (Powder) | 2 years at -20°C | [1] |
| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C | [1] |
Q3: What is the recommended starting concentration for my experiments?
The optimal concentration of this compound will vary depending on the cell line and the duration of the experiment. A good starting point is to perform a dose-response curve to determine the IC50 in your specific cell line. For short-term experiments (24-72 hours), concentrations ranging from 0.5 µM to 10 µM are typically used. For long-term experiments (greater than 72 hours), it is advisable to use a concentration at or slightly above the IC50 to balance efficacy with potential cytotoxicity.
Q4: How stable is this compound in cell culture medium?
Troubleshooting Guide
This guide addresses specific issues that may arise during the long-term use of this compound in cell culture.
Problem 1: Precipitate Formation in Cell Culture Medium
Question: I observed a precipitate in my cell culture medium after adding this compound. What should I do?
Answer: Precipitation of small molecules in aqueous media is a common issue, often due to poor solubility.
Possible Causes and Solutions:
| Cause | Solution |
| High final DMSO concentration | Ensure the final concentration of DMSO in the cell culture medium is below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced precipitation and cytotoxicity. |
| Poor aqueous solubility | To avoid precipitation when diluting a concentrated DMSO stock, first prepare an intermediate dilution in DMSO before adding it to the aqueous medium. If precipitation persists, try preparing the working solution by adding the concentrated stock to a small volume of serum-containing medium first, and then adding this mixture to the rest of the culture medium. The proteins in the serum can help to stabilize the compound. |
| Temperature changes | Pre-warm the cell culture medium to 37°C before adding the inhibitor. Avoid repeated freeze-thaw cycles of the stock solution.[9] |
| Interaction with media components | Some components of the cell culture medium, such as certain salts, can contribute to the precipitation of small molecules.[9][10] If you suspect this is the case, consider using a different formulation of the medium. |
Problem 2: Loss of Inhibitory Effect Over Time
Question: My cells initially responded to this compound, but after several days, the inhibitory effect seems to diminish. Why is this happening?
Answer: A decrease in the effectiveness of a small molecule inhibitor in long-term culture can be due to several factors.
Possible Causes and Solutions:
| Cause | Solution |
| Inhibitor degradation | As mentioned, the stability of this compound in culture medium may be limited. To ensure a consistent concentration, it is recommended to perform a partial or full media change with fresh inhibitor every 48-72 hours. |
| Cellular metabolism of the inhibitor | Cells can metabolize small molecules, reducing their effective concentration. Regular media changes will help to counteract this effect. |
| Development of cellular resistance | In long-term cultures, cells can develop resistance mechanisms. This could involve the upregulation of the target protein (Shp2) or activation of alternative signaling pathways. To investigate this, you can perform western blotting to check the levels of Shp2 and key downstream signaling proteins like p-ERK over the course of the experiment. |
| Cell confluence | High cell density can alter cellular metabolism and signaling, potentially affecting the response to the inhibitor. It is important to maintain the cells at a sub-confluent density by splitting them as needed during the experiment. |
Problem 3: Unexpected Cytotoxicity
Question: I'm observing significant cell death at concentrations that were not toxic in short-term assays. What could be the reason?
Answer: Long-term exposure to a compound can reveal cytotoxic effects that are not apparent in short-term assays.
Possible Causes and Solutions:
| Cause | Solution |
| Cumulative toxicity | The cytotoxic effects of the inhibitor may be cumulative. Perform a long-term cytotoxicity assay (e.g., over 7-14 days) with a range of concentrations to determine the maximum tolerated dose for chronic exposure. |
| Off-target effects | Allosteric SHP2 inhibitors have been reported to have off-target effects, including the inhibition of autophagy through accumulation in lysosomes.[1][11] This can lead to cytotoxicity, especially in cancer cells that rely on autophagy for survival. Consider evaluating markers of autophagy (e.g., LC3-II) in your long-term cultures. |
| Solvent toxicity | Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%) to minimize its contribution to cytotoxicity. Always include a vehicle control (DMSO alone) in your experiments. |
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay
This protocol is designed to assess the long-term effects of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a low density that allows for logarithmic growth over the desired experimental duration (e.g., 7-14 days).
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Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of working solutions in complete cell culture medium.
-
Treatment: Add the working solutions to the cells. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity if available.
-
Media Refreshment: Every 48-72 hours, carefully remove half of the medium from each well and replace it with fresh medium containing the appropriate concentration of this compound.
-
Viability Assessment: At various time points (e.g., day 3, 7, 10, 14), measure cell viability using a suitable assay such as MTT, MTS, or a real-time cytotoxicity assay.[12][13]
Protocol 2: Western Blotting for p-ERK Inhibition
This protocol allows for the assessment of this compound's effect on the RAS-MAPK pathway by measuring the phosphorylation of ERK.
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Cell Treatment: Plate cells and treat with this compound at the desired concentration and for the desired duration, following the long-term culture and media refreshment guidelines from Protocol 1.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Detection: Visualize the bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
Protocol 3: Colony Formation Assay
This assay assesses the effect of this compound on the ability of single cells to form colonies, a measure of long-term cell survival and proliferation.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate.
-
Inhibitor Treatment: Allow the cells to adhere overnight, then add this compound at various concentrations.
-
Incubation: Incubate the plates for 10-14 days, refreshing the medium with the inhibitor every 2-3 days.
-
Fixation and Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes.[16]
-
-
Quantification: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of >50 cells). The colonies can also be dissolved in a destaining solution and the absorbance measured to quantify the total cell mass.
Visualizations
Shp2 Signaling Pathway
Caption: Simplified diagram of the Shp2-mediated RAS/MAPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Optimizing this compound in Long-Term Culture
Caption: A stepwise workflow for optimizing and validating the use of this compound in long-term cell culture experiments.
Troubleshooting Logic for Inhibitor Precipitation
Caption: A decision tree to troubleshoot the issue of this compound precipitation in cell culture medium.
References
- 1. JCI - Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers [jci.org]
- 2. researchgate.net [researchgate.net]
- 3. Miniaturization of the Clonogenic Assay Using Confluence Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. journals.urfu.ru [journals.urfu.ru]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnrjournal.com [pnrjournal.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 10. Cell Culture Academy [procellsystem.com]
- 11. Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. dbbiotech.com [dbbiotech.com]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Colony Formation [protocols.io]
Shp2-IN-9 Technical Support Center: Troubleshooting Interference in Fluorescence-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on potential interference caused by the Shp2 inhibitor, Shp2-IN-9, in common fluorescence-based assays. The information is presented in a question-and-answer format to directly address issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a specific, cell-permeable inhibitor of the protein tyrosine phosphatase Shp2.[1][2][3][4][5][6] It functions by targeting the catalytic site of Shp2, thereby preventing the dephosphorylation of its target proteins. Shp2 is a key signaling node downstream of multiple receptor tyrosine kinases (RTKs) and plays a crucial role in activating the Ras-MAPK signaling pathway, which is often dysregulated in cancer.[7][8]
Q2: Does this compound have intrinsic fluorescence?
Q3: Can this compound interfere with my fluorescence-based assay?
Yes, it is possible. Small molecules like this compound can interfere with fluorescence-based assays in two primary ways:
-
Autofluorescence: If this compound is fluorescent, its emission spectrum may overlap with that of the fluorescent probe used in your assay, leading to a false-positive signal (an apparent increase in fluorescence).
-
Quenching: this compound might act as a quencher, where it absorbs the energy from the excited fluorophore in your assay and dissipates it as heat, leading to a false-negative signal (a decrease in fluorescence).
Shp2 Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. This compound|CAS |DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
preventing Shp2-IN-9 precipitation in aqueous solutions
Welcome to the technical support center for Shp2-IN-9. This resource is designed to assist researchers, scientists, and drug development professionals in preventing and troubleshooting the precipitation of this compound in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a specific, cell-permeable inhibitor of the protein tyrosine phosphatase Shp2, with an IC50 of 1.174 μM.[1] Like many small molecule inhibitors, this compound is a hydrophobic compound. This inherent hydrophobicity can lead to poor solubility in aqueous buffers, resulting in precipitation, which can significantly impact the accuracy and reproducibility of experimental results.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
Q3: What is the maximum final concentration of DMSO that should be used in my aqueous assay buffer?
To avoid solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in your aqueous assay buffer should be kept as low as possible, typically below 1%. Some studies suggest a tolerance of up to 5% DMSO in certain enzyme assays without a statistically significant effect on enzyme activity. However, it is crucial to include a vehicle control (buffer with the same final DMSO concentration without the inhibitor) in your experiments to account for any effects of the solvent.
Q4: My this compound precipitates when I dilute my DMSO stock into my aqueous buffer. What can I do?
Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps to address this problem.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound in your experiments.
Problem: Precipitate forms immediately upon adding this compound DMSO stock to the aqueous buffer.
dot
Caption: A stepwise workflow for troubleshooting this compound precipitation.
Possible Causes & Solutions:
| Cause | Solution | Experimental Protocol |
| Concentration Exceeds Solubility Limit | Decrease the final concentration of this compound in the aqueous solution. | Perform a serial dilution of your this compound stock in DMSO before adding it to the aqueous buffer to test a range of lower final concentrations. |
| Incompatible Buffer Composition | Modify the pH or salt concentration of your buffer. | Prepare a range of buffers with varying pH (e.g., 6.0, 7.4, 8.0) and NaCl concentrations (e.g., 50 mM, 100 mM, 150 mM) to empirically determine the optimal conditions for this compound solubility. |
| Insufficient Solubilization | Incorporate a non-ionic detergent or a co-solvent. | Add a low concentration of a non-ionic detergent such as Tween® 20 (e.g., 0.01%) or Triton™ X-100 to your assay buffer.[2] Alternatively, test the addition of a small percentage of an organic co-solvent like ethanol or polyethylene glycol (PEG). |
| Rapid Change in Solvent Environment | Modify the dilution method to allow for a more gradual solvent transition. | Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try a stepwise dilution. For example, first dilute the DMSO stock in a small volume of buffer, vortex gently, and then add this intermediate dilution to the final volume. |
Quantitative Data Summary: Buffer Components for SHP2 Assays
The following table summarizes buffer conditions reported in literature for SHP2 biochemical assays, which can serve as a starting point for optimizing your experimental setup.
| Buffer Component | Concentration Range | Reference |
| Bis-Tris (pH 6.0) | 50 mM | [2] |
| NaCl | 50 mM | [2] |
| DTT | 5 mM | [2] |
| Tween® 20 | 0.01% | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare Stock Solution: Dissolve solid this compound in 100% DMSO to a final concentration of 10 mM. Store this stock solution at -20°C or -80°C for long-term storage. For short-term use, a 4°C storage for up to 2 weeks is acceptable.
-
Prepare Intermediate Dilutions: On the day of the experiment, prepare serial dilutions of the 10 mM stock solution in 100% DMSO to achieve the desired concentrations for your dose-response experiments.
-
Prepare Final Assay Buffer: Prepare your aqueous assay buffer. Based on literature, a recommended starting buffer is 50 mM Bis-Tris, pH 6.0, 50 mM NaCl, 5 mM DTT, and 0.01% Tween® 20.[2]
-
Prepare Working Solution: To minimize precipitation, add a small volume of the DMSO-diluted this compound to the final assay buffer. For example, to achieve a 10 µM final concentration with 1% DMSO, add 1 µL of a 1 mM this compound DMSO stock to 99 µL of assay buffer.
-
Mixing: Mix immediately and gently by pipetting or vortexing at a low speed. Visually inspect for any signs of precipitation.
dot
Caption: Recommended workflow for preparing this compound working solutions.
Signaling Pathway
Shp2 Signaling Pathways
Shp2 is a critical signaling node that positively regulates the RAS/MAPK pathway and also modulates the PI3K/AKT and JAK/STAT pathways.[3][4] Its activity is implicated in cell survival, proliferation, and differentiation.
dot
Caption: Overview of major signaling pathways regulated by Shp2.
References
assessing Shp2-IN-9 impact on cell viability assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Shp2-IN-9 and other SHP2 inhibitors in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for SHP2 inhibitors like this compound?
A1: SHP2 (Src homology region 2-containing protein tyrosine phosphatase 2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway.[1] This pathway is vital for regulating cell division, proliferation, and survival.[1] In many cancers, SHP2 is overactive, leading to constant activation of the RAS-MAPK pathway and uncontrolled cell growth.[1] SHP2 inhibitors are typically allosteric inhibitors that bind to and stabilize the inactive conformation of SHP2.[2][3][4] This prevents SHP2 from interacting with its substrates, thereby blocking downstream signaling that promotes tumorigenesis and can lead to a reduction in cancer cell growth.[1]
Q2: What is the expected effect of this compound on cell viability?
A2: The expected effect of a SHP2 inhibitor like this compound is a dose- and time-dependent decrease in the viability of sensitive cancer cell lines.[5][6] This is often observed as reduced cell proliferation and, in some cases, induction of apoptosis (cell death).[5] The effectiveness can vary significantly between different cell lines depending on their genetic background and reliance on the SHP2 signaling pathway.
Q3: Which cell lines are likely to be sensitive to SHP2 inhibitors?
A3: Cell lines with hyperactivation of Receptor Tyrosine Kinase (RTK) signaling are often sensitive to SHP2 inhibitors.[2][7] This includes cancers with mutations in genes like EGFR, ALK, ROS1, and KRAS.[2][8][9] SHP2 acts as a critical node downstream of these RTKs, making it a viable therapeutic target in these contexts.[7][8]
Q4: What is a typical concentration range and treatment duration for a SHP2 inhibitor in a cell viability assay?
A4: The effective concentration can vary widely depending on the specific inhibitor and the cell line being tested. Based on studies with similar allosteric SHP2 inhibitors like SHP099, concentrations can range from low micromolar (e.g., 1-10 µM) to higher concentrations.[10] Treatment durations typically range from 24 to 96 hours to observe a significant effect on cell viability.[5][6][10] It is always recommended to perform a dose-response experiment to determine the optimal concentration and time point for your specific cell line and experimental conditions.
Q5: How can I confirm that this compound is inhibiting the SHP2 pathway in my cells?
A5: The most common method to confirm target engagement and pathway inhibition is through Western blotting.[5] You should assess the phosphorylation levels of key downstream proteins in the SHP2 signaling cascade. A successful inhibition by this compound should lead to a decrease in the phosphorylation of SHP2 (p-SHP2) and ERK (p-ERK).[5]
Troubleshooting Guide
Problem 1: I am not observing any decrease in cell viability after treatment.
| Possible Cause | Suggested Solution |
| Cell line is not dependent on the SHP2 pathway. | Select a positive control cell line known to be sensitive to SHP2 inhibition (e.g., certain lung, colorectal, or pancreatic cancer cell lines with specific mutations). |
| Incorrect dosage or treatment duration. | Perform a dose-response experiment with a wider range of concentrations and multiple time points (e.g., 24, 48, 72, 96 hours).[5][6] |
| Inhibitor instability. | Ensure the inhibitor is properly stored and handled. Prepare fresh dilutions for each experiment. |
| Suboptimal assay conditions. | Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment. |
Problem 2: I am seeing high variability between my experimental replicates.
| Possible Cause | Suggested Solution |
| Inconsistent cell seeding. | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding plates. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inaccurate drug dilution and addition. | Perform serial dilutions carefully. Ensure equal mixing of the inhibitor in the media before adding to the cells. |
| Variability in incubation time. | Treat all plates consistently and ensure the incubation time for the viability reagent is the same for all wells. |
Problem 3: The inhibitor appears to be cytotoxic at all tested concentrations.
| Possible Cause | Suggested Solution |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells (including controls) and is at a non-toxic level (typically <0.5%). |
| Off-target effects. | While allosteric inhibitors are generally more specific, off-target effects can occur at high concentrations.[11] Lower the concentration range in your dose-response experiment. |
| Incorrect concentration calculation. | Double-check all calculations for stock solutions and dilutions. |
Quantitative Data Summary
The following table summarizes the effects of SHP2 inhibitors on the viability of various cancer cell lines as reported in the literature. This can serve as a reference for expected outcomes.
| Cell Line | Cancer Type | SHP2 Inhibitor | Assay | Key Findings | Reference |
| RPMI-8226 | Multiple Myeloma | SHP099, RMC-4550 | CCK-8 | Dose- and time-dependent decrease in cell viability. | [5] |
| NCI-H929 | Multiple Myeloma | SHP099, RMC-4550 | CCK-8 | Significant impairment of cell proliferation in a dose- and time-dependent manner. | [5] |
| KYSE520 | Esophageal Cancer | SHP099 | CellTiter-Glo | Inhibition of cell viability with an IC50 in the micromolar range. | [10] |
| MV4;11 | Acute Myeloid Leukemia | SHP099 | CellTiter-Glo | Dose-dependent inhibition of cell survival. | [10] |
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the inhibitor. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Western Blotting for Pathway Analysis
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-SHP2, SHP2, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation. A decrease in the p-SHP2/SHP2 and p-ERK/ERK ratios indicates successful target inhibition.[5]
Diagrams
Caption: SHP2 signaling pathway and the mechanism of action for this compound.
Caption: Experimental workflow for a typical cell viability assay.
Caption: Troubleshooting decision tree for unexpected cell viability results.
References
- 1. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Phase separation of disease-associated SHP2 mutants underlies MAPK hyperactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Shp2-IN-9 cross-reactivity with SHP1
This guide provides researchers, scientists, and drug development professionals with technical information and answers to frequently asked questions regarding the cross-reactivity of the SHP2 inhibitor, Shp2-IN-9, with its closely related homolog, SHP1.
Frequently Asked Questions (FAQs)
Q1: What is the reported selectivity of this compound for SHP2 over SHP1?
This compound is a novel hydroxyindole carboxylic acid-based inhibitor targeting the active site of SHP2.[1] It has been shown to exhibit a moderate degree of selectivity for SHP2 over its close homolog SHP1. Quantitative analysis indicates a 7-fold preference for SHP2 compared to SHP1.[1]
Data Summary: Inhibitor Potency and Selectivity
| Compound | Target | IC50 | Selectivity vs. SHP1 | Selectivity vs. PTP1B |
| This compound | SHP2 | 200 nM | 7-fold | 11-fold |
| SHP1 | ~1400 nM | - | - | |
| PTP1B | ~2200 nM | - | - |
-
IC50 values are a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency.
-
Selectivity is calculated as the ratio of IC50 (SHP1 or PTP1B) / IC50 (SHP2).
Q2: How is the cross-reactivity of a SHP2 inhibitor like this compound experimentally determined?
The selectivity of a SHP2 inhibitor is typically assessed using a combination of in vitro biochemical assays and cell-based target engagement assays.
1. Biochemical Phosphatase Activity Assay (IC50 Determination)
This is the primary method used to determine the potency and selectivity of an inhibitor against purified enzymes.
Objective: To measure the concentration of this compound required to inhibit the enzymatic activity of SHP2 and SHP1 by 50% (IC50).
Methodology:
-
Enzyme Preparation: Recombinant human SHP2 and SHP1 proteins are purified.
-
Substrate: A synthetic phosphopeptide substrate, such as DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) or a peptide corresponding to a known SHP2 substrate, is used. The hydrolysis of this substrate by the phosphatase results in a fluorescent or colorimetric signal.
-
Inhibitor Preparation: this compound is serially diluted to create a range of concentrations.
-
Assay Procedure:
-
The purified SHP2 or SHP1 enzyme is pre-incubated with the various concentrations of this compound (and a vehicle control, e.g., DMSO) in an appropriate assay buffer.
-
The reaction is initiated by adding the phosphopeptide substrate.
-
The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
The reaction is stopped, and the product formation is measured using a fluorescence or absorbance plate reader.
-
-
Data Analysis: The signal is plotted against the inhibitor concentration. A dose-response curve is generated, and the IC50 value is calculated using non-linear regression analysis. The selectivity is determined by comparing the IC50 values for SHP2 and SHP1.
Experimental Workflow: IC50 Determination
References
Technical Support Center: Investigating Shp2-IN-9 Effects on Mitochondrial Function
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the effects of the Shp2 inhibitor, Shp2-IN-9, on mitochondrial function.
Frequently Asked Questions (FAQs)
Q1: We are observing changes in mitochondrial respiration after treating cells with this compound. How can we be sure this is a direct effect of Shp2 inhibition and not an off-target effect?
A1: This is a critical consideration. While Shp2 is known to localize to mitochondria and influence metabolism, allosteric inhibitors can have off-target effects.[1][2][3][4][5] To dissect the on-target versus off-target effects of this compound, we recommend the following control experiments:
-
Use a structurally unrelated Shp2 inhibitor: Comparing the effects of this compound with another validated allosteric Shp2 inhibitor (e.g., SHP099) can help determine if the observed phenotype is specific to Shp2 inhibition or an artifact of the chemical scaffold of this compound.
-
Genetic knockdown or knockout of Shp2: The most definitive control is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate Shp2 expression. If the mitochondrial phenotype observed with this compound is recapitulated in Shp2-deficient cells, it strongly suggests an on-target effect.
-
Rescue experiment: In Shp2 knockout or knockdown cells, re-expression of wild-type Shp2 should rescue the mitochondrial phenotype. Conversely, expressing a drug-resistant Shp2 mutant should render the cells insensitive to this compound's effects on mitochondria if they are on-target.
-
Test for known off-target effects: Some allosteric Shp2 inhibitors have been shown to inhibit autophagy by accumulating in lysosomes.[2][3][4] It is advisable to assess autophagic flux in your experimental system.
Q2: What is the known role of Shp2 in mitochondrial function?
A2: Shp2 has a multifaceted role in regulating mitochondrial function. It is present in the mitochondrial intermembrane space and has been implicated in:
-
Regulation of Mitochondrial Metabolism: Shp2 can influence oxidative phosphorylation.[6] Activating mutations in Shp2 have been shown to enhance mitochondrial metabolism, leading to increased oxidative stress.[7][8] Conversely, activation of Shp2 can also negatively regulate mitochondrial metabolism.[6]
-
Control of Reactive Oxygen Species (ROS) Production: Shp2 appears to play a role in modulating mitochondrial ROS levels.[9][10] Overexpression of Shp2 has been shown to decrease mitochondrial ROS.[9]
-
Induction of Mitophagy: Shp2 can influence the process of mitophagy, the selective removal of damaged mitochondria, through pathways involving AMPK and mTORC1.[6]
-
Mitochondrial Homeostasis: Shp2 is suggested to be essential for maintaining mitochondrial homeostasis.[11]
Q3: We are seeing a decrease in mitochondrial membrane potential with this compound treatment. What are the possible interpretations?
A3: A decrease in mitochondrial membrane potential (ΔΨm) is a common indicator of mitochondrial dysfunction.[12][13][14][15] Possible interpretations include:
-
Inhibition of the Electron Transport Chain (ETC): this compound could be directly or indirectly inhibiting one of the ETC complexes, leading to a reduced proton gradient and consequently a lower ΔΨm.
-
Increased Proton Leak: The compound might be acting as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane.
-
Opening of the Mitochondrial Permeability Transition Pore (mPTP): A sustained opening of the mPTP can lead to the collapse of the ΔΨm.
-
Induction of Apoptosis: A decrease in ΔΨm is an early event in the apoptotic cascade.[14][15]
To differentiate between these possibilities, we recommend further experiments such as measuring oxygen consumption rate (OCR) to assess ETC function and using specific apoptosis assays.
Troubleshooting Guides
Problem 1: Inconsistent results in mitochondrial respiration measurements (OCR).
| Potential Cause | Troubleshooting Steps |
| Cell Seeding Density | Optimize cell seeding density to ensure a consistent number of cells per well. Create a growth curve for your cell line to determine the optimal density for the duration of your experiment. |
| Reagent Preparation and Handling | Prepare fresh reagents for each experiment. Ensure proper storage of stock solutions. When using a Clark-type electrode or similar respirometry system, calibrate the instrument before each use.[16] |
| Inhibitor Concentration and Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for this compound. |
| Off-Target Effects | As detailed in FAQ 1, perform control experiments using genetic knockdown of Shp2 or a structurally different inhibitor to confirm the observed effects are on-target. |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase before treatment. High levels of cell death can lead to inconsistent OCR measurements. |
Problem 2: High background fluorescence in mitochondrial membrane potential assays.
| Potential Cause | Troubleshooting Steps |
| Dye Concentration | Titrate the concentration of the fluorescent dye (e.g., TMRE, JC-1) to find the optimal concentration that provides a good signal-to-noise ratio without causing toxicity.[13][14] |
| Washing Steps | Ensure adequate washing steps to remove excess dye from the media and the outside of the cells. |
| Autofluorescence | Include an unstained control to measure the intrinsic autofluorescence of your cells and subtract this from your measurements. |
| Phototoxicity | Minimize the exposure of fluorescently labeled cells to excitation light to prevent phototoxicity and photobleaching. |
| Use of Positive and Negative Controls | Include a positive control for depolarization (e.g., FCCP or CCCP) and a negative control (vehicle-treated cells) in every experiment.[14] |
Problem 3: Difficulty in detecting changes in mitochondrial ROS production.
| Potential Cause | Troubleshooting Steps |
| Choice of ROS Probe | Use a mitochondria-specific ROS probe, such as MitoSOX Red, to specifically measure mitochondrial superoxide.[17] Be aware that some probes can be prone to artifacts.[18] |
| Timing of Measurement | ROS production can be transient. Perform a time-course experiment to identify the optimal time point for measurement after this compound treatment. |
| Probe Loading and Incubation | Optimize the loading concentration and incubation time for the ROS probe. Protect from light during incubation. |
| Use of Positive Control | Include a positive control that is known to induce mitochondrial ROS (e.g., Antimycin A) to validate the assay. |
| Cellular Antioxidant Capacity | Be aware that cellular antioxidant systems can quench ROS. Consider measuring the expression or activity of key antioxidant enzymes. |
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Respiration using High-Resolution Respirometry
This protocol is adapted for assessing mitochondrial function in intact cells following treatment with this compound.[19][20][21]
Materials:
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
-
Respiration medium (e.g., MiR05)
-
Digitonin
-
Substrates for Complex I (e.g., malate, glutamate, pyruvate)
-
Substrate for Complex II (e.g., succinate)
-
ADP
-
Oligomycin
-
FCCP (or other uncoupler)
-
Rotenone
-
Antimycin A
-
This compound
-
Cell culture medium
-
Cultured cells
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. Treat cells with the desired concentration of this compound or vehicle control for the predetermined time.
-
Harvesting: Harvest the cells and resuspend them in pre-warmed respiration medium at a concentration of 1 x 10^6 cells/mL.
-
Respirometer Calibration: Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions.[19]
-
Baseline Respiration: Add the cell suspension to the respirometer chambers and allow the signal to stabilize to measure the routine respiration.
-
Permeabilization: Add digitonin to permeabilize the cell membrane, allowing for the addition of mitochondrial substrates.
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
-
Complex I-linked Respiration: Add malate and glutamate (or pyruvate) to fuel Complex I.
-
State 3 Respiration (Oxidative Phosphorylation): Add a saturating concentration of ADP to stimulate ATP synthesis.
-
State 4o Respiration (Leak Respiration): Add oligomycin to inhibit ATP synthase.
-
ETS Capacity: Titrate FCCP to uncouple the electron transport system and measure maximal respiration.
-
Complex II-linked Respiration: Add rotenone to inhibit Complex I, then add succinate to measure Complex II-supported respiration.
-
Residual Oxygen Consumption: Add antimycin A to inhibit Complex III and determine the non-mitochondrial oxygen consumption.
-
-
Data Analysis: Analyze the oxygen consumption rates at each step to determine parameters such as routine respiration, leak respiration, ATP-linked respiration, and maximal electron transport system capacity.
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE).[14]
Materials:
-
TMRE stock solution (in DMSO)
-
FCCP (positive control)
-
This compound
-
Cell culture medium
-
Cultured cells
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Plating: Plate cells in a suitable format for fluorescence imaging or plate reader analysis (e.g., glass-bottom dishes or black-walled microplates).
-
Treatment: Treat cells with this compound or vehicle control for the desired time.
-
Dye Loading: Add TMRE to the cell culture medium at a final concentration of 10-100 nM and incubate for 20-30 minutes at 37°C.
-
Washing: Gently wash the cells with pre-warmed medium to remove excess dye.
-
Imaging/Measurement:
-
Microscopy: Acquire images using a fluorescence microscope with appropriate filters for rhodamine.
-
Plate Reader: Measure the fluorescence intensity using an excitation wavelength of ~549 nm and an emission wavelength of ~575 nm.
-
-
Positive Control: In a separate well, add FCCP (e.g., 10 µM) to depolarize the mitochondria and confirm that the TMRE signal is sensitive to changes in ΔΨm.
-
Data Analysis: Quantify the fluorescence intensity per cell or per well. A decrease in TMRE fluorescence indicates mitochondrial depolarization.
Protocol 3: Measurement of Mitochondrial Superoxide Production
This protocol uses the fluorescent probe MitoSOX Red.[17]
Materials:
-
MitoSOX Red reagent
-
Antimycin A (positive control)
-
This compound
-
Cell culture medium
-
Cultured cells
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Plating and Treatment: Plate and treat cells with this compound or vehicle control as described in the previous protocols.
-
Probe Loading: Add MitoSOX Red to the cell culture medium at a final concentration of 2.5-5 µM and incubate for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells with pre-warmed buffer (e.g., HBSS or PBS).
-
Measurement:
-
Microscopy: Acquire images using a fluorescence microscope with an excitation of ~510 nm and emission of ~580 nm.
-
Flow Cytometry: Harvest the cells and analyze them on a flow cytometer using the appropriate laser and filter combination for red fluorescence.
-
-
Positive Control: Treat a separate set of cells with a known inducer of mitochondrial ROS, such as Antimycin A, to validate the assay.
-
Data Analysis: Quantify the mean fluorescence intensity. An increase in MitoSOX Red fluorescence indicates an increase in mitochondrial superoxide production.
Signaling Pathways and Experimental Workflows
Caption: Shp2 signaling in the canonical RTK/RAS/ERK pathway.
Caption: Experimental workflow for assessing mitochondrial function.
References
- 1. Off‐target inhibition by active site‐targeting SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JCI - Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers [jci.org]
- 4. Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SH2 Domain-Containing Phosphatase-SHP2 Attenuates Fibrotic Responses through Negative Regulation of Mitochondrial Metabolism in Lung Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of a Tumor-associated Activating Mutation in Protein Tyrosine Phosphatase Ptpn11 (Shp2) Enhances Mitochondrial Metabolism, Leading to Oxidative Stress and Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI Insight - Phase separation of SHP2E76K promotes malignant transformation of mesenchymal stem cells by activating mitochondrial complexes [insight.jci.org]
- 9. "Shping 2" different cellular localizations - a potential new player in aging processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Shping 2" different cellular localizations - a potential new player in aging processes | Aging [aging-us.com]
- 11. Targeting Shp2 as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial assay selection guide | Abcam [abcam.com]
- 13. Assays for Mitochondria Function | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Mitochondrial Membrane Potential Assay Kit (II) | Cell Signaling Technology [cellsignal.com]
- 15. biocompare.com [biocompare.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. sm.unife.it [sm.unife.it]
- 18. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. Measurement of Mitochondrial Respiration in Human and Mouse Skeletal Muscle Fibers by High-Resolution Respirometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Allosteric SHP2 Inhibitors: Shp2-IN-9 vs. The Field
For Researchers, Scientists, and Drug Development Professionals
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical node in cellular signaling and a compelling target for therapeutic intervention in oncology and other diseases. As a non-receptor protein tyrosine phosphatase, SHP2 plays a pivotal role in the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, downstream of various receptor tyrosine kinases (RTKs). Its aberrant activation is implicated in the pathogenesis of numerous cancers. The development of allosteric inhibitors, which stabilize the auto-inhibited conformation of SHP2, represents a significant advancement over traditional active-site inhibitors, offering improved selectivity and drug-like properties.
This guide provides a detailed comparison of Shp2-IN-9, a notable SHP2 inhibitor with brain penetrance, against other prominent allosteric SHP2 inhibitors, including the pioneering SHP099, and clinically investigated compounds such as TNO155 and RMC-4630. The comparative analysis is based on available preclinical data, focusing on biochemical potency, cellular activity, and pharmacokinetic profiles.
Mechanism of Action: Allosteric Inhibition of SHP2
Allosteric SHP2 inhibitors bind to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains.[1] This binding event locks SHP2 in its inactive, auto-inhibited conformation, preventing the catalytic PTP domain from accessing its substrates. This, in turn, dampens the downstream signaling of the RAS-ERK pathway, which is crucial for cell proliferation and survival in many cancer types.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and other key allosteric SHP2 inhibitors. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between different studies.
Table 1: Biochemical Potency of Allosteric SHP2 Inhibitors
| Inhibitor | Target | IC₅₀ (μM) | Assay Type | Reference |
| This compound | SHP2 | 1.174 | Enzymatic | [2] |
| SHP099 | SHP2 | 0.071 | Enzymatic | |
| TNO155 | SHP2 | 0.011 | Enzymatic | [] |
| RMC-4630 | SHP2 | Not Disclosed | - | - |
| IACS-13909 | SHP2 | 0.0157 | Enzymatic | [] |
Table 2: Cellular Activity of Allosteric SHP2 Inhibitors
| Inhibitor | Cell Line | Assay | EC₅₀/IC₅₀ (μM) | Reference |
| This compound | Various Cancer Cells | Proliferation | Not specified | [2] |
| SHP099 | KYSE-520 | p-ERK Inhibition | 0.25 | |
| KYSE-520 | Anti-proliferation | 2.5 | ||
| TNO155 | Various | Anti-proliferation | Variable | [4] |
| RMC-4630 | Various | Anti-proliferation | Variable |
Table 3: Selectivity and Pharmacokinetic Parameters
| Inhibitor | Selectivity (vs. SHP1) | Oral Bioavailability | Key PK Feature | Reference |
| This compound | 85-fold | In vivo efficacy shown | Blood-Brain Barrier Penetration | [2] |
| SHP099 | >1000-fold | Yes | Well-tolerated in mice | |
| TNO155 | High | Yes | In clinical trials | [] |
| RMC-4630 | High | Yes | In clinical trials | [] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize SHP2 inhibitors.
Biochemical SHP2 Phosphatase Activity Assay
This assay quantifies the enzymatic activity of SHP2 and the potency of inhibitors in a purified system.
-
Reagents and Materials:
-
Recombinant human SHP2 protein
-
Phosphatase substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
Assay buffer: e.g., 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, and 0.05% BSA.
-
Test compounds (inhibitors) dissolved in DMSO.
-
384-well black plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the SHP2 enzyme to the assay buffer in the wells of the 384-well plate.
-
Add the test compounds to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding the DiFMUP substrate.
-
Monitor the increase in fluorescence (excitation/emission ~358/450 nm) over time, which corresponds to the dephosphorylation of DiFMUP by SHP2.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC₅₀ value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cellular p-ERK Inhibition Assay
This assay measures the ability of an inhibitor to block SHP2-mediated signaling within a cellular context by quantifying the phosphorylation of ERK, a downstream effector.
-
Cell Culture and Treatment:
-
Culture a suitable cancer cell line with known RTK-driven signaling (e.g., KYSE-520, which has amplified FGFR).
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for several hours to reduce basal signaling.
-
Treat the cells with serial dilutions of the SHP2 inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate growth factor (e.g., FGF) to activate the RTK-SHP2-ERK pathway.
-
-
Lysate Preparation and Analysis:
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Analyze the levels of phosphorylated ERK (p-ERK) and total ERK using a method such as Western blotting or a quantitative immunoassay (e.g., ELISA, AlphaLISA).
-
-
Data Analysis:
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Plot the normalized p-ERK levels against the inhibitor concentration.
-
Calculate the EC₅₀ value from the resulting dose-response curve.
-
SHP2 Signaling Pathway
SHP2 is a critical positive regulator of the RAS-ERK (MAPK) signaling pathway, which is activated by numerous receptor tyrosine kinases (RTKs). Upon ligand binding, RTKs autophosphorylate, creating docking sites for adaptor proteins like Grb2 and Gab1. SHP2 is recruited to these phosphotyrosine sites via its SH2 domains, leading to its activation. Activated SHP2 then dephosphorylates specific substrates, including the scaffolding protein Gab1, which ultimately promotes the activation of RAS. This initiates a phosphorylation cascade through RAF, MEK, and finally ERK, which translocates to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.
Conclusion
The landscape of allosteric SHP2 inhibitors is rapidly evolving, with several candidates progressing through clinical trials. This compound presents an interesting profile, particularly with its demonstrated ability to cross the blood-brain barrier, suggesting potential applications in central nervous system malignancies. However, based on the currently available public data, its biochemical potency appears to be lower than that of first-generation inhibitors like SHP099 and clinical candidates such as TNO155.
The choice of an optimal SHP2 inhibitor for research or therapeutic development will depend on a multitude of factors, including the specific cancer type, the presence of co-occurring mutations, and the desired pharmacokinetic properties. The data and protocols presented in this guide are intended to provide a foundational resource for researchers to navigate this promising class of targeted therapies. As more data from ongoing preclinical and clinical studies become available, a clearer picture of the therapeutic potential and specific advantages of each inhibitor will undoubtedly emerge.
References
A Comparative Guide to Allosteric SHP2 Inhibitors: Shp2-IN-9, SHP099, and RMC-4550
For Researchers, Scientists, and Drug Development Professionals
The non-receptor protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, has emerged as a critical node in oncogenic signaling pathways, primarily through its role in activating the RAS-MAPK cascade.[1] Its involvement in cell proliferation, survival, and differentiation has made it a compelling target for cancer therapy.[2][3] The development of allosteric inhibitors, which stabilize SHP2 in an auto-inhibited conformation, represents a significant breakthrough in targeting this previously challenging enzyme.[4][5] This guide provides an objective comparison of three such inhibitors: Shp2-IN-9, SHP099, and RMC-4550, supported by experimental data to aid researchers in selecting the appropriate tool for their preclinical studies.
Executive Summary
This guide presents a detailed comparison of three allosteric SHP2 inhibitors: this compound, SHP099, and RMC-4550. Key differentiators include their potency, with RMC-4550 demonstrating the highest biochemical activity, and their distinct preclinical profiles. This compound is notable for its enhanced blood-brain barrier penetration, suggesting potential for brain malignancy applications.[6] SHP099, the first-in-class allosteric inhibitor, is well-characterized and has been extensively profiled in numerous preclinical models.[7] RMC-4550 stands out for its exceptional potency and has shown significant efficacy in various cancer models, both as a monotherapy and in combination therapies.[8]
Data Presentation
Table 1: Biochemical and Cellular Activity
| Compound | Target | Biochemical IC50 | Cellular pERK Inhibition IC50 | Cell Proliferation IC50 | Selectivity |
| This compound | SHP2 | 1.174 µM[6][9] | Not explicitly reported | Not explicitly reported | 85-fold for SHP2 over SHP1[6][9] |
| SHP099 | SHP2 (wild-type) | 0.071 µM (71 nM)[7] | ~0.25 µM (in KYSE520 and MDA-MB-468 cells)[8] | 0.32 µM (MV4-11), 1.73 µM (TF-1)[7] | High selectivity over other phosphatases, including SHP1[7] |
| SHP2 (mutants) | 0.690 µM (D61Y), 1.241 µM (E69K), 0.416 µM (A72V), 2.896 µM (E76K)[7] | ||||
| RMC-4550 | SHP2 (wild-type) | 0.583 nM[8] | Not explicitly reported | Not explicitly reported | Highly selective for SHP2 over other phosphatases and kinases[8] |
Table 2: Preclinical Efficacy in Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Outcome |
| This compound | Cervix Cancer | Not specified | Inhibited tumor growth[6][9] |
| Glioblastoma | Not specified | Inhibited tumor growth[6][9] | |
| SHP099 | Esophageal Squamous Cell Carcinoma (KYSE520) | Oral gavage | Marked tumor growth inhibition[8] |
| Breast Cancer (HCC1806) | 75 mg/kg, daily, oral | In combination with a PI3K inhibitor, virtually absent tumor growth[10] | |
| Glioblastoma (G88) | 10 or 50 mg/kg, daily, oral | Dose-dependent decrease in tumor size[11] | |
| RMC-4550 | Pancreatic Ductal Adenocarcinoma | Not specified | Significant tumor regression in multiple models[12] |
| Hepatocellular Carcinoma (MHCC97H) | 30 mg/kg, daily, oral | In combination with an mTOR inhibitor, significant decrease in tumor growth[13] |
Note: Direct comparison of in vivo efficacy is challenging due to variations in experimental models, dosing schedules, and administration routes across different studies.
Experimental Protocols
Biochemical SHP2 Inhibition Assay
A common method to determine the biochemical potency of SHP2 inhibitors is a fluorescence-based enzymatic assay using a surrogate substrate like 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).
Protocol Outline:
-
Reagents: Recombinant full-length human SHP2 protein, SHP2-activating peptide (e.g., a dually phosphorylated IRS-1 peptide), DiFMUP substrate, assay buffer (e.g., 50 mM Tris pH 7.2, 100 mM NaCl, 5 mM DTT, 0.05% BSA).
-
Procedure: a. Prepare serial dilutions of the test inhibitor (this compound, SHP099, or RMC-4550) in DMSO. b. In a 384-well plate, add the SHP2 enzyme and the activating peptide to the assay buffer. c. Add the diluted inhibitor to the enzyme mixture and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for binding. d. Initiate the enzymatic reaction by adding the DiFMUP substrate. e. Monitor the fluorescence signal (excitation ~358 nm, emission ~450 nm) over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration. Determine the IC50 value by fitting the data to a four-parameter logistic equation.[14][15][16]
Cellular Phospho-ERK (pERK) Inhibition Assay
Western blotting is a standard technique to assess the ability of SHP2 inhibitors to block downstream signaling in cancer cell lines.
Protocol Outline:
-
Cell Culture: Culture a relevant cancer cell line (e.g., KYSE520 for esophageal cancer, MDA-MB-468 for breast cancer) to 70-80% confluency.
-
Treatment: Treat the cells with varying concentrations of the SHP2 inhibitor for a specified time (e.g., 1-2 hours). Include a vehicle control (DMSO).
-
Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane with primary antibodies against pERK1/2 (T202/Y204) and total ERK1/2 overnight at 4°C. e. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for pERK and total ERK. Normalize the pERK signal to the total ERK signal for each sample.[12][17][18]
In Vivo Tumor Xenograft Study
Animal models are crucial for evaluating the preclinical efficacy of SHP2 inhibitors.
Protocol Outline:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of a human cancer cell line (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the SHP2 inhibitor (formulated in a suitable vehicle) or vehicle control to the respective groups. A common route of administration is oral gavage. The dosing schedule can vary (e.g., daily, twice daily).
-
Monitoring: a. Measure tumor volume and body weight regularly (e.g., 2-3 times per week). b. Observe the general health and behavior of the animals.
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Data Analysis: Plot the mean tumor volume over time for each group. At the end of the study, excise and weigh the tumors. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of tumor growth inhibition.[10][19][20]
Visualization of Signaling Pathways and Experimental Workflows
Caption: SHP2's role in the RAS-ERK signaling cascade.
Caption: Workflow for preclinical assessment of SHP2 inhibitors.
Caption: Logical comparison of key features of the SHP2 inhibitors.
References
- 1. Allosteric SHP2 inhibitors in cancer: Targeting the intersection of RAS, resistance, and the immune microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. irbm.com [irbm.com]
- 4. Allosteric Inhibitors of SHP2: An Updated Patent Review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A patent review of SHP2 allosteric inhibitors (2018-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting SHP2 phosphatase in breast cancer overcomes RTK-mediated resistance to PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Data-driven computational modeling identifies determinants of glioblastoma response to SHP2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacologic Inhibition of SHP2 Blocks Both PI3K and MEK Signaling in Low-epiregulin HNSCC via GAB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Validating Shp2-IN-9: A Comparative Guide to On-Target Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Shp2-IN-9's on-target activity against other prominent SHP2 inhibitors. The data presented herein is intended to offer an objective overview supported by experimental evidence to aid in the validation and application of this compound in preclinical research.
Introduction to SHP2 Inhibition
Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth, differentiation, and survival.[1][2] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, acting as a positive regulator downstream of multiple receptor tyrosine kinases (RTKs).[2][3] Activating mutations in SHP2 are linked to developmental disorders like Noonan syndrome and various cancers, making it a compelling target for therapeutic intervention.[2][4]
This compound is a small molecule inhibitor identified through computer-aided drug design.[5] It functions by stabilizing the autoinhibited conformation of SHP2, a mechanism shared by several other advanced allosteric inhibitors.[2][5] This guide will compare the biochemical and cellular activity of this compound with other well-characterized SHP2 inhibitors, including SHP099, TNO155, and RMC-4550.
Comparative On-Target Activity
The efficacy of a SHP2 inhibitor is determined by its potency in enzymatic and cellular assays, as well as its selectivity over other phosphatases, particularly the highly homologous SHP1.
| Inhibitor | Type | SHP2 IC50 (Enzymatic) | SHP1 IC50 (Enzymatic) | Selectivity (SHP1/SHP2) | Cellular pERK IC50 | Reference |
| This compound | Allosteric | 9.8 µM | 72.7 µM | ~7.4-fold | Not Reported | [5] |
| SHP099 | Allosteric | 0.071 µM | >100 µM | >1400-fold | Not Reported | [2][] |
| TNO155 | Allosteric | 0.011 µM | Not Reported | Not Reported | 0.008 µM (KYSE520) | [7] |
| RMC-4550 | Allosteric | 1.55 nM (activated) | >10 µM | >6450-fold | 39 nM (PC9) | [8] |
| NSC-87877 | Catalytic Site | 0.318 µM | 0.335 µM | ~1-fold | Not Reported | [4][9] |
Table 1: Comparison of biochemical and cellular potency of selected SHP2 inhibitors.
Signaling Pathway and Mechanism of Action
SHP2 is activated downstream of RTKs. Upon growth factor binding, autophosphorylated RTKs recruit adaptor proteins like Grb2-associated binder (GAB) proteins. SHP2 is then recruited to these phosphorylated adaptors via its SH2 domains, leading to a conformational change that relieves its autoinhibition and activates its phosphatase domain. Activated SHP2 then dephosphorylates specific substrates, ultimately leading to the activation of the RAS-RAF-MEK-ERK cascade, which promotes cell proliferation and survival. Allosteric inhibitors like this compound bind to a pocket at the interface of the N-SH2, C-SH2, and PTP domains, locking the enzyme in its inactive, autoinhibited state.
Experimental Protocols for On-Target Validation
Validating the on-target activity of this compound involves a series of biochemical and cell-based assays to confirm direct binding, enzymatic inhibition, and downstream pathway modulation.
SHP2 Enzymatic Assay
This assay directly measures the ability of this compound to inhibit the phosphatase activity of purified SHP2 protein.
-
Principle: A fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), is used. SHP2 dephosphorylates DiFMUP, producing a fluorescent product (DiFMU) that can be quantified.
-
Methodology:
-
Recombinant full-length SHP2 protein is diluted in assay buffer.
-
The protein is pre-incubated with varying concentrations of this compound (or a vehicle control, e.g., DMSO) in a 96- or 384-well plate.
-
The enzymatic reaction is initiated by adding the DiFMUP substrate.
-
The plate is incubated at room temperature or 37°C, and the fluorescence intensity is measured at regular intervals using a plate reader (Excitation: ~350 nm, Emission: ~450 nm).[10]
-
The rate of reaction is calculated, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement of an inhibitor within a cellular context.
-
Principle: The binding of a ligand (inhibitor) to its target protein typically increases the protein's thermal stability. CETSA measures this stabilization by heating cell lysates or intact cells to a range of temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.[11][12]
-
Methodology:
-
Culture cells of interest (e.g., a cancer cell line with RTK activation) and treat them with this compound or a vehicle control for a defined period.
-
Harvest the cells and lyse them.
-
Aliquot the cell lysate into PCR tubes and heat them across a temperature gradient using a thermocycler for 3 minutes.[13]
-
Cool the samples and centrifuge to pellet the denatured, aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble SHP2 in each sample by Western blotting or other protein detection methods.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and target engagement.[12]
-
Western Blot for Downstream Signaling (p-ERK)
This assay assesses the functional consequence of SHP2 inhibition on its downstream signaling pathway.
-
Principle: Since SHP2 is a key activator of the RAS-MAPK pathway, its inhibition should lead to a decrease in the phosphorylation of downstream kinases, particularly ERK.
-
Methodology:
-
Seed a relevant cell line (e.g., KYSE-520, which is RTK-driven) and allow cells to attach.
-
Starve the cells (e.g., in serum-free media) to reduce basal signaling.
-
Treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the pathway with an appropriate growth factor (e.g., EGF or HGF) for a short period to induce robust signaling.
-
Lyse the cells and quantify total protein concentration.
-
Perform SDS-PAGE and Western blotting using primary antibodies against phospho-ERK (p-ERK) and total ERK (as a loading control).
-
A dose-dependent decrease in the p-ERK/total ERK ratio demonstrates on-target pathway inhibition.[8][14]
-
Conclusion
This compound demonstrates clear on-target activity by inhibiting the enzymatic function of SHP2 and is selective over the related phosphatase SHP1.[5] However, when compared to other allosteric inhibitors like TNO155 and RMC-4550, its potency is significantly lower.[7][8] While this compound serves as a valuable chemical probe for studying SHP2 biology, its utility as a lead compound for therapeutic development may be limited by its micromolar potency. The experimental protocols outlined in this guide provide a robust framework for researchers to independently validate the on-target activity of this compound and compare its performance with other inhibitors in their specific models of interest.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule inhibitor that stabilizes the autoinhibited conformation of the oncogenic tyrosine phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors [jove.com]
- 12. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
Shp2-IN-9: A Comparative Analysis of Efficacy in SHP2 Mutant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Shp2-IN-9 in various SHP2 mutant cell lines, benchmarked against other known SHP2 inhibitors. The information is curated to assist in the evaluation and potential application of this compound in preclinical research and drug development.
Introduction to SHP2 and its Role in Cancer
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node in multiple cellular pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[1][2] It plays a pivotal role in cell growth, proliferation, differentiation, and survival. Gain-of-function mutations in PTPN11 are associated with developmental disorders like Noonan syndrome and various malignancies, including juvenile myelomonocytic leukemia (JMML) and solid tumors.[3][4] These mutations often lead to a constitutively active SHP2 protein, driving oncogenic signaling. Consequently, SHP2 has emerged as a compelling target for cancer therapy.
This compound (also known as compound 1 or LY6) is a small molecule inhibitor designed to stabilize the auto-inhibited conformation of SHP2. This guide will delve into its efficacy, particularly in the context of SHP2 mutations, and compare it with other notable SHP2 inhibitors.
Comparative Efficacy of SHP2 Inhibitors
The following table summarizes the available biochemical and cellular potency data for this compound and other well-characterized SHP2 inhibitors, SHP099 and RMC-4550.
| Inhibitor | Target | IC50 (μM) - Biochemical Assay | Cell Line | SHP2 Mutation | Cellular Efficacy | Reference |
| This compound (LY6/compound 29) | Wild-Type SHP2 | 9.8 | - | - | - | [1] |
| SHP1 | 72.7 | - | - | - | [1] | |
| SHP2 PTP Domain | 20.87 | - | - | - | ||
| SHP2 E76K Mutant | 7.67 | - | - | - | [1] | |
| PTPN11E76K/+ MEFs | - | Mouse Embryonic Fibroblasts | E76K | More sensitive than WT MEFs | ||
| H661 | - | Human Lung Cancer | N58S | More sensitive than H596 (WT) | [1] | |
| Myeloid blasts from JMML patients | - | Primary Cells | E76K | Colony formation was "exquisitely sensitive" | [1] | |
| SHP099 | Wild-Type SHP2 | ~0.07 | - | - | - | [5] |
| SHP2 E76K Mutant | ~10 | - | - | Weakly inhibits | [6] | |
| TF-1/SHP2 E76K | - | Human Erythroleukemia | E76K | Marginal effect on cell growth | [7] | |
| TF-1/SHP2 D61Y | - | Human Erythroleukemia | D61Y | Marginal effect on cell growth | [7] | |
| TF-1/SHP2 A72V | - | Human Erythroleukemia | A72V | Marginal effect on cell growth | [7] | |
| TF-1/SHP2 E69K | - | Human Erythroleukemia | E69K | IC50 of 1.46 ± 0.46 μM | [7] | |
| RMC-4550 | Wild-Type SHP2 | ~0.000583 | - | - | - | [1] |
| RPMI-8226 | - | Multiple Myeloma | Not specified | Inhibited cell proliferation | [8] | |
| NCI-H929 | - | Multiple Myeloma | Not specified | Inhibited cell proliferation | [8] |
Key Observations:
-
This compound demonstrates notable potency against the SHP2 E76K mutant , a common leukemia-associated mutation that confers resistance to allosteric inhibitors like SHP099.[1][6]
-
Cell lines harboring SHP2 activating mutations (E76K and N58S) show increased sensitivity to this compound compared to their wild-type counterparts.[1]
-
This compound exhibits a greater than 7-fold selectivity for SHP2 over the closely related phosphatase SHP1.
-
Allosteric inhibitors such as SHP099 are highly potent against wild-type SHP2 but lose significant efficacy against certain SHP2 mutants (e.g., E76K, D61Y, A72V) that favor an open, active conformation.[7] The E69K mutant, however, retains sensitivity to SHP099.[7]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams illustrate the SHP2 signaling pathway and a typical experimental workflow.
Caption: SHP2 Signaling Pathway.
Caption: Experimental Workflow for SHP2 Inhibitor Evaluation.
Experimental Protocols
SHP2 Biochemical Inhibition Assay
This protocol is adapted from methods utilizing the fluorogenic substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).[6][9]
-
Reagents:
-
Recombinant full-length wild-type or mutant SHP2 protein.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM DTT, 1 mM EDTA.
-
DiFMUP substrate (stock solution in DMSO).
-
SHP2 inhibitors (serial dilutions in DMSO).
-
For wild-type SHP2, a phosphopeptide activator (e.g., from IRS-1) is required to relieve auto-inhibition.
-
-
Procedure:
-
Prepare the reaction mixture in a 384-well black plate.
-
To each well, add the SHP2 enzyme (and activator for WT SHP2) diluted in assay buffer.
-
Add the SHP2 inhibitor at various concentrations. The final DMSO concentration should be kept below 1%.
-
Pre-incubate the enzyme and inhibitor for 30 minutes at room temperature.
-
Initiate the reaction by adding DiFMUP substrate.
-
Monitor the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) over time using a plate reader.
-
Calculate the initial reaction velocities and determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell Viability Assay (MTS Assay)
This protocol is a general guideline for assessing the effect of SHP2 inhibitors on cell proliferation.[3][10]
-
Materials:
-
SHP2 mutant and wild-type cell lines.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
SHP2 inhibitors (serial dilutions).
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the SHP2 inhibitor or vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
-
Colony Formation Assay
This assay assesses the long-term effect of inhibitors on the ability of single cells to form colonies.[11]
-
Materials:
-
SHP2 mutant and wild-type cell lines.
-
6-well cell culture plates.
-
Complete cell culture medium.
-
SHP2 inhibitors.
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol).
-
-
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates and allow them to attach.
-
Treat the cells with the SHP2 inhibitor at various concentrations.
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the inhibitor every 3-4 days.
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 20-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency and the surviving fraction for each treatment condition.
-
Conclusion
This compound presents a promising profile as a SHP2 inhibitor, particularly for cancers driven by specific SHP2 mutations that are resistant to other classes of inhibitors. Its ability to effectively target the E76K mutant, both biochemically and in cellular models, highlights its potential therapeutic value. Further investigation, including head-to-head comparisons with other next-generation SHP2 inhibitors in a broader panel of mutant cell lines and in vivo models, is warranted to fully elucidate its clinical potential. The experimental protocols provided herein offer a framework for such continued research and development efforts.
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Activating Mutation of SHP2 Establishes a Tumorigenic Phonotype Through Cell-Autonomous and Non-Cell-Autonomous Mechanisms [frontiersin.org]
- 5. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of leukemia-associated SHP2E69K mutant by the allosteric SHP2 inhibitor SHP099 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 9. Measuring Protein Tyrosine Phosphatase Activity Dependent on SH2 Domain-Mediated Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Cancer Research - TekTalk Newsletter [agilent.com]
Shp2-IN-9 in 2D vs. 3D Cell Cultures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The transition from traditional two-dimensional (2D) monolayer cell cultures to three-dimensional (3D) models, such as spheroids, represents a critical step towards more physiologically relevant in vitro cancer research.[1][2] 3D cultures better recapitulate the complex cellular interactions, nutrient and oxygen gradients, and drug penetration barriers of in vivo tumors.[3][4] This guide provides a comparative analysis of the anticipated effects of Shp2-IN-9, a SHP2 (Src homology 2 domain-containing phosphatase 2) inhibitor, in 2D versus 3D cell culture systems. Due to the limited availability of direct comparative studies on this compound, this guide will leverage data from other potent SHP2 inhibitors, such as RMC-4550, and established principles of 3D cell culture to provide an evidence-based comparison.
Data Presentation: Quantitative Comparison
The drug response of cancer cells is often significantly different between 2D and 3D models, with 3D cultures generally exhibiting increased resistance.[5] This is reflected in higher IC50 values, the concentration of a drug required to inhibit a biological process by 50%.
| Parameter | 2D Monolayer Culture | 3D Spheroid Culture | Rationale for Difference |
| Drug Sensitivity (IC50) | Lower IC50 values are expected. For example, the SHP2 inhibitor RMC-4550 showed an IC50 of 304 nM in NCI-H1666 cells grown in 2D.[2] | Higher IC50 values are anticipated.[6][7] The same SHP2 inhibitor, RMC-4550, had an IC50 greater than 10 µM in the same cell line grown as 3D spheroids.[2] | Limited drug penetration into the spheroid core, altered cell proliferation rates, and changes in signaling pathways contribute to increased resistance in 3D models.[3][8] |
| Cell Proliferation | Cells typically exhibit rapid and uniform proliferation. | Proliferation is often slower and heterogeneous, with a gradient of proliferating cells in the outer layers and quiescent or necrotic cells in the core. | Nutrient and oxygen gradients within the spheroid create a microenvironment that more closely mimics an in vivo tumor.[4] |
| Signaling Pathway Activity | Signaling pathways like PI3K/AKT/mTOR are often hyperactivated. | 3D cultures can exhibit lower basal activity of pathways like AKT-mTOR-S6K. However, the spatial organization can lead to distinct signaling rewiring upon drug treatment.[6] | The complex cell-cell and cell-extracellular matrix (ECM) interactions in 3D models influence intracellular signaling cascades.[8] |
Signaling Pathways and the Role of SHP2
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling cascades, most notably the RAS-MAPK pathway, which is critical for cell proliferation and survival.[9][10] It can also modulate the PI3K-AKT and JAK-STAT pathways.[11] this compound, as a SHP2 inhibitor, is expected to suppress these signaling pathways, leading to anti-cancer effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Video: Assessing Cell Viability and Death in 3D Spheroid Cultures of Cancer Cells [jove.com]
- 4. Advanced Cellular Models for Preclinical Drug Testing: From 2D Cultures to Organ-on-a-Chip Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differences in drug sensitivity between two-dimensional and three-dimensional culture systems in triple-negative breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2D and 3D cell cultures – a comparison of different types of cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3D-ViaFlow: A Quantitative Viability Assay for Multicellular Spheroids | Springer Nature Experiments [experiments.springernature.com]
- 10. High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
Validating Shp2-IN-9-Induced Apoptosis: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of experimental data and methodologies for validating apoptosis induced by the Shp2 inhibitor, Shp2-IN-9. This guide also contrasts its performance with other widely used Shp2 inhibitors, SHP099 and RMC-4550, to aid in the selection of appropriate research tools.
Introduction to Shp2 and Apoptosis
Src homology 2 domain-containing phosphatase 2 (Shp2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the RAS-MAPK pathway, which is vital for cell growth and survival.[1] Dysregulation of Shp2 activity is implicated in various cancers, making it a significant target for therapeutic intervention.[1] Inhibition of Shp2 has been shown to induce apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells.
This guide focuses on this compound, a Shp2 inhibitor, and provides a framework for validating its apoptosis-inducing capabilities. To offer a comprehensive perspective, we will compare its activity with two other well-characterized Shp2 inhibitors, SHP099 and RMC-4550.
Comparative Analysis of Shp2 Inhibitor-Induced Apoptosis
While direct comparative studies quantifying the apoptotic effects of this compound against other inhibitors are limited in publicly available literature, this section summarizes the pro-apoptotic activity of SHP099 and RMC-4550 to provide a benchmark for researchers evaluating this compound.
| Inhibitor | Cell Line | Concentration | Apoptotic Effect | Citation |
| SHP099 | RPMI-8226 (Multiple Myeloma) | 1, 10, 20, 30 µM | Dose-dependent increase in apoptotic cells, analyzed by flow cytometry. | |
| NCI-H929 (Multiple Myeloma) | 1, 10, 20, 30 µM | Dose-dependent increase in apoptotic cells, analyzed by flow cytometry. | ||
| MM.1S (Multiple Myeloma) | 20 µM (48h) | Significant enhancement of cleaved caspase-3 and BAK expression by Western blot. | ||
| RMC-4550 | RPMI-8226 (Multiple Myeloma) | 0-20 µM | Dose-dependent increase in apoptotic cells, detected by flow cytometry. | |
| NCI-H929 (Multiple Myeloma) | 0-20 µM | Dose-dependent increase in apoptotic cells, detected by flow cytometry. | ||
| MM.1S (Multiple Myeloma) | 10 µM (48h) | Significant enhancement of cleaved caspase-3 and BAK expression by Western blot. | ||
| This compound | - | - | Data not available in the public domain. | - |
Experimental Protocols for Validating Apoptosis
To rigorously validate this compound-induced apoptosis, a combination of the following well-established experimental protocols is recommended.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This is a widely used method to detect and quantify apoptotic cells. Early in apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with various concentrations of this compound for desired time points. Include untreated and positive controls (e.g., staurosporine-treated cells).
-
Cell Harvesting: Gently harvest cells, including any floating cells in the medium, and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis. Effector caspases, such as caspase-3, are activated during the apoptotic cascade and cleave various cellular substrates.
Protocol:
-
Cell Lysis: Treat cells with this compound, harvest, and lyse to release cellular contents.
-
Substrate Addition: Add a caspase-3 colorimetric or fluorometric substrate (e.g., DEVD-pNA or DEVD-AFC) to the cell lysate.
-
Incubation: Incubate at 37°C to allow for cleavage of the substrate by active caspase-3.
-
Detection: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader. The signal is proportional to the caspase-3 activity.
Western Blotting for Apoptosis-Related Proteins
Western blotting can be used to detect the cleavage of key apoptotic proteins, providing biochemical evidence of apoptosis.
Protocol:
-
Protein Extraction: Treat cells with this compound, harvest, and extract total protein.
-
SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies specific for apoptosis markers such as:
-
Cleaved Caspase-3: Detects the active form of caspase-3.
-
Cleaved PARP: Poly(ADP-ribose) polymerase is a substrate of activated caspase-3; its cleavage is a hallmark of apoptosis.
-
Bcl-2 family proteins: Analyze the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.
-
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizing the Experimental Workflow and Signaling Pathway
To aid in the conceptualization of the experimental design and the underlying biological processes, the following diagrams are provided.
Caption: Workflow for apoptosis validation.
Caption: Shp2 signaling pathway and apoptosis.
References
A Comparative Analysis of Shp2-IN-9 and Other Active Site Inhibitors for Cancer Research
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy and methodologies of various active site inhibitors targeting the protein tyrosine phosphatase Shp2.
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a critical regulator of cell signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT cascades. Its role in promoting cell survival, proliferation, and differentiation has established it as a significant target in cancer therapy. This guide provides a comparative analysis of Shp2-IN-9 and other notable active site inhibitors of Shp2, presenting key performance data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Performance Comparison of Shp2 Active Site Inhibitors
The following tables summarize the biochemical and cellular activities of this compound and a selection of other well-characterized active site inhibitors. This data facilitates a direct comparison of their potency, selectivity, and cellular efficacy.
Table 1: Biochemical Activity of Shp2 Active Site Inhibitors
| Inhibitor | Shp2 IC50 (µM) | Shp1 IC50 (µM) | PTP1B IC50 (µM) | Selectivity (Shp1/Shp2) | Mechanism of Inhibition |
| This compound | 1.174 | >100 | - | >85-fold | Not specified |
| NSC-87877 | 0.318 | 0.355 | 1.691 | ~1.1-fold | Competitive |
| IIB-08 | 5.5 | 15.7 | 14.3 | ~2.9-fold | Noncompetitive |
| 11a-1 | 0.2 | >1 (approx. 7-fold selective) | - | >5-fold | Not specified |
| GS-493 | 0.071 | 2.08 | 3.17 | ~29-fold | Not specified |
| PHPS1 | Ki = 0.73 | Ki = 10.7 | Ki = 5.8 | ~15-fold | Competitive |
| CNBDA | 5 | 125 | - | 25-fold | Competitive |
| CNBCA | 0.87 | 34.6 | 25.0 | ~40-fold | Competitive |
Table 2: Cellular Activity of Shp2 Active Site Inhibitors
| Inhibitor | Cell Line(s) | Cellular Effect | Reported IC50/Concentration |
| This compound | Cervix cancer, pancreatic cancer, large cell lung cancer, glioma cells | Inhibits cell proliferation and tumor growth in vivo | Not specified |
| NSC-87877 | HEK293, MDA-MB-468 | Inhibits EGF-induced Erk1/2 activation, reduces cell viability | 50 µM for Erk1/2 inhibition |
| IIB-08 | HEK293, NIH3T3 | Inhibits EGF-induced ERK1/2 activation | Not specified |
| 11a-1 | Lung cancer, breast cancer, leukemia cell lines | Antiproliferative activity, inhibits Erk1/2 and Akt activation | Not specified |
| GS-493 | HPAF, LXFA 526L | Blocks HGF-stimulated EMT, inhibits soft agar growth | 40 µM for growth inhibition |
| PHPS1 | Various human tumor cell lines | Inhibits anchorage-independent growth, HGF/SF-induced Erk1/2 phosphorylation | 30 µM for proliferation inhibition |
| CNBDA | HER2-positive breast cancer cells | Suppresses cell proliferation, anchorage-independent growth, and mammosphere formation | Effective at µM concentrations |
| CNBCA | BT474, MDA-MB-468 | Inhibits Akt and ERK1/2 activation, suppresses cancer stem cell properties | IC50 of ~1 µM for signaling inhibition, 500 nM for stem cell properties |
Off-Target Considerations
A critical aspect of inhibitor selection is the potential for off-target effects. While active site inhibitors can be potent, their specificity can be a concern due to the conserved nature of the phosphatase catalytic domain.
-
NSC-87877 shows very little selectivity between Shp2 and the highly homologous Shp1.[1][2][3]
-
IIB-08, 11a-1, and GS-493 have been reported to exhibit off-target effects on the platelet-derived growth factor receptor β (PDGFRβ), a receptor tyrosine kinase.[4]
-
Allosteric inhibitors , such as SHP099, which bind to a site distinct from the active site, generally exhibit higher selectivity over other phosphatases.[5]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the process of inhibitor evaluation, the following diagrams illustrate the Shp2 signaling pathway and a typical experimental workflow for inhibitor characterization.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of Shp2 inhibitors.
In Vitro Shp2 Phosphatase Activity Assay (Fluorescence-based)
This assay measures the enzymatic activity of purified Shp2 protein and its inhibition by test compounds.
-
Materials:
-
Purified recombinant Shp2 protein (and other phosphatases like Shp1, PTP1B for selectivity).
-
Assay Buffer: Typically contains Tris-HCl (pH 7.2-7.5), NaCl, DTT, and a non-ionic detergent like Tween-20.
-
Substrate: A fluorogenic phosphatase substrate such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
384-well black plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a fixed concentration of purified Shp2 enzyme to each well of the 384-well plate containing the test compounds or DMSO (vehicle control).
-
Incubate the enzyme and compound mixture at room temperature for a defined period (e.g., 15-30 minutes) to allow for binding.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate to each well.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for DiFMUP). The rate of the reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
-
Cellular Proliferation Assay (e.g., MTT or Crystal Violet Assay)
This assay assesses the effect of Shp2 inhibitors on the growth and viability of cancer cells.
-
Materials:
-
Cancer cell lines (e.g., MDA-MB-468, HeLa).
-
Complete cell culture medium.
-
Test compounds.
-
96-well cell culture plates.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Crystal Violet staining solution.
-
Solubilization buffer (for MTT) or acetic acid (for Crystal Violet).
-
Microplate reader.
-
-
Procedure:
-
Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control) and incubate for a specified period (e.g., 48-72 hours).
-
For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
For the Crystal Violet assay, fix the cells with a suitable fixative (e.g., methanol), stain with Crystal Violet solution, and then wash to remove excess stain.
-
Elute the stain with a solvent like acetic acid.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 590 nm for Crystal Violet) using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.
-
Western Blotting for Phospho-ERK (p-ERK) Inhibition
This technique is used to determine the effect of Shp2 inhibitors on the downstream signaling of the MAPK pathway by measuring the phosphorylation status of ERK.
-
Materials:
-
Cancer cell lines.
-
Growth factors (e.g., EGF, HGF) to stimulate the pathway.
-
Test compounds.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Plate the cells and allow them to adhere. Serum-starve the cells overnight to reduce basal signaling.
-
Pre-treat the cells with the test compounds or DMSO for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 5-15 minutes) to induce ERK phosphorylation.
-
Lyse the cells and collect the protein lysates.
-
Quantify the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane and then incubate with the primary antibody against p-ERK.
-
After washing, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total ERK and a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of p-ERK.
-
Conclusion
The selection of an appropriate Shp2 inhibitor for research or therapeutic development requires a careful consideration of its potency, selectivity, and cellular activity. This compound demonstrates promising selectivity for Shp2 over Shp1, a key advantage over some earlier active site inhibitors like NSC-87877. However, a comprehensive evaluation should also include a thorough assessment of potential off-target effects. The experimental protocols outlined in this guide provide a framework for the rigorous characterization of novel and existing Shp2 inhibitors, enabling researchers to make informed decisions in their pursuit of effective cancer therapies. The continued development of highly selective and potent active site inhibitors, alongside the exploration of allosteric inhibitors, holds great promise for the future of Shp2-targeted cancer treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cellosaurus cell line MDA-MB-468 (CVCL_0419) [cellosaurus.org]
- 5. Aged Breast Matrix Bound Vesicles Promote Breast Cancer Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SHP2 Inhibitors: Assessing the Efficacy of Shp2-IN-9 and Other Key Molecules in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical efficacy of various SHP2 inhibitors in different cancer types. We present a detailed analysis of Shp2-IN-9, alongside other notable inhibitors such as TNO155, RMC-4630, and JAB-3068/JAB-3312, with a focus on quantitative data, experimental methodologies, and pathway interactions.
Introduction to SHP2 Inhibition in Cancer Therapy
Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node and a well-established proto-oncogene. SHP2 plays a pivotal role in mediating cellular signaling downstream of multiple receptor tyrosine kinases (RTKs), thereby activating the RAS-mitogen-activated protein kinase (MAPK) pathway, which is frequently hyperactivated in various cancers. Consequently, inhibiting SHP2 has emerged as a promising therapeutic strategy to counteract oncogenic signaling and overcome drug resistance. This guide focuses on comparing the efficacy of this compound with other prominent SHP2 inhibitors.
Comparative Efficacy of SHP2 Inhibitors
To facilitate a clear comparison, the following tables summarize the available quantitative data on the in vitro efficacy of various SHP2 inhibitors across different cancer cell lines.
Table 1: In Vitro Efficacy (IC50) of SHP2 Inhibitors Across Various Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |
| This compound | Data Not Available | - | - | - |
| TNO155 | Esophageal Squamous Cell Carcinoma | KYSE-520 | 100 | [1] |
| RMC-4630 (RMC-4550) | KRAS G12C Mutant Cancers | Various | < 2000 | [2] |
| JAB-3312 | Esophageal Squamous Cell Carcinoma | KYSE-520 | 7.4 | [3] |
Note: IC50 values represent the concentration of the inhibitor required to inhibit 50% of cell proliferation or enzymatic activity. Lower values indicate higher potency. Data for this compound is not publicly available in the searched resources.
Table 2: In Vitro SHP2 Enzymatic Inhibition
| Inhibitor | IC50 (nM) | Reference |
| This compound | Data Not Available | - |
| TNO155 | 11 | [1] |
| RMC-4630 (RMC-4550) | 0.58 | [2] |
| JAB-3312 | 1.9 | [3] |
In Vivo Preclinical Efficacy
This compound: Publicly available in vivo preclinical data for this compound is limited.
TNO155: In preclinical xenograft models, TNO155 has demonstrated anti-tumor activity, particularly in combination with other targeted agents. For instance, in a KRAS G12C non-small cell lung cancer (NSCLC) patient-derived xenograft (PDX) model, TNO155 in combination with a KRAS G12C inhibitor led to tumor shrinkage.
RMC-4630: In preclinical xenograft models of tumors with KRAS G12C, NF1 loss of function, or BRAF Class 3 mutations, RMC-4630 suppressed tumor growth in a dose-dependent manner. Intermittent dosing schedules have been shown to lead to increased tumor growth inhibition and more frequent and deeper tumor regressions compared to daily dosing.
JAB-3312: In a KYSE-520 xenograft mouse model, an oral dose of 1.0 mg/kg of JAB-3312 administered daily was sufficient to achieve 95% tumor growth inhibition (TGI).[3] Preclinical data also supports the combination of JAB-3312 with KRAS G12C, EGFR, MEK, or PD-1 inhibitors, showing superior anti-tumor efficacy.[4]
Signaling Pathways and Mechanisms of Action
SHP2 inhibitors primarily function by targeting the allosteric pocket of the SHP2 protein, stabilizing it in an inactive conformation. This prevents the dephosphorylation of its target proteins, thereby inhibiting the activation of the downstream RAS-RAF-MEK-ERK signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of SHP2 inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the SHP2 inhibitor (e.g., this compound) or vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.
Western Blotting for Phospho-ERK
This technique is used to assess the inhibition of the MAPK pathway by measuring the phosphorylation status of ERK.
-
Cell Lysis: Treat cells with the SHP2 inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
In Vivo Tumor Xenograft Study
Animal models are essential for evaluating the in vivo efficacy of drug candidates.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the SHP2 inhibitor (e.g., via oral gavage) and vehicle control according to the specified dosing schedule.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect.
Conclusion
While this compound is a known SHP2 inhibitor, publicly available quantitative data on its efficacy in various cancer types is currently lacking, which limits a direct and comprehensive comparison with other clinical-stage inhibitors like TNO155, RMC-4630, and JAB-3312. The available data for these other inhibitors demonstrate potent in vitro and in vivo activity, particularly in cancers with hyperactivated RTK and RAS-MAPK signaling. The provided experimental protocols offer a standardized framework for researchers to assess the efficacy of this compound and other novel SHP2 inhibitors in their own preclinical studies. Further research and data publication on this compound are necessary to fully understand its therapeutic potential in comparison to other agents in this class.
References
Validating Shp2-IN-9: A Comparative Guide to its Inhibition of Downstream Effectors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Shp2 inhibitor, Shp2-IN-9, with other widely studied inhibitors, focusing on the validation of its activity against downstream signaling effectors. While direct head-to-head comparative studies are limited, this document compiles available experimental data to offer an objective overview of its performance. Detailed experimental protocols for key validation assays are also provided to support your research endeavors.
Introduction to Shp2 and its Inhibition
Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a critical non-receptor protein tyrosine phosphatase. It plays a pivotal role in multiple signaling pathways, including the RAS-mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)/AKT, and Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathways.[1] By regulating these pathways, Shp2 is involved in fundamental cellular processes such as proliferation, differentiation, and survival.[1] Gain-of-function mutations in PTPN11 are associated with developmental disorders like Noonan syndrome and various cancers, making Shp2 a compelling therapeutic target.[1]
Shp2 inhibitors have emerged as a promising class of anti-cancer agents.[2] They can be broadly categorized into active-site inhibitors and allosteric inhibitors. Allosteric inhibitors, such as the widely studied SHP099, stabilize Shp2 in its inactive conformation, preventing its function.[2] This guide focuses on this compound, a specific Shp2 inhibitor, and compares its activity with other notable inhibitors in the field.
Comparative Analysis of Shp2 Inhibitors
The following tables summarize the available quantitative data for this compound and other prominent Shp2 inhibitors. It is important to note that the data are compiled from different studies and experimental conditions may vary.
Table 1: Biochemical Potency of Shp2 Inhibitors
| Inhibitor | IC50 (µM) | Selectivity vs. SHP1 | Notes |
| This compound | 1.174 | 85-fold | Specific SHP2 inhibitor with enhanced blood-brain barrier penetration. |
| SHP099 | 0.071 | >1000-fold | Potent and selective allosteric inhibitor. |
| TNO155 | 0.011 | High | Highly potent allosteric inhibitor currently in clinical trials. |
| RMC-4630 | Not explicitly stated, but potent | High | Allosteric inhibitor in clinical development. |
Table 2: Cellular Activity of Shp2 Inhibitors - Inhibition of p-ERK
| Inhibitor | Cell Line(s) | Effective Concentration | Key Findings |
| This compound | Cervix cancer, pancreatic cancer, large cell lung cancer, mouse glioma | Not specified | Effectively inhibits SHP2-mediated cell signaling. |
| SHP099 | Various cancer cell lines | 1-10 µM | Suppresses RAS-ERK signaling; can overcome resistance to other targeted therapies. |
| TNO155 | Various cancer cell lines | Sub-micromolar | Potent inhibitor of p-ERK in multiple cancer models. |
| RMC-4630 | Various cancer cell lines | Not specified | Effectively inhibits the MAPK pathway. |
Table 3: In Vivo Efficacy of Shp2 Inhibitors
| Inhibitor | Animal Model | Tumor Type | Key Findings |
| This compound | BABL/c mice | Cervix cancer, Glioblastoma | Inhibits tumor growth in vivo. |
| SHP099 | Mouse xenograft models | Various | Demonstrates anti-tumor efficacy, often in combination with other agents. |
| TNO155 | Mouse xenograft models | Various | Shows significant tumor growth inhibition. |
| RMC-4630 | Mouse xenograft models | Various | Effective in reducing tumor growth in preclinical models. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Shp2 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for Western blot analysis of p-ERK levels.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Shp2 Biochemical Phosphatase Assay
This assay measures the direct inhibitory effect of a compound on Shp2 enzymatic activity.
Materials:
-
Recombinant human Shp2 protein
-
Phosphatase assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 5 mM DTT)
-
Phosphopeptide substrate (e.g., DiFMUP - 6,8-Difluoro-4-Methylumbelliferyl Phosphate)
-
This compound and other inhibitors
-
384-well black plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a serial dilution of this compound and other test compounds in the assay buffer.
-
Add a defined concentration of recombinant Shp2 protein to each well of the 384-well plate.
-
Add the serially diluted compounds to the wells containing the enzyme and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding the phosphopeptide substrate (e.g., DiFMUP) to each well.
-
Immediately measure the fluorescence signal at appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for DiFMUP) over time using a plate reader.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[3][4]
Western Blotting for Phospho-ERK (p-ERK)
This widely used technique assesses the inhibition of downstream Shp2 signaling by measuring the phosphorylation status of ERK, a key MAPK pathway component.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
This compound and other inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2, anti-total ERK1/2, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or other inhibitors for a specified duration (e.g., 2, 6, 24 hours).
-
Lyse the cells using ice-cold lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total ERK and a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of p-ERK.[5]
Cell Viability/Proliferation Assay
This assay determines the effect of Shp2 inhibition on the growth and survival of cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound and other inhibitors
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed cells at a low density in 96-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or other inhibitors.
-
Incubate the cells for a desired period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for colorimetric or luminescent signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot the data to determine the GI50 (concentration for 50% growth inhibition).[6]
Conclusion
The available data suggests that this compound is a specific inhibitor of Shp2 with cellular and in vivo activity against various cancer types. While it may be less potent in biochemical assays compared to some allosteric inhibitors like TNO155, its enhanced blood-brain barrier penetration could offer a significant advantage for treating central nervous system malignancies. The provided comparative data and detailed experimental protocols serve as a valuable resource for researchers aiming to validate the effects of this compound and other Shp2 inhibitors on downstream signaling pathways. Further head-to-head studies are warranted to definitively establish the comparative efficacy of these promising therapeutic agents.
References
- 1. A comprehensive review of SHP2 and its role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Tyrosine Phosphatase Biochemical Inhibition Assays [bio-protocol.org]
- 4. Targeting Protein Tyrosine Phosphatase SHP2 for the Treatment of PTPN11- Associated Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacologic Inhibition of SHP2 Blocks Both PI3K and MEK Signaling in Low-epiregulin HNSCC via GAB1 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Target Validation: Shp2-IN-9 Versus Genetic Knockdown of PTPN11
A Comparative Guide for Researchers in Oncology and Drug Development
In the intricate world of cellular signaling, the protein tyrosine phosphatase Shp2, encoded by the PTPN11 gene, has emerged as a critical node in pathways driving cell growth and proliferation, most notably the RAS-MAPK pathway.[1][2] Its role in various cancers has made it a compelling target for therapeutic intervention.[3] Researchers seeking to probe the function of Shp2 and validate it as a drug target are faced with a fundamental choice of methodology: pharmacological inhibition with small molecules like Shp2-IN-9 or genetic knockdown of PTPN11. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid researchers in selecting the most appropriate strategy for their studies.
Mechanism of Action: A Tale of Two Approaches
This compound , a potent and selective small molecule inhibitor, targets the Shp2 protein directly. With an IC50 of 1.174 µM, it exhibits high specificity for Shp2 over its close homolog Shp1, showing 85-fold greater selectivity. This pharmacological approach offers the advantage of acute, dose-dependent, and reversible inhibition of Shp2's enzymatic activity.
Genetic knockdown of PTPN11 , typically achieved through techniques like small interfering RNA (siRNA) or short hairpin RNA (shRNA), operates at the genetic level. By degrading the PTPN11 mRNA, this method prevents the synthesis of the Shp2 protein, leading to a reduction in its overall cellular levels. This approach provides a powerful tool for studying the long-term consequences of Shp2 depletion.
Impact on Cellular Signaling and Function: A Quantitative Comparison
The primary function of Shp2 is to positively regulate the RAS-MAPK signaling cascade.[4][5] Both pharmacological inhibition and genetic knockdown are expected to attenuate this pathway, leading to downstream effects on cell proliferation and survival. The following tables summarize quantitative data from various studies, offering a comparative view of the efficacy of these two methods.
| Parameter | This compound | Genetic Knockdown of PTPN11 (siRNA/shRNA) | Reference |
| Inhibition of Shp2 | IC50: 1.174 µM | mRNA reduction: 73-81% Protein reduction: 71-79% | [6] |
| Selectivity | 85-fold more selective for Shp2 over Shp1 | High specificity for PTPN11 gene, but potential for off-target gene silencing.[7][8] | |
| Temporal Control | Acute, reversible, and dose-dependent | Slower onset, longer-lasting, and can be inducible |
Table 1: Comparison of Inhibition and Selectivity
| Cellular Process | Shp2 Inhibition (SHP099) | PTPN11 Knockdown | Reference |
| p-ERK Levels | Severe defect in ERK phosphorylation | Strong defect in ERK phosphorylation | [5] |
| p-S6 Levels | Severe defect in S6 phosphorylation | Strong defect in S6 phosphorylation | [5] |
| Cell Viability | Dose-dependent decrease in viability of multiple myeloma cells | Reduced proliferation in various cancer cell lines | [9][10] |
| Colony Formation | Inhibition of colony formation in multiple myeloma cells | [10] |
Table 2: Comparative Effects on Downstream Signaling and Cellular Phenotypes Note: Data for Shp2 inhibition in this table is for SHP099, a well-characterized allosteric inhibitor with a similar mechanism of action.
Experimental Protocols: A Guide to Implementation
Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments used to evaluate and compare the effects of this compound and PTPN11 knockdown.
siRNA-Mediated Knockdown of PTPN11
This protocol outlines the steps for transiently knocking down PTPN11 expression in a human cell line using siRNA.
Materials:
-
Human cell line of interest (e.g., HeLa, A549)
-
PTPN11-specific siRNA and non-targeting control siRNA
-
siRNA transfection reagent
-
Antibiotic-free normal growth medium
-
siRNA Transfection Medium
-
Phosphate-buffered saline (PBS)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 ml of antibiotic-free normal growth medium. Incubate at 37°C in a CO2 incubator until the cells are 60-80% confluent.[8][11]
-
Prepare siRNA-Transfection Reagent Complex:
-
Transfection:
-
Post-Transfection:
-
Assay: Assay the cells for gene knockdown and phenotypic changes 24-72 hours post-transfection.[12]
Western Blot Analysis of p-ERK Levels
This protocol describes how to measure the phosphorylation of ERK, a key downstream target of Shp2, following treatment with this compound or PTPN11 knockdown.
Materials:
-
Cell lysates from treated and control cells
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH or beta-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK) diluted in blocking buffer overnight at 4°C with gentle shaking.[13]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[13]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[13]
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.[13]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK and a loading control like GAPDH or beta-actin.
Visualizing the Comparison: Signaling Pathways and Experimental Logic
Diagrams generated using Graphviz provide a clear visual representation of the concepts discussed.
Caption: Comparison of this compound and PTPN11 Knockdown Mechanisms.
Caption: Experimental Workflow for Comparing this compound and PTPN11 Knockdown.
Off-Target Effects: A Critical Consideration
A significant factor in choosing between pharmacological and genetic approaches is the potential for off-target effects.
This compound: While designed for specificity, small molecule inhibitors can sometimes interact with unintended protein targets.[14] Rigorous testing against a panel of related phosphatases and kinases is essential to characterize the selectivity profile of any inhibitor.[2] Some allosteric Shp2 inhibitors have been reported to have off-target effects, such as inhibiting autophagy in a Shp2-independent manner.[15]
Genetic Knockdown: siRNA-mediated knockdown is also prone to off-target effects, where the siRNA sequence unintentionally matches and silences other mRNAs besides the intended target.[7][8] This can lead to confounding phenotypic changes. The use of multiple different siRNA sequences targeting the same gene and careful selection of control siRNAs are crucial to mitigate and identify off-target effects.[7]
Conclusion: Choosing the Right Tool for the Job
Both this compound and genetic knockdown of PTPN11 are valuable tools for dissecting the role of Shp2 in cellular processes. The choice between them depends on the specific experimental question and context.
-
This compound is ideal for studying the acute and reversible effects of Shp2 inhibition, mimicking the action of a therapeutic drug. Its dose-dependent nature allows for a nuanced analysis of the relationship between the degree of inhibition and the resulting phenotype.
-
Genetic knockdown is well-suited for investigating the long-term consequences of Shp2 depletion and for validating phenotypes observed with inhibitors. It provides a complementary approach to confirm that the observed effects are indeed due to the loss of Shp2 function.
For a comprehensive understanding of Shp2's role and for robust target validation, a combined approach that utilizes both pharmacological inhibition and genetic knockdown is often the most powerful strategy. By carefully considering the strengths and limitations of each method, researchers can design rigorous experiments that will yield clear and impactful results in the quest for novel cancer therapies.
References
- 1. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Shp-2 is critical for ERK and metabolic engagement downstream of IL-15 receptor in NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PTPN11 Gene Mutations and Its Association with the Risk of Congenital Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multivariate signaling regulation by SHP2 differentially controls proliferation and therapeutic response in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. CST | Cell Signaling Technology [cellsignal.com]
- 14. Off‐target inhibition by active site‐targeting SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JCI - Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers [jci.org]
Comparative Pharmacokinetics of Allosteric SHP2 Inhibitors: A Guide for Researchers
A detailed analysis of the preclinical pharmacokinetic profiles of leading allosteric SHP2 inhibitors, including SHP099, TNO155, and RMC-4630, provides crucial insights for researchers in oncology and drug development. This guide synthesizes available data to offer a comparative perspective on their absorption, distribution, metabolism, and excretion (ADME) properties, supported by experimental methodologies.
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical target in cancer therapy due to its role in mediating signaling pathways that drive tumor growth and survival. The development of allosteric inhibitors, which stabilize SHP2 in an inactive conformation, represents a significant advancement in targeting this oncoprotein. Understanding the pharmacokinetic behavior of these inhibitors is paramount for their translation into effective clinical candidates. This guide focuses on a comparative analysis of three prominent allosteric SHP2 inhibitors: SHP099, TNO155, and RMC-4630.
Quantitative Pharmacokinetic Parameters
The following table summarizes the key preclinical pharmacokinetic parameters for SHP099, TNO155, and RMC-4630 across various animal models. These parameters are essential for predicting the drugs' behavior in humans and for designing clinical trials.
| Compound | Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | T½ (h) | AUC (ng·h/mL) | Clearance (mL/min/kg) | Oral Bioavailability (%) |
| TNO155 | Mouse | - | Oral | - | 0.8 | 2 | - | 24 | 78 |
| Rat | - | Oral | - | 1 | 8 | - | 15 | 100 | |
| Dog | - | Oral | - | 2 | 9 | - | 4 | >100 | |
| Monkey | - | Oral | - | 2 | 9 | - | 6 | 60 | |
| SHP099 | Mouse | 100 | Oral | >10,000 (free plasma conc.) | - | - | - | - | - |
| RMC-4630 | - | - | Oral | - | ~0.5–2 | - | - | - | - |
Note: Data for SHP099 and RMC-4630 is less detailed in the public domain compared to TNO155. The Cmax for SHP099 is reported as a free plasma concentration exceeding 10 µM. The Tmax for RMC-4630 is an estimated range from clinical trial data.
Experimental Protocols
The pharmacokinetic parameters presented above are derived from in vivo studies in animal models. While specific, detailed protocols for each compound are often proprietary, a general methodology can be outlined based on standard practices in preclinical drug development.
In Vivo Pharmacokinetic Studies in Animal Models
Objective: To determine the pharmacokinetic profile of a SHP2 inhibitor following oral and/or intravenous administration in species such as mice, rats, dogs, or monkeys.
Methodology:
-
Animal Models: Healthy, adult male and female animals (e.g., CD-1 mice, Sprague-Dawley rats, Beagle dogs, Cynomolgus monkeys) are used. Animals are typically fasted overnight before dosing.
-
Drug Administration:
-
Oral (PO): The compound is formulated in a suitable vehicle (e.g., a solution or suspension) and administered via oral gavage.
-
Intravenous (IV): The compound is dissolved in a suitable vehicle and administered as a bolus injection or infusion into a major vein (e.g., tail vein in mice, jugular vein in rats).
-
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing from a suitable site (e.g., retro-orbital sinus in mice, jugular vein in rats). Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: The collected blood samples are centrifuged to separate the plasma. The plasma is then stored frozen until analysis.
-
Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and half-life. Oral bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
Signaling Pathways and Experimental Workflows
To provide a broader context for the action of these inhibitors, the following diagrams illustrate the SHP2 signaling pathway and a typical experimental workflow for pharmacokinetic analysis.
SHP2 signaling pathway overview.
Pharmacokinetic experimental workflow.
Discussion and Conclusion
The available preclinical data indicates that TNO155 exhibits favorable pharmacokinetic properties across multiple species, with good to excellent oral bioavailability.[1] This comprehensive dataset has supported its progression into clinical trials.[2][3][4]
For SHP099, while specific pharmacokinetic values are not as readily available in the public domain, studies have shown that it achieves significant plasma concentrations in mice after oral dosing, leading to sustained target engagement and anti-tumor activity.[5][6] This suggests that despite a lack of detailed public data, its pharmacokinetic profile is sufficient for in vivo efficacy.
RMC-4630 has also advanced into clinical trials, with preliminary data indicating rapid absorption after oral administration.[7][8][9][10][11]
References
- 1. | BioWorld [bioworld.com]
- 2. targetedonc.com [targetedonc.com]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. ovid.com [ovid.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Combination Study of RMC-4630 and Sotorasib for NSCLC Subjects With KRASG12C Mutation After Failure of Prior Standard Therapies [clin.larvol.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. REVOLUTION Medicines Announces First Patient Dosed with RMC-4630 in Phase 1 Clinical Study in Patients with Advanced Solid Tumors | Revolution Medicines [ir.revmed.com]
- 11. REVOLUTION Medicines Announces Dosing of First Patient in RMC-4630-02, a Phase 1b/2 Trial Combining RMC-4630 with a MEK Inhibitor | Revolution Medicines [ir.revmed.com]
Validating the Specificity of SHP2 Inhibitors: A Comparative Guide Using Kinase Panel Screening
For researchers, scientists, and drug development professionals, understanding the specificity of a kinase inhibitor is paramount to predicting its biological effects and potential off-target toxicities. This guide provides a framework for validating the specificity of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2) inhibitors, using the well-characterized allosteric inhibitor SHP099 as a case study. We present comparative data from kinase panel screening and detailed experimental protocols to support your research.
The development of selective inhibitors for protein tyrosine phosphatases (PTPs) has been a significant challenge due to the high conservation of the active site within the PTP family. SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the RAS-ERK MAP kinase pathway.[1][2] Its involvement in various cancers has made it an attractive therapeutic target. Allosteric inhibitors, such as SHP099, which bind to a site distinct from the active site, have emerged as a promising strategy to achieve high selectivity.
Comparative Analysis of Kinase Inhibition
To assess the specificity of a SHP2 inhibitor, it is essential to screen it against a broad panel of kinases and other phosphatases. This provides a comprehensive profile of the inhibitor's activity and potential off-target effects. The allosteric inhibitor SHP099 has demonstrated a high degree of selectivity for SHP2.
A study profiling SHP099 revealed that the compound had no detectable activity when screened against a panel of 66 kinases and 21 other phosphatases.[3][4] Critically, SHP099 showed no inhibitory activity against SHP1, the closest homolog to SHP2, underscoring its high target specificity.[3][4]
Table 1: Kinase and Phosphatase Selectivity Profile of SHP099
| Target | Family | % Inhibition at 10 µM |
| SHP2 | PTP | >95% |
| SHP1 | PTP | No detectable activity |
| Panel of 66 Kinases | Various | No detectable activity |
| Panel of 21 Phosphatases | PTP | No detectable activity |
Data summarized from published findings on SHP099 selectivity.[3][4]
Experimental Workflow for Kinase Panel Screening
The following diagram illustrates a typical workflow for assessing the specificity of a small molecule inhibitor against a panel of kinases.
References
SHP2 Inhibitors in Treatment-Resistant Cancers: A Comparative Analysis of Shp2-IN-9 and Other Novel Agents
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of Shp2-IN-9 against other prominent SHP2 inhibitors—TNO155, RMC-4630, and JAB-3068—in the context of treatment-resistant cancer models. This document summarizes key experimental data, outlines methodologies, and visualizes relevant biological pathways and workflows to aid in the evaluation of these compounds for further research and development.
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node and a well-validated target in oncology.[1][2] SHP2 plays a crucial role in the RAS-MAPK signaling pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell growth and proliferation.[3][4] Its involvement in mediating resistance to targeted therapies has spurred the development of numerous allosteric inhibitors.[5] This guide focuses on a preclinical compound, referred to herein as this compound, and compares its performance with other clinical-stage SHP2 inhibitors.
Overview of Compared SHP2 Inhibitors
-
This compound: A novel, preclinical small molecule inhibitor designed to stabilize the auto-inhibited conformation of SHP2.[6]
-
TNO155 (NVP-TNO155): A potent and selective allosteric SHP2 inhibitor currently in clinical trials, often evaluated in combination with other targeted agents.[6][7]
-
RMC-4630: An orally bioavailable SHP2 inhibitor that has shown promising anti-tumor activity in preclinical models and is being investigated in clinical studies.[8][9]
-
JAB-3068: A SHP2 inhibitor that has entered clinical development, with studies evaluating its safety, tolerability, and anti-tumor activity in patients with advanced solid tumors.[10][11]
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound and its counterparts in various cancer models.
Table 1: In Vitro Efficacy of SHP2 Inhibitors
| Inhibitor | Assay Type | Cell Line(s) | Cancer Type | IC50 / Efficacy | Citation(s) |
| This compound | Enzyme Inhibition | - | - | 9.8 µM (for SHP2) | [6] |
| Cell Proliferation | PTPN11 E76K/+ MEFs | Leukemia Model | More sensitive than WT cells | [6] | |
| Cell Proliferation | H661 (N58S mutant) | Lung Cancer | More sensitive than WT H596 cells | [6] | |
| TNO155 | Cell Proliferation | PC-9 (EGFR mutant) | NSCLC | Efficacious in acquired resistance models | [6][12] |
| Cell Proliferation | HCC827 (gefitinib-resistant) | NSCLC | Combination benefit with EGFR inhibitors | [6][12] | |
| RMC-4630 | Cell Proliferation | Multiple cell lines | Lung, Skin, Colon, Pancreatic Cancer | Dramatically slowed cancer growth | [9] |
| JAB-3068 | Clinical Trial (Phase 1/2a) | Patients with advanced solid tumors | NSCLC, ESCC, HNSCC | Antitumor activity observed | [10] |
Table 2: In Vivo Efficacy of SHP2 Inhibitors in Xenograft Models
| Inhibitor | Cancer Model | Treatment Regimen | Key Findings | Citation(s) |
| This compound | Not explicitly stated in provided results | Not specified | Mouse and patient leukemia cells with PTPN11 activating mutations were more sensitive | [6] |
| TNO155 | EGFR-mutant NSCLC PDX | Combination with osimertinib | Enhanced tumor growth inhibition | [6][12] |
| HT-29 xenografts | Combination with dabrafenib + trametinib | Enhanced efficacy | [6] | |
| RMC-4630 | Non-small-cell lung cancer PDX | Monotherapy | Blocked tumor growth or caused tumor shrinkage | [9] |
| JAB-3068 | Not explicitly stated in provided results | Monotherapy and combination therapies | Ongoing clinical trials to evaluate efficacy | [13][14] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and experimental designs, the following diagrams illustrate the SHP2 signaling pathway and a typical workflow for evaluating inhibitor efficacy.
Caption: SHP2 signaling pathway and points of inhibition.
Caption: Workflow for evaluating SHP2 inhibitor efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used in the evaluation of SHP2 inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.[14]
-
Treatment: Treat the cells with varying concentrations of the SHP2 inhibitor (e.g., this compound, TNO155) or vehicle control for a specified duration (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blotting for SHP2 Signaling
-
Cell Lysis: Treat cells with the SHP2 inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[2]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[2]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total SHP2, phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.[7]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[2]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer the SHP2 inhibitor (e.g., by oral gavage) and/or combination agents according to the specified dosing schedule.[15]
-
Tumor Measurement: Measure tumor volume (length x width²) and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.
Conclusion
The available preclinical data suggests that this compound is a promising SHP2 inhibitor with activity against cancer cells harboring activating PTPN11 mutations.[6] Its efficacy appears comparable to other SHP2 inhibitors in early-stage development. However, more extensive in vivo studies are required to fully assess its therapeutic potential, particularly in treatment-resistant models.
In comparison, TNO155 and RMC-4630 have more robust preclinical data packages and are currently being evaluated in clinical trials, often in combination with other targeted therapies to overcome resistance.[6][7][8][9] JAB-3068 is also progressing through clinical development, with a focus on establishing its safety and efficacy in various solid tumors.[10]
For researchers in drug development, this compound represents a valuable tool compound for further investigation into SHP2 biology and as a potential starting point for the development of new anti-cancer therapeutics. Future studies should focus on head-to-head comparisons with other SHP2 inhibitors in well-defined treatment-resistant cancer models to delineate its unique advantages and potential clinical applications.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Inhibition of SHP2 and SHP1 Protein Tyrosine Phosphatase Activity by Chemically Induced Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 6. A small molecule inhibitor that stabilizes the autoinhibited conformation of the oncogenic tyrosine phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Integrated Proteomic Strategy to Identify SHP2 Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors [jove.com]
- 9. targetedonc.com [targetedonc.com]
- 10. origene.com [origene.com]
- 11. irbm.com [irbm.com]
- 12. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Osteosarcoma cell proliferation suppression via SHP-2-mediated inactivation of the JAK/STAT3 pathway by tubocapsenolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. utoronto.scholaris.ca [utoronto.scholaris.ca]
Safety Operating Guide
Navigating the Safe Disposal of Shp2-IN-9: A Procedural Guide
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Shp2-IN-9, a specific inhibitor of the SHP2 protein, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, strict adherence to proper disposal protocols is essential. This guide provides a step-by-step procedure for the safe disposal of this compound, aligned with general laboratory chemical waste management principles.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols[1].
Quantitative Hazard and Storage Information
Proper storage is critical to prevent accidental release and degradation of the compound. The following table summarizes the key hazard and storage information for this compound.
| Parameter | Value/Instruction | Source |
| GHS Hazard Statements | H302: Harmful if swallowed | [1] |
| H410: Very toxic to aquatic life with long lasting effects | [1] | |
| GHS Precautionary Statements | P264: Wash skin thoroughly after handling. | [1] |
| P270: Do not eat, drink or smoke when using this product. | [1] | |
| P273: Avoid release to the environment. | [1] | |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. | [1] | |
| P330: Rinse mouth. | [1] | |
| P391: Collect spillage. | [1] | |
| P501: Dispose of contents/ container to an approved waste disposal plant. | [1] | |
| Storage Conditions | Store at -20°C (powder) or -80°C (in solvent). Keep container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition. | [1] |
Step-by-Step Disposal Protocol for this compound
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. It should never be disposed of down the drain or in regular trash[2].
-
Waste Identification and Segregation :
-
Clearly label a dedicated waste container for this compound waste. The label should include the chemical name ("this compound Waste"), the primary hazards (e.g., "Toxic," "Ecotoxic"), and the date.
-
Segregate this compound waste from other laboratory waste streams such as non-hazardous waste, sharps, and biological waste. Keep it separate from incompatible materials, particularly strong oxidizing agents[3][4].
-
-
Container Selection and Management :
-
Use a chemically compatible, leak-proof container with a secure screw-top cap. Plastic containers are often preferred for storing chemical waste[3][5].
-
Keep the waste container closed at all times, except when adding waste, to prevent the release of vapors and to avoid spills[2][5][6].
-
Do not overfill the container. Leave at least 10% headspace to allow for expansion of contents[3].
-
-
Waste Accumulation :
-
Collect all materials contaminated with this compound, including unused compound, solutions, contaminated pipette tips, gloves, and weighing papers, in the designated hazardous waste container.
-
For liquid waste (e.g., solutions in DMSO), pour it carefully into the designated liquid waste container.
-
For solid waste (e.g., powder, contaminated consumables), place it directly into the designated solid waste container.
-
-
Storage of Waste :
-
Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory[3][5].
-
The SAA should be at or near the point of waste generation and under the control of laboratory personnel[5][6].
-
Ensure the SAA is a secondary containment system, such as a tray, to contain any potential leaks[6].
-
-
Disposal Request and Pickup :
-
Once the waste container is full or when the experiment is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) or equivalent office.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves completing a form detailing the contents of the waste container.
-
-
Decontamination of Empty Containers :
-
An empty container that held this compound is still considered hazardous waste.
-
To render the container non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) that can dissolve the compound.
-
The rinsate from this process is also considered hazardous waste and must be collected in the appropriate hazardous waste container[2][6].
-
After triple-rinsing, deface or remove the original label from the empty container before disposing of it as regular laboratory glass or plastic waste[2].
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory. Always consult your institution's specific chemical hygiene and waste disposal plans for any additional requirements.
References
- 1. This compound|MSDS [dcchemicals.com]
- 2. vumc.org [vumc.org]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling Shp2-IN-9
This document provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling the SHP2 inhibitor, Shp2-IN-9. It offers procedural, step-by-step guidance for safe operational use and disposal.
Hazard Identification and Safety Data
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to strict safety protocols is mandatory to mitigate exposure risks and prevent environmental contamination.
| Hazard Classification | Description | GHS Precautionary Statement |
| Acute Oral Toxicity | Harmful if swallowed.[1] | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| Acute Aquatic Toxicity | Very toxic to aquatic life.[1] | P273: Avoid release to the environment.[1] |
| Chronic Aquatic Toxicity | Very toxic to aquatic life with long lasting effects.[1] | P391: Collect spillage.[1] |
| Storage Conditions | Temperature | Duration |
| Powder | -20°C | 2 years |
| In DMSO | 4°C | 2 weeks |
| In DMSO | -80°C | 6 months |
Operational Plan: Safe Handling of this compound
This operational plan outlines the procedures for safely handling this compound from receipt to preparation for experimental use.
1. Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the following PPE:
-
Gloves: Nitrile gloves are preferred due to their chemical resistance.[2][3] Always inspect gloves for tears or punctures before use. For extended contact, consider double-gloving.
-
Eye Protection: Safety glasses with side shields are the minimum requirement.[4] Chemical splash goggles are recommended when there is a risk of splashing.[4]
-
Lab Coat: A long-sleeved, impermeable lab coat should be worn to protect the skin and clothing.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood or for large quantities, a properly fitted N95 respirator or higher is recommended to avoid inhalation.
2. Receiving and Storage
-
Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, follow institutional spill procedures.
-
Log the date of receipt and opening on the container.
-
Store the compound in a tightly sealed container in a designated, well-ventilated, and cool area as per the temperature guidelines in the table above.[1]
3. Weighing and Solution Preparation
-
All weighing of powdered this compound must be conducted in a certified chemical fume hood or a balance enclosure to minimize inhalation exposure.
-
Use disposable weigh boats to prevent cross-contamination.
-
When preparing solutions, add the solvent (e.g., DMSO) to the pre-weighed compound slowly to avoid splashing.
-
If sonication is required to dissolve the compound, ensure the vial is securely capped.
Experimental Protocol: Cell-Based Assay
This section provides a representative protocol for utilizing this compound in a cell-based assay.
1. Preparation of Stock Solution (e.g., 10 mM in DMSO)
-
Calculate the required mass of this compound for the desired volume and concentration.
-
Carefully weigh the powdered compound in a chemical fume hood.
-
Add the appropriate volume of DMSO to the powder to achieve a 10 mM stock solution.
-
Vortex or sonicate at room temperature until the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
2. Cell Treatment
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture media to achieve the desired final concentrations for your experiment. It is recommended to perform initial dilutions in DMSO before the final dilution in aqueous media to prevent precipitation.
-
Add the diluted this compound to your cell cultures and incubate for the desired time period.
-
Include a vehicle control (e.g., DMSO at the same final concentration) in your experimental setup.
Disposal Plan
Proper disposal of this compound and associated waste is critical due to its high aquatic toxicity.[1]
1. Solid Waste
-
All solid waste contaminated with this compound (e.g., weigh boats, pipette tips, gloves, bench paper) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
2. Liquid Waste
-
Unused stock solutions and experimental media containing this compound must be collected in a sealed and labeled hazardous chemical waste container.
-
Do not pour any liquid waste containing this compound down the drain, as this can be highly toxic to aquatic organisms.[5]
3. Decontamination
-
All non-disposable equipment (e.g., spatulas, glassware) that has come into contact with this compound should be decontaminated with an appropriate solvent (e.g., ethanol) before washing. The decontamination solvent should be collected as hazardous waste.
-
Wipe down all work surfaces in the chemical fume hood with a suitable cleaning agent after each use.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. Glove Selection For Specific Chemicals | SUNY New Paltz [newpaltz.edu]
- 2. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 3. Choosing the Right Glove Material: Guide to Chemical Protection [droppe.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. blog.idrenvironmental.com [blog.idrenvironmental.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
